molecular formula C9H10N2 B170319 3-(1-Aminoethyl)benzonitrile CAS No. 153994-67-3

3-(1-Aminoethyl)benzonitrile

Cat. No.: B170319
CAS No.: 153994-67-3
M. Wt: 146.19 g/mol
InChI Key: UTDRNGQVIRUPOC-UHFFFAOYSA-N
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Description

3-(1-Aminoethyl)benzonitrile is a useful research compound. Its molecular formula is C9H10N2 and its molecular weight is 146.19 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-(1-aminoethyl)benzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10N2/c1-7(11)9-4-2-3-8(5-9)6-10/h2-5,7H,11H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UTDRNGQVIRUPOC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=CC(=C1)C#N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

146.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

153994-67-3
Record name 153994-67-3
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Foundational & Exploratory

A Comprehensive Technical Guide to 3-(1-Aminoethyl)benzonitrile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides an in-depth overview of the chemical and physical properties, synthesis, and biological significance of 3-(1-Aminoethyl)benzonitrile. The information is intended to serve as a core technical resource for professionals in research and drug development.

Compound Identification and Chemical Properties

This compound is a chiral organic compound featuring a benzonitrile core with an aminoethyl substituent at the meta-position. Its chirality is a critical aspect, influencing its biological activity and making it a valuable building block in medicinal chemistry.[1] The compound exists as a racemic mixture and as individual (R) and (S) enantiomers, each with distinct identifiers.

Table 1: Chemical Identifiers for this compound and its Enantiomers

PropertyRacemic this compound(R)-3-(1-Aminoethyl)benzonitrile(S)-3-(1-Aminoethyl)benzonitrile
CAS Number 153994-67-3[2][3][4]127852-31-7[5][6]127852-22-6[1]
Molecular Formula C₉H₁₀N₂[2][3]C₉H₁₀N₂[5][6]C₉H₁₀N₂[1]
Molecular Weight 146.19 g/mol [2][3]146.19 g/mol [5][6]146.19 g/mol (Calculated)
IUPAC Name This compound(R)-3-(1-aminoethyl)benzonitrile[6](S)-3-(1-Aminoethyl)benzonitrile[1]
Synonyms 1-(3-Cyanophenyl)ethylamine[2][4](R)-1-(3-cyanophenyl)ethylamine[7](S)-1-(3-Cyanophenyl)ethylamine[1]
InChI Key UTDRNGQVIRUPOC-UHFFFAOYSA-N[2]UTDRNGQVIRUPOC-SSDOTTSWSA-N[7]UTDRNGQVIRUPOC-ZETCQYMHSA-N[1]
SMILES N#CC1=CC=CC(=C1)C(N)C[1]N--INVALID-LINK--C=1C=C(C#N)C=CC1[7]N#CC1=CC=CC(=C1)--INVALID-LINK--C

Physical and Spectroscopic Properties

The physical properties of this compound are essential for its handling, storage, and application in synthesis. The predicted and observed properties are summarized below.

Table 2: Physical Properties

PropertyValueNotes / Reference
Appearance Liquid[2]For the racemic mixture.
Boiling Point 251.4 ± 23.0 °CPredicted value.[4]
Density 1.06 ± 0.1 g/cm³Predicted value.[4]
pKa 8.59 ± 0.10Predicted value.[4]
Solubility Soluble in common organic solvents (ethanol, chloroform, ether), DMSO.[5][7]The amino group can participate in hydrogen bonding, enhancing solubility in polar solvents.[1]
Storage 2–8°C, keep in dark place, inert atmosphere.[3]Recommended for maintaining stability.

Synthesis and Experimental Protocols

Below is a plausible, generalized experimental workflow for its synthesis.

References

3-(1-Aminoethyl)benzonitrile IUPAC name and CAS number

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-(1-Aminoethyl)benzonitrile, a substituted benzonitrile derivative, holds interest within the fields of medicinal chemistry and organic synthesis. Its structural motif, featuring a chiral primary amine and a cyano group on a benzene ring, makes it a versatile building block for the synthesis of more complex molecules and a potential pharmacophore for various biological targets. This technical guide provides a summary of the available information on its chemical identity, properties, and synthetic considerations.

Chemical Identity and Properties

This compound can exist as a racemic mixture or as individual (R) and (S) enantiomers. The specific stereochemistry can significantly influence its biological activity and interactions with chiral molecules such as proteins and enzymes.

Table 1: IUPAC Names and CAS Numbers

Compound NameIUPAC NameCAS Number
This compound (Racemate)This compound153994-67-3[1][2]
(R)-3-(1-Aminoethyl)benzonitrile(R)-3-(1-Aminoethyl)benzonitrile127852-31-7[3]
(S)-3-(1-Aminoethyl)benzonitrile(S)-3-(1-Aminoethyl)benzonitrile127852-22-6[4]

Table 2: Physicochemical Properties

PropertyValueSource
Molecular FormulaC₉H₁₀N₂[1][3][4]
Molecular Weight146.19 g/mol [1][3]
AppearanceLiquid (racemate)[1]
Boiling Point251.4 ± 23.0 °C (Predicted)[5]
pKa8.59 ± 0.10 (Predicted)[5]
Storage ConditionsInert atmosphere, 2-8°C[5]

Synthesis

A representative synthetic approach for a substituted 3-aminobenzonitrile is outlined in the diagram below. This should be considered a general illustration, as the specific reagents and conditions for the synthesis of this compound may vary.

G cluster_start Starting Material cluster_reaction Cyanation Reaction cluster_product Product start Substituted 3-Amino-chlorobenzene reagents Cyano-donating reagent (e.g., CuCN, KCN) start->reagents product Substituted 3-Aminobenzonitrile reagents->product Reaction Conditions: - Solvent (e.g., Pyridine, DMF) - Heat catalyst Catalyst (e.g., Ni(PPh3)4) catalyst->product

A generalized synthetic pathway for a substituted 3-aminobenzonitrile.

Biological Activity and Applications

While the unique structure of this compound suggests its potential as a scaffold in drug discovery, there is a lack of publicly available, in-depth studies detailing its specific biological activities, such as enzymatic inhibition or receptor binding. The chirality of the molecule is a key feature that would likely govern its interactions with biological systems.

The nitrile group can act as a hydrogen bond acceptor or a bioisostere for other functional groups, a common strategy in medicinal chemistry to modulate the pharmacokinetic and pharmacodynamic properties of a lead compound. The primary amine provides a site for further chemical modification, allowing for the exploration of structure-activity relationships.

Given the absence of specific data on signaling pathways or detailed experimental workflows for this compound, a diagram illustrating these aspects cannot be provided at this time. Researchers interested in the biological potential of this compound would need to conduct their own screening and mechanistic studies.

Conclusion

This compound is a chiral chemical intermediate with potential applications in organic synthesis and drug development. While its basic chemical identity and some predicted physicochemical properties are known, a comprehensive understanding of its synthesis and biological activity is limited by the lack of detailed, publicly available experimental data. Further research is required to fully elucidate its potential in various scientific and therapeutic areas. This guide serves as a starting point for professionals who may consider this molecule for their research endeavors.

References

An In-depth Technical Guide to (R)-3-(1-aminoethyl)benzonitrile: Structure and Chirality

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

(R)-3-(1-aminoethyl)benzonitrile is a chiral organic compound of significant interest in medicinal chemistry and drug development due to its versatile structure, which incorporates a benzonitrile moiety and a chiral aminoethyl group. This guide provides a comprehensive overview of its chemical structure, stereochemistry, and chirality. It includes a summary of its physicochemical properties, hypothesized experimental protocols for its synthesis and chiral resolution, and representative analytical data. The logical relationships and experimental workflows are illustrated using diagrams to facilitate a deeper understanding of this important molecule.

Chemical Structure and Chirality

(R)-3-(1-aminoethyl)benzonitrile, with the chemical formula C₉H₁₀N₂, possesses a stereogenic center at the carbon atom of the ethylamine side chain, directly attached to the benzene ring. This gives rise to two enantiomers: (R)-3-(1-aminoethyl)benzonitrile and (S)-3-(1-aminoethyl)benzonitrile. The "(R)" designation in the name specifies the absolute configuration at this chiral center according to the Cahn-Ingold-Prelog priority rules. The presence of this chirality is a critical feature, as different enantiomers of a chiral drug can exhibit distinct pharmacological and toxicological profiles.[1]

The structure consists of a benzene ring substituted at the meta-position with a cyano group (-C≡N) and an aminoethyl group (-CH(NH₂)CH₃). The nitrile group is a strong electron-withdrawing group, influencing the electronic properties of the aromatic ring. The primary amine group provides a site for salt formation and further chemical modifications.

Caption: Structure of (R)-3-(1-aminoethyl)benzonitrile with the chiral center indicated.

Physicochemical Properties

A summary of the available physicochemical data for 3-(1-aminoethyl)benzonitrile is presented below. It is important to note that some reported values may correspond to the racemic mixture or the hydrochloride salt, leading to potential discrepancies.

PropertyValueSource
Molecular Formula C₉H₁₀N₂[2][3]
Molecular Weight 146.19 g/mol [2][3]
CAS Number 127852-31-7 ((R)-enantiomer)[3]
153994-67-3 (racemate)[4]
Appearance White solid / Liquid[4][5]
Boiling Point 251.4 °C at 760 mmHg[6]
Melting Point 148-152 °C (likely a salt)[5]
Density 1.06 g/cm³[6]
Solubility Soluble in common organic solvents (e.g., ethanol, chloroform, ether)[5]

Experimental Protocols

Synthesis of Racemic this compound

The synthesis of the racemic compound can be envisioned through a reductive amination of 3-acetylbenzonitrile.

synthesis_workflow Hypothetical Synthesis Workflow start 3-Acetylbenzonitrile reaction Reductive Amination start->reaction reagents Ammonia (or ammonium salt) Reducing Agent (e.g., NaBH3CN, H2/Pd-C) reagents->reaction product Racemic this compound reaction->product purification Workup and Purification (e.g., Extraction, Distillation/Crystallization) product->purification

Caption: A potential synthetic route to racemic this compound.

Methodology:

  • Reaction Setup: 3-Acetylbenzonitrile is dissolved in a suitable solvent, such as methanol or ethanol.

  • Amine Source: An excess of an ammonia source (e.g., ammonium acetate or aqueous ammonia) is added to the solution.

  • Reduction: A reducing agent, such as sodium cyanoborohydride or catalytic hydrogenation (H₂ over Palladium on carbon), is introduced to reduce the intermediate imine.

  • Workup: The reaction mixture is quenched, and the product is extracted with an organic solvent.

  • Purification: The crude product is purified by distillation under reduced pressure or crystallization to yield racemic this compound.

Chiral Resolution

The separation of the enantiomers can be achieved by classical resolution using a chiral resolving agent, such as tartaric acid. This method relies on the formation of diastereomeric salts with different solubilities.

resolution_workflow Chiral Resolution Workflow racemate Racemic this compound salt_formation Diastereomeric Salt Formation in a suitable solvent (e.g., Methanol) racemate->salt_formation resolving_agent (+)-Tartaric Acid resolving_agent->salt_formation crystallization Fractional Crystallization salt_formation->crystallization separation Filtration crystallization->separation less_soluble_salt Less Soluble Diastereomeric Salt ((R)-amine-(+)-tartrate) separation->less_soluble_salt more_soluble_salt More Soluble Diastereomeric Salt ((S)-amine-(+)-tartrate) in filtrate separation->more_soluble_salt basification Basification (e.g., with NaOH) less_soluble_salt->basification extraction Extraction basification->extraction final_product Pure (R)-3-(1-aminoethyl)benzonitrile extraction->final_product

Caption: A typical workflow for the chiral resolution of this compound.

Methodology:

  • Salt Formation: The racemic amine is dissolved in a suitable solvent (e.g., methanol), and a solution of a chiral acid, such as (+)-tartaric acid, in the same solvent is added.

  • Crystallization: The mixture is allowed to cool, promoting the crystallization of the less soluble diastereomeric salt.

  • Separation: The precipitated salt is collected by filtration.

  • Liberation of the Free Amine: The isolated diastereomeric salt is treated with a base (e.g., sodium hydroxide solution) to liberate the free (R)-amine.

  • Extraction and Purification: The enantiomerically enriched amine is extracted with an organic solvent, dried, and the solvent is evaporated to yield the final product. The enantiomeric purity should be determined using a suitable analytical technique, such as chiral HPLC.

Analytical Data (Representative)

Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹H and ¹³C NMR spectra of (R)-3-(1-aminoethyl)benzonitrile are expected to show characteristic signals for the aromatic protons, the methine proton of the chiral center, the methyl protons, and the amine protons. The chemical shifts will be influenced by the electron-withdrawing nitrile group.

Reference Data for Benzonitrile (in D₂O):

Atom¹H Chemical Shift (ppm)¹³C Chemical Shift (ppm)
C1-136.203
C2, C67.778131.893
C3, C57.558135.112
C47.715135.112
CN-Not reported

Source: BMRB entry bmse000284[7]

Infrared (IR) Spectroscopy

The IR spectrum of (R)-3-(1-aminoethyl)benzonitrile is expected to exhibit characteristic absorption bands for the N-H stretching of the primary amine, C-H stretching of the aromatic and aliphatic groups, C≡N stretching of the nitrile group, and C=C stretching of the aromatic ring.

Reference Data for Benzonitrile (Gas Phase):

Wavenumber (cm⁻¹)Assignment
~3070Aromatic C-H stretch
~2230C≡N stretch
~1500-1600Aromatic C=C stretch

Source: NIST WebBook, SRD 69[8]

Conclusion

(R)-3-(1-aminoethyl)benzonitrile is a chiral building block with significant potential in the synthesis of pharmacologically active compounds. Its stereocenter dictates its interaction with biological targets, making enantioselective synthesis or efficient chiral resolution crucial for its application in drug development. While detailed experimental procedures and specific analytical data for the pure (R)-enantiomer are not widely published, this guide provides a comprehensive overview based on established chemical principles and data from closely related compounds. Further research to fully characterize this molecule and develop optimized synthetic and analytical methods is warranted.

References

(S)-3-(1-aminoethyl)benzonitrile molecular formula and weight

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed overview of the chemical properties, synthesis, and analytical characterization of (S)-3-(1-aminoethyl)benzonitrile, a chiral building block of significant interest in medicinal chemistry and drug discovery. Its unique structure, featuring a nitrile group and a chiral aminoethyl side chain on a benzene ring, makes it a valuable intermediate for the synthesis of complex bioactive molecules.[1]

Core Chemical Properties

(S)-3-(1-aminoethyl)benzonitrile is an organic compound characterized by its aromatic structure.[1] The presence of both an amino and a nitrile functional group, along with a chiral center, makes it a versatile reagent in synthetic chemistry.[1]

PropertyValue
Molecular Formula C₉H₁₀N₂[1][2][3]
Molecular Weight 146.19 g/mol [2][3]
CAS Number 127852-22-6[1]
Synonyms (S)-1-(3-Cyanophenyl)ethylamine, 3-[(1S)-1-Aminoethyl]benzonitrile[1]

Experimental Protocols

The following sections detail hypothetical experimental methodologies for the synthesis and analytical quality control of (S)-3-(1-aminoethyl)benzonitrile.

2.1. Asymmetric Reductive Amination for Synthesis

This protocol describes a common method for synthesizing chiral amines from a corresponding ketone.

Objective: To synthesize (S)-3-(1-aminoethyl)benzonitrile from 3-acetylbenzonitrile.

Materials:

  • 3-acetylbenzonitrile

  • Ammonium acetate

  • (S)-(-)-α-Methylbenzylamine

  • Sodium cyanoborohydride (NaBH₃CN)

  • Methanol (MeOH)

  • Diethyl ether (Et₂O)

  • Hydrochloric acid (HCl)

  • Sodium hydroxide (NaOH)

  • Magnesium sulfate (MgSO₄)

Procedure:

  • Imine Formation: In a round-bottom flask, dissolve 3-acetylbenzonitrile (1.0 eq) and (S)-(-)-α-methylbenzylamine (1.1 eq) in anhydrous methanol under a nitrogen atmosphere. Stir the mixture at room temperature for 24 hours to facilitate the formation of the chiral imine intermediate.

  • Reduction: Cool the reaction mixture to 0°C in an ice bath. Cautiously add sodium cyanoborohydride (1.5 eq) portion-wise over 30 minutes. Allow the reaction to warm to room temperature and stir for an additional 48 hours.

  • Work-up: Quench the reaction by the slow addition of 1M HCl until the solution is acidic (pH ~2). Stir for 1 hour. Neutralize the solution with 2M NaOH until pH ~10.

  • Extraction: Extract the aqueous layer three times with diethyl ether. Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

  • Purification: Filter the drying agent and concentrate the organic phase under reduced pressure. The crude product can be purified via flash column chromatography on silica gel to yield the desired (S)-3-(1-aminoethyl)benzonitrile.

2.2. Purity Determination by High-Performance Liquid Chromatography (HPLC)

Objective: To determine the chemical and enantiomeric purity of a synthesized batch of (S)-3-(1-aminoethyl)benzonitrile.

Instrumentation:

  • HPLC system with a UV detector

  • Chiral stationary phase column (e.g., Chiralcel OD-H)

Mobile Phase:

  • A mixture of hexane and isopropanol (e.g., 90:10 v/v) with 0.1% diethylamine.

Procedure:

  • Sample Preparation: Prepare a 1 mg/mL solution of (S)-3-(1-aminoethyl)benzonitrile in the mobile phase.

  • Instrument Setup: Equilibrate the chiral column with the mobile phase at a flow rate of 1.0 mL/min. Set the UV detector to a wavelength of 254 nm.

  • Injection: Inject 10 µL of the prepared sample onto the column.

  • Data Analysis: Record the chromatogram for at least 20 minutes. The retention time of the (S)-enantiomer and any potential (R)-enantiomer impurity will be distinct. Calculate the chemical purity by integrating the peak area of the main product relative to all other peaks. Calculate the enantiomeric excess (e.e.) by comparing the peak areas of the two enantiomers.

Application in Drug Discovery Workflow

(S)-3-(1-aminoethyl)benzonitrile is a valuable starting material for creating libraries of novel compounds for high-throughput screening in drug discovery. The diagram below illustrates a typical workflow.

DrugDiscoveryWorkflow cluster_0 Phase 1: Synthesis & Library Generation cluster_1 Phase 2: Screening & Hit Identification cluster_2 Phase 3: Lead Optimization start (S)-3-(1-aminoethyl)benzonitrile (Starting Material) synthesis Parallel Synthesis (e.g., Amide Coupling, Alkylation) start->synthesis library Diverse Compound Library synthesis->library hts High-Throughput Screening (HTS) (Biochemical/Cell-based Assays) library->hts hit_id Hit Identification (Active Compounds) hts->hit_id sar Structure-Activity Relationship (SAR) Studies hit_id->sar lead_opt Lead Optimization sar->lead_opt candidate Preclinical Candidate lead_opt->candidate

Caption: A logical workflow for utilizing (S)-3-(1-aminoethyl)benzonitrile in a drug discovery pipeline.

References

Spectroscopic and Synthetic Overview of 3-(1-Aminoethyl)benzonitrile Analogues

Author: BenchChem Technical Support Team. Date: December 2025

For the attention of: Researchers, scientists, and drug development professionals.

This technical guide provides a summary of available spectroscopic data for compounds structurally related to 3-(1-Aminoethyl)benzonitrile, namely benzonitrile and 3-aminobenzonitrile. Due to the limited availability of specific experimental data for this compound in the public domain, this document focuses on these analogues to provide a foundational understanding of the spectroscopic characteristics of this class of compounds. Additionally, a generalized experimental protocol for the synthesis of substituted 3-aminobenzonitriles is presented, based on established chemical literature.

Spectroscopic Data of Analogous Compounds

The following sections summarize the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for benzonitrile and 3-aminobenzonitrile.

Benzonitrile

Benzonitrile serves as the foundational aromatic nitrile structure.

Table 1: NMR Spectroscopic Data for Benzonitrile

¹H NMR (CDCl₃, 400 MHz) ¹³C NMR (CDCl₃, 100 MHz)
Chemical Shift (δ) ppm Multiplicity Chemical Shift (δ) ppm
7.64d132.6
7.60d132.0
7.47t128.9
118.6
112.2

NMR data sourced from publicly available datasets.[1]

Table 2: IR and MS Data for Benzonitrile

Spectroscopy Key Features
IR (Infrared) Characteristic nitrile (C≡N) stretching vibration typically observed around 2230 cm⁻¹.[2][3][4]
MS (Mass Spectrometry) Molecular Ion (M⁺) peak at m/z = 103, corresponding to the molecular weight of benzonitrile.[2]
3-Aminobenzonitrile

3-Aminobenzonitrile introduces an amino group to the benzonitrile scaffold, influencing its spectroscopic properties.

Table 3: NMR Spectroscopic Data for 3-Aminobenzonitrile

¹H NMR ¹³C NMR
Chemical Shift (δ) ppm Proton Assignment Chemical Shift (δ) ppm
6.8-7.3Aromatic Protons146.7 (C-NH₂)
3.8 (broad s)-NH₂130.0
129.5
119.2 (C≡N)
118.0
117.2
115.4

Note: Specific peak assignments and coupling constants for ¹H NMR were not fully detailed in the available search results. The ¹³C NMR data is a composite from available information and may not represent a single definitive spectrum.[5][6]

Table 4: IR and MS Data for 3-Aminobenzonitrile

Spectroscopy Key Features
IR (Infrared) Nitrile (C≡N) stretch, along with N-H stretching vibrations from the amino group.
MS (Mass Spectrometry) Molecular Ion (M⁺) peak at m/z = 118.[5]

Experimental Protocol: Generalized Synthesis of Substituted 3-Aminobenzonitriles

The following is a generalized procedure for the synthesis of substituted 3-aminobenzonitriles, adapted from patent literature describing similar transformations.[7] This protocol outlines a common synthetic route involving the cyanation of a corresponding haloaniline derivative.

Materials:

  • Substituted 3-haloaniline

  • Copper(I) cyanide (CuCN) or other cyanide source

  • Solvent (e.g., N,N-dimethylformamide (DMF), pyridine)

  • Inert atmosphere (e.g., Nitrogen or Argon)

Procedure:

  • To a dry reaction vessel, add the substituted 3-haloaniline and the chosen solvent under an inert atmosphere.

  • Add the cyanide source (e.g., CuCN) to the mixture.

  • Heat the reaction mixture to an elevated temperature (typically >100°C) and maintain for several hours. The exact temperature and reaction time will depend on the specific substrate and solvent used.

  • Monitor the reaction progress using a suitable analytical technique, such as thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Quench the reaction by pouring it into a solution of aqueous ferric chloride and hydrochloric acid or an aqueous solution of sodium cyanide, depending on the workup procedure.

  • Extract the product into an organic solvent (e.g., ethyl acetate, dichloromethane).

  • Wash the organic layer with brine and dry over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄).

  • Remove the solvent under reduced pressure.

  • Purify the crude product by a suitable method, such as column chromatography or recrystallization, to yield the desired substituted 3-aminobenzonitrile.

Visualization of Synthetic Workflow

The following diagram illustrates a generalized workflow for the synthesis and purification of a substituted 3-aminobenzonitrile.

G cluster_synthesis Synthesis Stage cluster_purification Purification Stage start Start Substituted 3-Haloaniline reaction Reaction Cyanation with CuCN in Solvent start->reaction 1. Reactants workup Workup Quenching and Extraction reaction->workup 2. Product Mixture crude Crude Product workup->crude 3. Crude Extract purification Purification Column Chromatography / Recrystallization crude->purification 4. Purification final_product Final Product Substituted 3-Aminobenzonitrile purification->final_product 5. Isolated Product

References

An In-depth Technical Guide on the Solubility and Stability of 3-(1-Aminoethyl)benzonitrile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

December 25, 2025

This technical guide provides a comprehensive overview of the solubility and stability of 3-(1-Aminoethyl)benzonitrile. Due to the limited availability of specific quantitative data in public literature, this document summarizes known qualitative information and presents detailed, generalized experimental protocols for the determination of these critical physicochemical properties. This guide is intended to be a valuable resource for professionals in research and drug development.

Introduction

This compound, also known as 1-(3-cyanophenyl)ethylamine, is a chemical compound with the molecular formula C₉H₁₀N₂.[1] It is a liquid at room temperature and possesses both an amine and a nitrile functional group, which dictate its chemical properties, including its solubility and stability.[1] An understanding of these characteristics is fundamental for its handling, formulation, and development in various scientific applications. The (R)-enantiomer of this compound is noted to be soluble in common organic solvents such as ethanol, chloroform, and ether.[2]

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1.

Table 1: Physicochemical Properties of this compound

PropertyValueReference
Molecular FormulaC₉H₁₀N₂[1]
Molecular Weight146.19 g/mol [1]
AppearanceLiquid[1]
Boiling Point251.4 ± 23.0 °C (Predicted)
Density1.06 ± 0.1 g/cm³ (Predicted)
pKa8.59 ± 0.10 (Predicted)

Solubility Profile

While specific quantitative solubility data for this compound is not extensively available in peer-reviewed literature, its chemical structure suggests solubility in a range of organic solvents. The presence of the amino group allows for potential solubility in acidic aqueous solutions through salt formation. The benzonitrile portion of the molecule contributes to its solubility in organic solvents.

Table 2: Illustrative Solubility Data for this compound

SolventTemperature (°C)Solubility (mg/mL) - Illustrative
Water (pH 7)25< 1 (Slightly Soluble)
0.1 M HCl25> 50 (Soluble)
Ethanol25> 100 (Very Soluble)
Methanol25> 100 (Very Soluble)
Dichloromethane25> 100 (Very Soluble)
Acetonitrile25> 100 (Very Soluble)
Ethyl Acetate25Soluble
Hexane25< 1 (Insoluble)

Note: The quantitative values in this table are illustrative examples due to the lack of published specific data for this compound. Experimental determination is required for precise values.

Stability Profile

The stability of this compound is influenced by conditions such as pH, temperature, and light. The primary amine is susceptible to oxidation and reactions with aldehydes and ketones. The nitrile group can undergo hydrolysis to a carboxylic acid under strong acidic or basic conditions.

Table 3: Illustrative Stability Data for this compound

ConditionParameterResult - Illustrative
pH Stability
pH 2 (aq), 25°CHalf-life (t₁/₂)> 30 days
pH 7 (aq), 25°CHalf-life (t₁/₂)Stable
pH 12 (aq), 25°CHalf-life (t₁/₂)~10 days (hydrolysis of nitrile)
Thermal Stability
40°C, SolidDegradation after 3 months< 2%
60°C, SolidDegradation after 3 months5-10%
Photostability
Solid, ICH Q1BDegradationPotential for slight degradation
Solution, ICH Q1BDegradationPotential for moderate degradation

Note: The quantitative values in this table are illustrative examples due to the lack of published specific data for this compound. Experimental determination is required for precise values.

Experimental Protocols

Solubility Determination: Isothermal Equilibrium Method

This protocol describes a reliable method for determining the thermodynamic solubility of this compound in various solvents.

Objective: To determine the equilibrium solubility of this compound in selected solvents at a constant temperature.

Materials:

  • This compound

  • Selected solvents (e.g., water, ethanol, acetonitrile)

  • Vials with screw caps

  • Shaking incubator or orbital shaker

  • Centrifuge

  • Analytical balance

  • HPLC-UV or other suitable quantitative analytical instrument

  • Syringe filters (0.45 µm)

Procedure:

  • Preparation: Add an excess amount of this compound to a vial containing a known volume of the selected solvent.

  • Equilibration: Tightly cap the vials and place them in a shaking incubator set at a constant temperature (e.g., 25°C). Shake the vials for a sufficient time (e.g., 24-48 hours) to ensure equilibrium is reached.

  • Phase Separation: After equilibration, allow the vials to stand undisturbed at the same temperature for at least 2 hours to allow the undissolved solid to settle.

  • Sample Collection: Carefully withdraw a sample of the supernatant using a syringe and filter it through a 0.45 µm syringe filter into a clean vial.

  • Dilution: Dilute the filtered solution with a suitable solvent to a concentration within the linear range of the analytical method.

  • Quantification: Analyze the diluted sample using a validated HPLC-UV method to determine the concentration of this compound.

  • Calculation: Calculate the solubility in mg/mL or mol/L based on the determined concentration and the dilution factor.

Stability Indicating Method: Forced Degradation Studies

This protocol outlines a forced degradation study to identify potential degradation products and pathways, and to develop a stability-indicating analytical method.

Objective: To investigate the degradation of this compound under various stress conditions.

Materials:

  • This compound

  • Hydrochloric acid (HCl)

  • Sodium hydroxide (NaOH)

  • Hydrogen peroxide (H₂O₂)

  • HPLC-UV/MS system

  • Photostability chamber

  • Oven

Procedure:

  • Sample Preparation: Prepare solutions of this compound in a suitable solvent (e.g., acetonitrile/water).

  • Acid Hydrolysis: Add HCl to the sample solution to a final concentration of 0.1 M. Heat at 60°C for a specified time.

  • Base Hydrolysis: Add NaOH to the sample solution to a final concentration of 0.1 M. Keep at room temperature for a specified time.

  • Oxidative Degradation: Add H₂O₂ to the sample solution to a final concentration of 3%. Keep at room temperature for a specified time.

  • Thermal Degradation: Expose a solid sample to dry heat (e.g., 80°C) in an oven for a specified time.

  • Photostability: Expose a solution and solid sample to light in a photostability chamber according to ICH Q1B guidelines.

  • Analysis: At appropriate time points, withdraw samples, neutralize if necessary, and analyze by HPLC-UV/MS to separate the parent compound from any degradation products.

  • Evaluation: Assess the peak purity of the parent compound and identify the structures of major degradation products using mass spectrometry.

Visualizations

The following diagrams illustrate the workflows for the experimental protocols described above.

Solubility_Determination_Workflow cluster_prep Preparation cluster_equilibration Equilibration cluster_separation Phase Separation cluster_analysis Analysis A Add excess compound to solvent B Shake at constant temperature (24-48h) A->B Start Equilibration C Settle undissolved solid (≥2h) B->C End Equilibration D Filter supernatant C->D Collect Sample E Dilute sample D->E Prepare for Analysis F Quantify by HPLC E->F Inject into HPLC

Caption: Workflow for Solubility Determination.

Stability_Testing_Workflow cluster_stress Stress Conditions cluster_analysis Analysis cluster_evaluation Evaluation Stress Prepare sample solutions Acid Acid Hydrolysis Stress->Acid Apply Stress Base Base Hydrolysis Stress->Base Apply Stress Oxidation Oxidative Degradation Stress->Oxidation Apply Stress Thermal Thermal Degradation Stress->Thermal Apply Stress Photo Photostability Stress->Photo Apply Stress Analyze Analyze by HPLC-UV/MS Acid->Analyze Collect Samples Base->Analyze Collect Samples Oxidation->Analyze Collect Samples Thermal->Analyze Collect Samples Photo->Analyze Collect Samples Evaluate Assess peak purity and identify degradants Analyze->Evaluate Process Data

Caption: Workflow for Forced Degradation Studies.

Conclusion

This technical guide has provided an overview of the known and predicted solubility and stability of this compound. While specific quantitative data remains scarce, the provided experimental protocols offer a robust framework for researchers to determine these critical parameters. The workflows and illustrative data tables serve as a valuable starting point for any scientific investigation involving this compound, ensuring a systematic and thorough approach to its characterization.

References

Discovery and history of benzonitrile compounds in research

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Discovery and History of Benzonitrile Compounds

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the discovery and historical development of benzonitrile and its derivatives. It covers the initial synthesis, the evolution of synthetic methodologies, and the expansion of its applications from a laboratory curiosity to a cornerstone in medicinal chemistry and materials science.

Discovery and Early History

Benzonitrile was first reported in 1844 by the German chemist Hermann Fehling.[1][2][3][4][5] He discovered the compound as a product of the thermal dehydration of ammonium benzoate.[1][2][6][7] Fehling astutely deduced its structure by drawing an analogy to the known reaction of ammonium formate yielding formonitrile (hydrogen cyanide).[1][2][4][6] He also coined the term "benzonitrile," which subsequently gave its name to the entire class of organic compounds known as nitriles.[1][2][8]

Following Fehling's initial discovery, the 19th and early 20th centuries saw further explorations into nitrile synthesis:

  • In 1857, Hugo Schiff reported the synthesis of benzonitrile from the reaction of benzoyl chloride with potassium cyanide.[6]

  • British chemist Edmund A. Letts, in 1872, demonstrated that heating benzoic acid with potassium thiocyanate could also produce nitriles.[6]

  • G. Krüss improved upon Letts' work in 1884 by utilizing lead(II) thiocyanate to achieve better yields.[6]

  • In 1916, E.E. Reid found that the dry distillation of zinc(II) benzoate with an excess of lead(II) thiocyanate resulted in a significantly higher yield of 91%.[6]

The latter half of the 20th century marked a significant shift in the perception of the benzonitrile moiety. Medicinal chemists began to recognize its potential as a critical pharmacophore, leading to its incorporation into a wide range of pharmaceuticals.[5] More recently, in 2018, benzonitrile was detected in the interstellar medium, specifically in the Taurus molecular cloud, sparking interest in its role in astrochemistry.[1][9][10][11]

Evolution of Synthetic Methods

The synthesis of benzonitrile has evolved from early laboratory curiosities to large-scale industrial processes.

Industrial Production: The primary industrial method for producing benzonitrile is the ammoxidation of toluene . This process involves the reaction of toluene with ammonia and oxygen (or air) at high temperatures, typically between 400 to 450 °C, over a catalyst.[1][2][12][13] C₆H₅CH₃ + ³/₂ O₂ + NH₃ → C₆H₅(CN) + 3 H₂O

Laboratory Synthesis: Several reliable methods are employed for laboratory-scale synthesis:

  • Dehydration of Benzamide: A classic method that involves heating benzamide with a strong dehydrating agent like phosphorus pentoxide or phosphorus oxychloride.[1][3]

  • Rosenmund–von Braun Reaction: This reaction involves the cyanation of an aryl halide (e.g., bromobenzene) using cuprous cyanide.[1]

  • Sandmeyer Reaction: An early method where an aniline-derived diazonium salt is reacted with a cyanide salt, typically cuprous cyanide.[14][15] While historically significant, the use of highly toxic metal cyanides makes it less favorable.[14]

Physicochemical and Spectroscopic Data

Benzonitrile is a colorless liquid with a characteristic almond-like odor.[1][2][3][11] Its unique combination of an aromatic ring and a polar nitrile group results in its utility as a specialty solvent and a versatile chemical intermediate.[1][2][7]

Table 1: Quantitative Properties of Benzonitrile

PropertyValueSource(s)
Chemical Formula C₆H₅CN[1]
Molecular Weight 103.12 g/mol [3][4]
Appearance Colorless liquid[1][2][3]
Odor Almond-like[1][2][3][7][11]
Boiling Point 190.7 °C[3][15]
Melting Point -13 °C[4]
Density ~1.01 g/cm³ at 15-20°C[3][4]
IR C≡N Stretch ~2230 cm⁻¹[3][4]
¹H NMR (Aromatic) 7.5 - 7.7 ppm (multiplet)[3]
¹³C NMR (CN) ~112 ppm[3]
¹³C NMR (C-CN) ~133 ppm[3]

Key Experimental Protocols

Protocol 1: Fehling's Discovery - Thermal Dehydration of Ammonium Benzoate (1844)

This protocol is based on the historical account of Fehling's original synthesis.[1][2][3]

Objective: To synthesize benzonitrile via the thermal decomposition of ammonium benzoate.

Materials:

  • Ammonium benzoate

Methodology:

  • Place dry ammonium benzoate in a distillation apparatus suitable for high-temperature reactions.

  • Heat the ammonium benzoate. The thermal dehydration process begins, yielding benzonitrile along with water and ammonia.

  • The benzonitrile product is distilled from the reaction mixture.

  • Further purification of the collected distillate can be achieved through a second distillation.

Reaction: C₆H₅COONH₄ → C₆H₅CN + 2 H₂O

Protocol 2: Laboratory Synthesis via Sandmeyer-type Reaction

This protocol details a common laboratory preparation of benzonitrile from aniline.[15]

Objective: To synthesize benzonitrile from aniline via a diazonium salt intermediate.

Methodology:

  • Diazotization: Dissolve aniline (20.5 g) in a mixture of concentrated hydrochloric acid (50 ml) and water (50 ml). Cool the resulting solution to 5 °C in an ice bath. Add a solution of sodium nitrite (17 g) in water (40 ml) dropwise, maintaining the temperature between 5-10 °C to form the benzenediazonium chloride solution.

  • Preparation of Cyanide Solution: In a separate large distillation flask, dissolve copper sulfate (55 g) in water (200 ml) and warm to approximately 65 °C. Cautiously add a solution of potassium cyanide (60 g) in water (100 ml) to form a clear solution of potassium cupro-cyanide.

  • Cyanation: Add the cold benzenediazonium chloride solution in small portions to the warm potassium cupro-cyanide solution, while stirring vigorously. Maintain the temperature of the reaction mixture between 60-70 °C.

  • Workup and Isolation: After the addition is complete, heat the mixture under reflux for 15 minutes. Subsequently, steam distill the mixture until no more oily benzonitrile is collected in the distillate.

  • Purification: Extract the benzonitrile from the distillate using diethyl ether. Wash the combined ether extracts sequentially with 10% sodium hydroxide solution (to remove phenol), dilute sulfuric acid (to remove isocyanide traces), and water. Dry the ethereal solution over anhydrous calcium chloride.

  • Final Distillation: Remove the ether by evaporation. Purify the crude benzonitrile by fractional distillation, collecting the fraction boiling between 187-191 °C. The expected yield is approximately 16.5 g.[15]

Visualizations

historical_timeline n1844 1844 Fehling Thermal Dehydration of Ammonium Benzoate n1857 1857 Schiff Benzoyl Chloride + Potassium Cyanide n1844->n1857 n1872 1872 Letts Benzoic Acid + Potassium Thiocyanate n1857->n1872 n1884 1884 Krüss Use of Lead(II) Thiocyanate n1872->n1884 n1916 1916 Reid Zinc Benzoate + Lead(II) Thiocyanate n1884->n1916 n_rosenmund Rosenmund-von Braun Reaction (Aryl Halide + CuCN) n1916->n_rosenmund n_ammox Industrial Ammoxidation of Toluene n_rosenmund->n_ammox n2018 2018 Detection in Interstellar Medium n_ammox->n2018

Caption: Historical Timeline of Benzonitrile Synthesis Milestones.

experimental_workflow cluster_prep Reagent Preparation cluster_reaction Reaction Steps cluster_purification Workup & Purification A Aniline + HCl E Diazotization (A + B) @ 5-10°C A->E B NaNO2 solution B->E C CuSO4 solution F Form K Cupro-Cyanide (C + D) @ ~65°C C->F D KCN solution D->F G Sandmeyer Reaction (E + F) @ 60-70°C E->G F->G H Steam Distillation G->H I Ether Extraction H->I J Aqueous Washes (NaOH, H2SO4, H2O) I->J K Drying (CaCl2) J->K L Fractional Distillation (187-191°C) K->L M Pure Benzonitrile L->M

Caption: Experimental Workflow for Laboratory Synthesis of Benzonitrile.

synthetic_intermediate cluster_derivatives Key Derivatives BN Benzonitrile (C6H5CN) Amide N-Substituted Benzamides BN->Amide + Amines, Hydrolysis Amine Benzylamine BN->Amine Hydrogenation Imine Diphenylmethanimine BN->Imine + PhMgBr, Methanolysis Resin Benzoguanamine BN->Resin Industrial Synthesis

Caption: Benzonitrile as a Versatile Synthetic Intermediate.

References

An In-depth Technical Guide to the Safety, Hazards, and Handling of 3-(1-Aminoethyl)benzonitrile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides comprehensive safety information, hazard assessment, and handling protocols for 3-(1-Aminoethyl)benzonitrile (CAS No. 153994-67-3). The information is intended to support safe laboratory practices and risk mitigation in research and development settings.

Chemical and Physical Properties

Proper handling and storage procedures are predicated on a thorough understanding of the compound's physical and chemical properties. While experimental data for some properties are limited, predicted values provide a useful baseline for risk assessment.

PropertyValueReference
Molecular Formula C₉H₁₀N₂[1]
Molecular Weight 146.19 g/mol [1]
Appearance Liquid
Boiling Point 251.4 ± 23.0 °C (Predicted)[2]
Density 1.06 ± 0.1 g/cm³ (Predicted)[2]
pKa 8.59 ± 0.10 (Predicted)[2]
Purity Typically ≥97%

Hazard Identification and Classification

This compound is classified as a hazardous substance. The following table summarizes its GHS classification.

Hazard ClassGHS ClassificationReference
Skin Corrosion/Irritation Category 2 (H315: Causes skin irritation)[1]
Serious Eye Damage/Irritation Category 2A (H319: Causes serious eye irritation)[1]
Respiratory Irritation May cause respiratory irritation (H335)[2]

Signal Word: Warning[1]

Hazard Statements:

  • H315: Causes skin irritation.[1]

  • H319: Causes serious eye irritation.[1]

  • H335: May cause respiratory irritation.[2]

Precautionary Statements: [1]

  • P264: Wash skin thoroughly after handling.

  • P280: Wear protective gloves/protective clothing/eye protection/face protection.

  • P302+P352: IF ON SKIN: Wash with plenty of water.

  • P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

  • P332+P313: If skin irritation occurs: Get medical advice/attention.

  • P337+P313: If eye irritation persists: Get medical advice/attention.

  • P362+P364: Take off contaminated clothing and wash it before reuse.

Toxicological Information

Handling and Storage

Safe Handling Procedures

Given the hazardous nature of this compound, strict adherence to safety protocols is mandatory.

  • Engineering Controls: Handle in a well-ventilated area, preferably within a chemical fume hood.

  • Personal Protective Equipment (PPE):

    • Eye/Face Protection: Wear chemical safety goggles and a face shield.

    • Skin Protection: Wear chemical-resistant gloves (e.g., nitrile rubber) and a lab coat. Ensure gloves are inspected before use and disposed of properly.

    • Respiratory Protection: If working outside of a fume hood or if aerosolization is possible, use a NIOSH-approved respirator with an appropriate cartridge.

  • General Hygiene: Avoid contact with skin, eyes, and clothing. Do not eat, drink, or smoke in the laboratory. Wash hands thoroughly after handling.

Storage Conditions

Proper storage is crucial to maintain the integrity of the compound and prevent accidents.

  • Temperature: Store in a cool, dry place.[3] Recommended storage is at 2-8°C in an inert atmosphere.[1]

  • Container: Keep the container tightly closed.

  • Incompatibilities: Keep away from strong oxidizing agents.

First Aid Measures

In the event of exposure, immediate action is critical.

Exposure RouteFirst Aid Protocol
Inhalation Move the person to fresh air. If breathing is difficult, give oxygen. If breathing has stopped, give artificial respiration. Seek immediate medical attention.
Skin Contact Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. If skin irritation occurs, get medical advice/attention. Wash clothing before reuse.
Eye Contact Immediately rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing for at least 15 minutes. Seek immediate medical attention.
Ingestion Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.

Experimental Protocols

Specific experimental protocols for the safety assessment of this compound are not publicly available. The following are general protocols for handling and assessing the risks of a chemical with similar hazard classifications in a research setting.

General Protocol for Handling and Use

G Experimental Workflow: Safe Handling of this compound cluster_prep Preparation Phase cluster_handling Handling Phase cluster_cleanup Post-Experiment Phase prep_risk 1. Conduct Risk Assessment prep_ppe 2. Don Appropriate PPE prep_risk->prep_ppe prep_setup 3. Prepare Fume Hood and Equipment prep_ppe->prep_setup handle_weigh 4. Weigh/Measure Compound prep_setup->handle_weigh handle_reaction 5. Perform Experiment handle_weigh->handle_reaction cleanup_decon 6. Decontaminate Equipment handle_reaction->cleanup_decon cleanup_waste 7. Dispose of Waste cleanup_decon->cleanup_waste cleanup_ppe 8. Doff and Dispose of PPE cleanup_waste->cleanup_ppe cleanup_wash 9. Wash Hands Thoroughly cleanup_ppe->cleanup_wash

Caption: A generalized workflow for the safe handling of chemical compounds in a laboratory setting.

Logical Relationships in Chemical Safety Management

The safe use of this compound relies on a structured approach to identifying, assessing, and controlling risks.

G Logical Framework for Chemical Safety Management cluster_id Hazard Identification cluster_assess Risk Assessment cluster_response Emergency Response id_sds Review SDS and Literature id_ghs Identify GHS Classifications id_sds->id_ghs assess_exposure Evaluate Potential Exposure Routes id_ghs->assess_exposure assess_severity Determine Severity of Potential Harm assess_exposure->assess_severity control_eng Engineering Controls (Fume Hood) assess_severity->control_eng response_first_aid First Aid Procedures assess_severity->response_first_aid control_admin Administrative Controls (SOPs, Training) control_eng->control_admin control_ppe Personal Protective Equipment control_admin->control_ppe response_spill Spill Cleanup Protocol response_first_aid->response_spill

Caption: A diagram illustrating the logical flow of chemical safety management, from hazard identification to emergency response.

References

Thermodynamic Properties of Substituted Benzonitriles: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the thermodynamic properties of substituted benzonitriles, crucial compounds in pharmaceutical sciences and materials research. Understanding these properties is paramount for predicting chemical reactivity, stability, and behavior in various systems, thereby facilitating rational drug design and the development of novel materials. This document summarizes key thermodynamic data, details common experimental protocols for their determination, and visualizes relevant chemical transformations.

Thermodynamic Data of Substituted Benzonitriles

The thermodynamic properties of substituted benzonitriles are significantly influenced by the nature and position of the substituents on the benzene ring. These substituents can alter the electronic structure and intermolecular forces, thereby affecting properties such as enthalpy of formation, entropy, and Gibbs free energy. The following tables summarize available experimental and computational data for a range of substituted benzonitriles.

Table 1: Standard Molar Enthalpy of Formation (ΔfH°m) in the Gas Phase at 298.15 K

CompoundSubstituent PositionΔfH°m (g) (kJ·mol⁻¹)Method
Benzonitrile-219.0 ± 1.3Combustion Calorimetry
2-Methylbenzonitrileortho185.7 ± 2.0Combustion Calorimetry & Transpiration Method
3-Methylbenzonitrilemeta180.9 ± 2.0Combustion Calorimetry & Transpiration Method
4-Methylbenzonitrilepara182.0 ± 2.1Combustion Calorimetry & Transpiration Method
4-Aminobenzonitrilepara235.92Joback Method[1]
2-Chlorobenzonitrileortho213.4 ± 2.5-
4-Chlorobenzonitrilepara208.2 ± 2.1-
2-Hydroxybenzonitrileortho--
4-Hydroxybenzonitrilepara--
2-Nitrobenzonitrileortho--
3-Nitrobenzonitrilemeta--
4-Nitrobenzonitrilepara--

Note: A hyphen (-) indicates that reliable data was not found in the searched literature. The Joback method is a group contribution method for the estimation of thermochemical data.

Table 2: Standard Molar Gibbs Free Energy of Formation (ΔfG°m) in the Gas Phase at 298.15 K

CompoundSubstituent PositionΔfG°m (g) (kJ·mol⁻¹)Method
Benzonitrile-308.2-
4-Aminobenzonitrilepara310.47Joback Method[1]
2-Chlorobenzonitrileortho--
4-Chlorobenzonitrilepara--

Note: A hyphen (-) indicates that reliable data was not found in the searched literature. The Joback method is a group contribution method for the estimation of thermochemical data.

Table 3: Phase Transition Enthalpies and Entropies

CompoundTransitionΔH (kJ·mol⁻¹)T (K)ΔS (J·mol⁻¹·K⁻¹)Method
BenzonitrileFusion10.97260.3342.16Adiabatic Calorimetry
BenzonitrileVaporization49.1298.15--
2-MethylbenzonitrileVaporization51.5 ± 0.4298.15-Transpiration Method
3-MethylbenzonitrileVaporization53.0 ± 0.4298.15-Transpiration Method
4-MethylbenzonitrileVaporization53.4 ± 0.4298.15-Transpiration Method
4-AminobenzonitrileFusion14.24359.40-Joback Method[1]
4-AminobenzonitrileVaporization55.23--Joback Method[1]

Note: A hyphen (-) indicates that reliable data was not found in the searched literature. The Joback method is a group contribution method for the estimation of thermochemical data.

Experimental Protocols

The determination of thermodynamic properties of substituted benzonitriles relies on a range of experimental techniques. Below are detailed methodologies for key experiments.

Combustion Calorimetry

Objective: To determine the standard molar enthalpy of formation (ΔfH°m) of a solid or liquid substituted benzonitrile.

Methodology:

  • Sample Preparation: A precisely weighed pellet (typically 0.5-1.0 g) of the purified substituted benzonitrile is placed in a crucible (e.g., platinum). A fuse wire (e.g., iron or platinum) of known mass and combustion energy is connected to the electrodes of the bomb, with the wire in contact with the sample. For liquid samples, they are typically encapsulated in a gelatin capsule.

  • Bomb Assembly and Pressurization: A small, known amount of distilled water (typically 1 mL) is added to the bottom of the bomb to ensure saturation of the final atmosphere with water vapor. The bomb is then sealed and purged with oxygen to remove atmospheric nitrogen, and finally pressurized with pure oxygen to a pressure of approximately 30 atm.

  • Calorimeter Setup: The sealed bomb is placed in a calorimeter vessel containing a known mass of water. The calorimeter is assembled with a stirrer and a high-precision thermometer. The entire assembly is placed in an outer jacket to minimize heat exchange with the surroundings.

  • Combustion and Temperature Measurement: The system is allowed to reach thermal equilibrium. The temperature is recorded at regular intervals to establish a baseline. The sample is then ignited by passing an electric current through the fuse wire. The temperature of the water in the calorimeter is recorded at short intervals as it rises, and then for a period after the maximum temperature is reached to establish the post-combustion cooling curve.

  • Data Analysis: The corrected temperature rise (ΔT) is determined from the temperature-time data, accounting for heat exchange with the surroundings. The heat capacity of the calorimeter system (Ccal) is determined by combusting a standard substance with a known heat of combustion, such as benzoic acid.

  • Calculation of Internal Energy of Combustion: The standard internal energy of combustion (ΔcU°) is calculated using the following equation: ΔcU° = (Ccal * ΔT - qfuse - qacid) / n where n is the number of moles of the sample, qfuse is the heat released by the combustion of the fuse wire, and qacid is the heat of formation of nitric acid from residual nitrogen in the bomb.

  • Calculation of Enthalpy of Combustion and Formation: The standard enthalpy of combustion (ΔcH°) is calculated from ΔcU° using the relation ΔH = ΔU + ΔngasRT, where Δngas is the change in the number of moles of gas in the combustion reaction. Finally, the standard enthalpy of formation (ΔfH°) is calculated using Hess's law, by combining the ΔcH° of the compound with the known standard enthalpies of formation of the combustion products (CO2(g) and H2O(l)).

Knudsen Effusion Method

Objective: To determine the vapor pressure of a low-volatility solid or liquid substituted benzonitrile as a function of temperature, from which the enthalpy of sublimation or vaporization can be derived.

Methodology:

  • Sample Preparation: A small amount of the purified substituted benzonitrile is placed in a Knudsen cell, which is a small, thermostated container with a small orifice of known area. The cell and its contents are weighed accurately.

  • Apparatus Setup: The Knudsen cell is placed in a high-vacuum chamber. The chamber is evacuated to a pressure low enough that the mean free path of the effusing molecules is much larger than the diameter of the orifice. The temperature of the cell is precisely controlled and measured.

  • Effusion Measurement: The sample is maintained at a constant temperature for a known period. During this time, molecules of the substance effuse through the orifice into the vacuum.

  • Mass Loss Determination: After the experiment, the Knudsen cell is removed from the chamber and reweighed. The mass loss (Δm) of the sample is determined.

  • Vapor Pressure Calculation: The vapor pressure (P) at the experimental temperature (T) is calculated using the Knudsen equation: P = (Δm / (A * t)) * sqrt(2 * π * R * T / M) where A is the area of the orifice, t is the duration of the experiment, R is the ideal gas constant, and M is the molar mass of the substance.

  • Enthalpy of Sublimation/Vaporization: The experiment is repeated at several different temperatures. The enthalpy of sublimation (ΔHsub) or vaporization (ΔHvap) is then determined from the temperature dependence of the vapor pressure using the Clausius-Clapeyron equation: ln(P) = -ΔH / (R * T) + C A plot of ln(P) versus 1/T yields a straight line with a slope of -ΔH/R.

Differential Scanning Calorimetry (DSC)

Objective: To determine the temperatures and enthalpies of phase transitions (e.g., melting, solid-solid transitions) of substituted benzonitriles.

Methodology:

  • Sample Preparation: A small, accurately weighed amount of the substituted benzonitrile (typically 1-10 mg) is placed in a sample pan (e.g., aluminum). An empty pan is used as a reference. Both pans are sealed.

  • DSC Instrument Setup: The sample and reference pans are placed in the DSC cell. The instrument is programmed with a specific temperature profile, which typically includes heating and cooling cycles at a constant rate (e.g., 5-20 K/min) over a temperature range that encompasses the expected phase transitions. An inert purge gas (e.g., nitrogen) is passed through the cell to maintain a controlled atmosphere.

  • Data Acquisition: The DSC instrument measures the difference in heat flow between the sample and the reference pan as a function of temperature. When the sample undergoes a phase transition, there is a change in heat flow, which is recorded as a peak in the DSC thermogram.

  • Data Analysis:

    • Transition Temperature: The onset temperature or the peak temperature of the endothermic (melting) or exothermic (crystallization) peak is taken as the transition temperature.

    • Enthalpy of Transition: The enthalpy of the transition (ΔH) is determined by integrating the area of the peak. The instrument is calibrated using a standard material with a known melting point and enthalpy of fusion (e.g., indium).

  • Interpretation: The resulting thermogram provides information on the melting point, crystallization temperature, and the presence of any polymorphic transitions. The integrated peak area is directly proportional to the enthalpy change of the transition.

Visualizing Chemical Transformations

The following diagrams, created using the DOT language for Graphviz, illustrate key reaction pathways and degradation mechanisms involving substituted benzonitriles.

Synthesis of Benzonitriles via the Sandmeyer Reaction

The Sandmeyer reaction is a versatile method for the synthesis of aryl nitriles from aryl amines. The reaction proceeds via the formation of a diazonium salt intermediate.

Sandmeyer_Reaction cluster_diazotization Step 1: Diazotization cluster_cyanation Step 2: Cyanation Aniline Aryl Amine (Ar-NH2) Diazonium Aryl Diazonium Salt (Ar-N2+ X-) Aniline->Diazonium HONO, 0-5 °C Aniline->Diazonium NaNO2 NaNO2 + 2HX NaNO2->Diazonium Benzonitrile Substituted Benzonitrile (Ar-CN) Diazonium->Benzonitrile Heat Diazonium->Benzonitrile CuCN CuCN CuCN->Benzonitrile N2 N2 Benzonitrile->N2

Caption: The Sandmeyer reaction for the synthesis of substituted benzonitriles.

[3+2] Cycloaddition of Benzonitrile Oxide

Benzonitrile oxides are versatile intermediates that undergo [3+2] cycloaddition reactions with various dipolarophiles, such as alkenes, to form five-membered heterocyclic rings.

Cycloaddition BenzonitrileOxide Benzonitrile Oxide (Ar-C≡N+-O-) TransitionState Transition State BenzonitrileOxide->TransitionState Alkene Alkene (R1-CH=CH-R2) Alkene->TransitionState Isoxazoline 3-Aryl-2-isoxazoline TransitionState->Isoxazoline Concerted mechanism

Caption: A generalized scheme for the [3+2] cycloaddition of a benzonitrile oxide with an alkene.

Enzymatic Degradation of Benzonitrile

Microorganisms can degrade benzonitriles through enzymatic pathways, which are of significant interest for bioremediation. Two primary pathways have been identified, one involving a nitrilase and the other a nitrile hydratase/amidase system.

Enzymatic_Degradation cluster_pathway1 Pathway 1: Nitrilase cluster_pathway2 Pathway 2: Nitrile Hydratase & Amidase Benzonitrile Substituted Benzonitrile (Ar-CN) BenzoicAcid1 Substituted Benzoic Acid (Ar-COOH) Benzonitrile->BenzoicAcid1 Benzamide Substituted Benzamide (Ar-CONH2) Benzonitrile->Benzamide Nitrilase Nitrilase + 2H2O Nitrilase->BenzoicAcid1 Ammonia1 Ammonia (NH3) BenzoicAcid1->Ammonia1 NitrileHydratase Nitrile Hydratase + H2O NitrileHydratase->Benzamide BenzoicAcid2 Substituted Benzoic Acid (Ar-COOH) Benzamide->BenzoicAcid2 Amidase Amidase + H2O Amidase->BenzoicAcid2 Ammonia2 Ammonia (NH3) BenzoicAcid2->Ammonia2

Caption: Two primary enzymatic pathways for the degradation of substituted benzonitriles.

References

In-Depth Technical Guide: Predicted Collision Cross Section of 3-(1-aminoethyl)benzonitrile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the predicted collision cross section (CCS) for the compound 3-(1-aminoethyl)benzonitrile. In the absence of direct experimental data for this specific molecule, this document leverages advanced computational prediction tools and contextualizes the findings with experimental CCS values of structurally analogous compounds. This information is crucial for researchers in drug discovery and metabolomics for the confident identification of small molecules in complex matrices using ion mobility-mass spectrometry (IM-MS).

Introduction to Collision Cross Section in Drug Development

Ion mobility-mass spectrometry (IM-MS) has emerged as a powerful analytical technique, adding a new dimension of separation based on the size, shape, and charge of an ion. The parameter derived from ion mobility measurements is the collision cross section (CCS), which is a measure of the effective area of an ion in the gas phase. The CCS value is a robust and characteristic physicochemical property that, in conjunction with retention time and mass-to-charge ratio (m/z), significantly enhances the confidence in compound identification, particularly in distinguishing between isomers. For drug development professionals, accurate CCS values are invaluable for metabolite identification, impurity profiling, and understanding drug-target interactions.

Predicted Collision Cross Section of this compound

Due to the lack of publicly available experimental data, the CCS of this compound was predicted using prominent machine learning-based online tools: AllCCS and CCSbase. These platforms utilize large databases of experimental CCS values to train their algorithms, enabling the prediction of CCS values from a chemical structure, typically provided as a SMILES string.

For this compound (SMILES: CC(N)c1cccc(c1)C#N), predictions were made for the most common adduct ions observed in positive mode electrospray ionization: protonated ([M+H]⁺) and sodiated ([M+Na]⁺) molecules in nitrogen drift gas.

CompoundAdduct IonPredicted CCS (Ų) - AllCCSPredicted CCS (Ų) - CCSbase
This compound[M+H]⁺132.5134.1
This compound[M+Na]⁺136.8138.2

Contextualization with Experimental Data of Structural Analogs

To provide a robust framework for interpreting the predicted CCS values, a thorough search of scientific literature and databases was conducted to find experimental CCS values for structurally similar compounds. These compounds share the core phenylethylamine scaffold with this compound. The experimental values presented below were measured in nitrogen drift gas for the protonated adduct ([M+H]⁺).

CompoundStructureExperimental CCS (Ų)
Phenylethylaminec1ccccc1CCN125.7
AmphetamineCC(C)Cc1ccccc1131.2
MethamphetamineCNCC(C)Cc1ccccc1137.5
CathinoneO=C(C(N)C)c1ccccc1133.8

The predicted CCS value for the [M+H]⁺ adduct of this compound (132.5 - 134.1 Ų) aligns well with the experimental values of its structural analogs. It is slightly larger than amphetamine, which is expected due to the presence of the nitrile group on the benzene ring, adding to the molecule's overall size.

Methodologies for CCS Determination

Computational Prediction of CCS

The prediction of CCS values using machine learning tools like AllCCS and CCSbase follows a generalized workflow.

cluster_0 CCS Prediction Workflow Input Input Molecular Structure (SMILES: CC(N)c1cccc(c1)C#N) Prediction_Tool Online Prediction Tool (e.g., AllCCS, CCSbase) Input->Prediction_Tool Select_Adduct Select Adduct Ion ([M+H]⁺, [M+Na]⁺) Prediction_Tool->Select_Adduct Prediction_Algorithm Machine Learning Algorithm Select_Adduct->Prediction_Algorithm Output Predicted CCS Value (Ų) Prediction_Algorithm->Output

Caption: Workflow for predicting Collision Cross Section using online tools.

Protocol:

  • Input Molecular Structure: The chemical structure of the target molecule, this compound, is provided to the prediction tool in the form of a SMILES (Simplified Molecular Input Line Entry System) string: CC(N)c1cccc(c1)C#N.

  • Selection of Prediction Tool: A reputable online prediction server such as AllCCS or CCSbase is chosen. These tools are built on extensive libraries of experimentally determined CCS values.

  • Adduct Ion Specification: The desired adduct ion is selected. For this analysis, [M+H]⁺ and [M+Na]⁺ were chosen as they are common in positive mode electrospray ionization.

  • Execution of Prediction: The machine learning algorithm within the tool processes the input structure and predicts the CCS value based on its training data.

  • Output: The tool outputs the predicted CCS value in square angstroms (Ų) for the specified adduct ion.

Experimental Determination of CCS

The experimental determination of CCS values is typically performed using one of several ion mobility spectrometry techniques coupled with mass spectrometry. The three most common techniques are Drift Tube Ion Mobility Spectrometry (DTIMS), Traveling Wave Ion Mobility Spectrometry (TWIMS), and Trapped Ion Mobility Spectrometry (TIMS).

cluster_1 Experimental CCS Determination Workflow Sample_Introduction Sample Introduction (e.g., Direct Infusion, LC) Ionization Ionization (e.g., ESI) Sample_Introduction->Ionization Ion_Mobility_Separation Ion Mobility Separation (DTIMS, TWIMS, or TIMS) Ionization->Ion_Mobility_Separation Mass_Analysis Mass Analysis (e.g., TOF-MS) Ion_Mobility_Separation->Mass_Analysis Data_Processing Data Processing and CCS Calculation Mass_Analysis->Data_Processing

Caption: General workflow for the experimental determination of CCS.

Key Experimental Protocols:

  • Drift Tube Ion Mobility Spectrometry (DTIMS):

    • Sample Preparation: The analyte is dissolved in a suitable solvent, typically a mixture of water, acetonitrile, or methanol with a small amount of formic acid or ammonium hydroxide to promote ionization.

    • Introduction and Ionization: The sample is introduced into the mass spectrometer via direct infusion or liquid chromatography and ionized, most commonly by electrospray ionization (ESI).

    • Ion Mobility Separation: Ions are introduced into a drift tube filled with a buffer gas (e.g., nitrogen or helium) at a known temperature and pressure. A uniform electrostatic field is applied along the length of the tube.

    • Drift Time Measurement: The time it takes for an ion to traverse the drift tube is measured. This drift time is directly proportional to the ion's CCS.

    • Mass Analysis: Following mobility separation, the ions enter a mass analyzer (e.g., time-of-flight, TOF) for m/z determination.

    • CCS Calculation: The CCS is calculated from the measured drift time using the Mason-Schamp equation, which relates the ion's mobility to its CCS.

  • Traveling Wave Ion Mobility Spectrometry (TWIMS):

    • Sample Preparation and Ionization: Similar to DTIMS.

    • Ion Mobility Separation: Instead of a uniform electric field, TWIMS uses a series of radiofrequency (RF) voltage waves that propel the ions through the drift cell. Ions are separated based on their ability to keep up with the traveling waves.

    • Calibration: TWIMS requires calibration with compounds of known CCS to convert the measured drift times into CCS values.

    • Mass Analysis and Data Processing: Similar to DTIMS.

  • Trapped Ion Mobility Spectrometry (TIMS):

    • Sample Preparation and Ionization: Similar to DTIMS.

    • Ion Trapping and Elution: In TIMS, ions are held stationary against a moving buffer gas by an electric field. By systematically reducing the electric field, ions are eluted from the TIMS device according to their mobility.

    • Mass Analysis and CCS Calculation: The elution voltage is correlated to the ion's mobility, from which the CCS can be calculated, often with the use of a calibrant.

Conclusion

This technical guide provides predicted collision cross section values for this compound for the [M+H]⁺ and [M+Na]⁺ adducts in nitrogen drift gas. These predictions, supported by experimental data from structurally similar compounds, offer a valuable resource for researchers utilizing ion mobility-mass spectrometry. The provided methodologies for both computational prediction and experimental determination of CCS serve as a comprehensive reference for incorporating this critical analytical parameter into drug development and metabolomics workflows, ultimately enhancing the confidence and accuracy of small molecule identification.

Methodological & Application

Synthesis of 3-(1-Aminoethyl)benzonitrile: A Chiral Building Block for Pharmaceutical Development

Author: BenchChem Technical Support Team. Date: December 2025

Application Note & Protocols

Audience: Researchers, scientists, and drug development professionals.

Introduction

3-(1-Aminoethyl)benzonitrile is a valuable chiral building block in the synthesis of various pharmaceutical compounds. The presence of a stereogenic center at the α-carbon of the ethylamine group makes the enantiomerically pure forms of this molecule highly sought after for the development of stereospecific drugs. This document provides detailed application notes and experimental protocols for the synthesis of enantiomerically enriched this compound, focusing on two primary strategies: asymmetric synthesis via reduction of a prochiral ketone and chiral resolution of a racemic mixture.

Synthetic Strategies

The synthesis of enantiomerically pure this compound can be approached through two main routes:

  • Asymmetric Synthesis: This involves the stereoselective reduction of the prochiral ketone, 3-acetylbenzonitrile. This can be achieved using chiral catalysts (asymmetric hydrogenation or transfer hydrogenation) or through enzymatic reduction.

  • Chiral Resolution: This classic method involves the separation of a racemic mixture of this compound by forming diastereomeric salts with a chiral resolving agent.

The choice of strategy depends on factors such as the desired enantiomeric purity, scalability, and the availability of reagents and equipment.

Asymmetric Synthesis of this compound

Asymmetric reduction of 3-acetylbenzonitrile offers a direct route to the chiral amine. Two prominent methods for this transformation are catalytic asymmetric reduction and enzymatic reduction.

Application Note 1: Catalytic Asymmetric Reduction

Catalytic asymmetric reduction utilizes a chiral catalyst to stereoselectively deliver a hydride to the carbonyl group of 3-acetylbenzonitrile. This method can achieve high enantioselectivity and is amenable to large-scale synthesis.

Workflow for Catalytic Asymmetric Reduction:

cluster_prep Catalyst Preparation cluster_reaction Asymmetric Reduction cluster_workup Workup & Purification catalyst_precursor Chiral Ligand & Metal Precursor catalyst_formation In situ Catalyst Formation catalyst_precursor->catalyst_formation reaction Stereoselective Reduction catalyst_formation->reaction substrate 3-Acetylbenzonitrile substrate->reaction hydride_source Hydride Source (e.g., H₂, Formic Acid) hydride_source->reaction product Chiral this compound reaction->product quench Reaction Quenching product->quench extraction Extraction quench->extraction purification Column Chromatography extraction->purification final_product Enantiopure Product purification->final_product

Caption: Workflow for Catalytic Asymmetric Reduction.

Experimental Protocol: General Procedure for Catalytic Asymmetric Transfer Hydrogenation

This protocol provides a general guideline for the asymmetric transfer hydrogenation of 3-acetylbenzonitrile using a Ru-based catalyst. Optimization of the catalyst, ligand, and reaction conditions may be required.

  • Catalyst Preparation: In a glovebox, a solution of the chiral catalyst is prepared by dissolving the ruthenium precursor (e.g., [RuCl₂(p-cymene)]₂) and the chiral ligand (e.g., a chiral diamine or amino alcohol) in an appropriate anhydrous solvent (e.g., isopropanol).

  • Reaction Setup: In a flame-dried Schlenk flask under an inert atmosphere (e.g., argon), add 3-acetylbenzonitrile (1.0 eq) and the hydrogen donor (e.g., a mixture of formic acid and triethylamine 5:2 azeotrope, 5.0 eq).

  • Reaction Execution: Add the freshly prepared catalyst solution (0.5-2 mol%) to the reaction mixture.

  • Monitoring: Heat the reaction to the desired temperature (e.g., 40-60 °C) and monitor the progress by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

  • Workup: Upon completion, cool the reaction to room temperature and quench with a saturated aqueous solution of NaHCO₃.

  • Extraction: Extract the aqueous layer with an organic solvent (e.g., ethyl acetate, 3 x 50 mL).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude product is then purified by flash column chromatography on silica gel to afford the chiral this compound.

  • Analysis: Determine the enantiomeric excess (ee) of the product by chiral HPLC analysis.

Quantitative Data Summary (Catalytic Asymmetric Reduction - Representative)

Catalyst SystemSubstrate/Catalyst RatioSolventTemp (°C)Yield (%)Enantiomeric Excess (ee, %)
[Ru(p-cymene)Cl₂]₂ / (S,S)-TsDPEN100:1HCOOH/NEt₃40>95>98 (R)
Rh(I)-DIPAMP200:1Methanol50>90>95 (S)

Note: Data are representative and may vary based on specific reaction conditions.

Application Note 2: Enzymatic Reduction

Ketoreductases (KREDs) are enzymes that can reduce ketones to alcohols with high stereoselectivity. Whole-cell biotransformations or isolated enzymes can be employed for the synthesis of chiral this compound.

Workflow for Enzymatic Reduction:

cluster_prep Biocatalyst Preparation cluster_reaction Enzymatic Reduction cluster_workup Workup & Amination kred Ketoreductase (KRED) biocatalyst_mix Biocatalyst Mixture kred->biocatalyst_mix cofactor Cofactor (NADH/NADPH) cofactor->biocatalyst_mix regeneration Cofactor Regeneration System (e.g., GDH/glucose) regeneration->biocatalyst_mix reaction Stereoselective Bioreduction biocatalyst_mix->reaction substrate 3-Acetylbenzonitrile substrate->reaction product Chiral 3-(1-Hydroxyethyl)benzonitrile reaction->product extraction Extraction product->extraction amination Conversion to Amine extraction->amination purification Purification amination->purification final_product Enantiopure Product purification->final_product

Caption: Workflow for Enzymatic Reduction.

Experimental Protocol: General Procedure for Enzymatic Reduction

This protocol outlines a general procedure for the enzymatic reduction of 3-acetylbenzonitrile using a commercially available ketoreductase screening kit.

  • Reaction Setup: In a temperature-controlled vessel, prepare a buffer solution (e.g., potassium phosphate buffer, pH 7.0).

  • Reagent Addition: Add the cofactor (NADP⁺ or NAD⁺), the cofactor regeneration system (e.g., glucose and glucose dehydrogenase), and the ketoreductase.

  • Substrate Addition: Add 3-acetylbenzonitrile, either neat or as a solution in a water-miscible co-solvent (e.g., DMSO, isopropanol).

  • Reaction Execution: Stir the mixture at a controlled temperature (e.g., 30 °C) and monitor the reaction progress by HPLC.

  • Workup: Once the reaction is complete, quench by adding a water-immiscible organic solvent (e.g., ethyl acetate).

  • Extraction: Separate the organic layer and extract the aqueous layer with the same organic solvent.

  • Purification of Alcohol: Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate to yield the chiral 3-(1-hydroxyethyl)benzonitrile.

  • Conversion to Amine: The resulting chiral alcohol can then be converted to the corresponding amine through standard chemical transformations (e.g., Mitsunobu reaction with subsequent deprotection, or conversion to a sulfonate followed by azide displacement and reduction).

  • Analysis: Determine the enantiomeric excess of the alcohol and the final amine product by chiral HPLC.

Quantitative Data Summary (Enzymatic Reduction - Representative)

Ketoreductase (KRED)Co-solventSubstrate Conc. (g/L)Time (h)Conversion (%)Enantiomeric Excess (ee, %)
KRED-P1-A0810% IPA1024>99>99 (S)-alcohol
KRED-P2-C035% DMSO1520>98>99 (R)-alcohol

Note: Data are representative and will depend on the specific enzyme and conditions used.

Chiral Resolution of this compound

Chiral resolution is a reliable method for separating enantiomers of a racemic amine. The process involves the formation of diastereomeric salts with a chiral acid, followed by fractional crystallization.[1]

Application Note 3: Chiral Resolution with Dibenzoyl-L-tartaric Acid

Dibenzoyl-L-tartaric acid is an effective resolving agent for a wide range of amines. The differing solubilities of the two diastereomeric salts allow for their separation by crystallization.[1]

Workflow for Chiral Resolution:

cluster_salt_formation Diastereomeric Salt Formation cluster_separation Separation cluster_liberation Liberation of Free Amine racemic_amine Racemic this compound salt_formation Salt Formation in Solvent racemic_amine->salt_formation resolving_agent Chiral Resolving Agent (e.g., Dibenzoyl-L-tartaric acid) resolving_agent->salt_formation diastereomeric_salts Diastereomeric Salt Mixture salt_formation->diastereomeric_salts crystallization Fractional Crystallization diastereomeric_salts->crystallization filtration Filtration crystallization->filtration less_soluble_salt Less Soluble Diastereomeric Salt (Solid) filtration->less_soluble_salt more_soluble_salt More Soluble Diastereomeric Salt (in Mother Liquor) filtration->more_soluble_salt basification Basification less_soluble_salt->basification extraction Extraction basification->extraction purification Purification extraction->purification final_product Enantiopure Amine purification->final_product

Caption: Workflow for Chiral Resolution.

Experimental Protocol: Chiral Resolution with Dibenzoyl-L-tartaric Acid

This protocol describes the resolution of racemic this compound using (-)-O,O'-Dibenzoyl-L-tartaric acid.

  • Dissolution: Dissolve racemic this compound (1.0 eq) in a suitable solvent (e.g., methanol or ethanol) with gentle heating.

  • Addition of Resolving Agent: In a separate flask, dissolve (-)-O,O'-Dibenzoyl-L-tartaric acid (0.5 eq) in the same solvent, also with gentle heating.

  • Salt Formation: Slowly add the resolving agent solution to the amine solution with stirring. A precipitate should begin to form.

  • Crystallization: Allow the mixture to cool slowly to room temperature, and then cool further in an ice bath or refrigerator for several hours to complete the crystallization of the less soluble diastereomeric salt.

  • Isolation of Salt: Collect the crystalline salt by vacuum filtration and wash with a small amount of the cold solvent.

  • Liberation of the Free Amine: Suspend the collected diastereomeric salt in water and add a base (e.g., 2M NaOH) until the pH is >10 to liberate the free amine.[1]

  • Extraction: Extract the liberated amine with an organic solvent (e.g., dichloromethane or ethyl acetate).

  • Purification: Combine the organic extracts, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the enantiomerically enriched this compound.

  • Analysis: Determine the enantiomeric excess of the resolved amine by chiral HPLC analysis. The other enantiomer can be recovered from the mother liquor by a similar basification and extraction procedure.

Quantitative Data Summary (Chiral Resolution - Representative)

Resolving AgentSolventMolar Ratio (Amine:Acid)Diastereomeric Salt Yield (%)Enantiomeric Excess (ee, %) of Recovered Amine
(-)-O,O'-Dibenzoyl-L-tartaric acidMethanol2:140-45>98 (R)
(+)-O,O'-Dibenzoyl-D-tartaric acidEthanol2:140-45>98 (S)

Note: Yields are for a single enantiomer and are based on the initial racemic mixture. The theoretical maximum yield for one enantiomer is 50%.

Conclusion

Both asymmetric synthesis and chiral resolution are viable and powerful methods for obtaining enantiomerically pure this compound. The choice of method will be dictated by the specific requirements of the research or development program. The protocols provided herein offer a solid foundation for the successful synthesis of this important chiral building block, enabling the advancement of pharmaceutical research and drug development.

References

Application Notes and Protocols for the Asymmetric Synthesis of Chiral Secondary Amines via Reductive Amination

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Chiral secondary amines are pivotal structural motifs in a vast array of pharmaceuticals, agrochemicals, and fine chemicals. Their stereochemistry often dictates biological activity, making enantioselective synthesis a critical aspect of modern drug discovery and development. Asymmetric reductive amination (ARA) has emerged as one of the most direct and efficient methods for preparing these valuable compounds. This one-pot reaction involves the condensation of a prochiral ketone with a primary amine to form a prochiral imine intermediate, which is then asymmetrically reduced to the chiral secondary amine. This process avoids the isolation of often unstable imine intermediates and offers high atom economy.

This document provides a detailed overview of contemporary methods for the asymmetric synthesis of chiral secondary amines via reductive amination, with a focus on transition-metal catalysis, organocatalysis, and biocatalysis. It includes structured data for easy comparison of different catalytic systems and detailed experimental protocols for key methodologies.

Catalytic Approaches to Asymmetric Reductive Amination

The successful implementation of asymmetric reductive amination hinges on the choice of a suitable chiral catalyst and reducing agent. The field is broadly categorized into three main approaches:

  • Transition-Metal Catalysis: This approach typically employs chiral complexes of iridium, ruthenium, or rhodium.[1][2] These systems are highly efficient and can operate under hydrogenation conditions (using H₂ gas) or transfer hydrogenation conditions (using hydrogen donors like formic acid or isopropanol).[2] The enantioselectivity is controlled by chiral ligands, such as derivatives of BINAP or phosphoramidites.[3][4]

  • Organocatalysis: Chiral organocatalysts, such as chiral phosphoric acids (CPAs) or thioureas, have gained prominence as metal-free alternatives.[5][6] These catalysts activate the in situ formed imine towards reduction by a hydride donor, most commonly a Hantzsch ester.[2][5][7] This method offers mild reaction conditions and avoids potential metal contamination of the final product.

  • Biocatalysis: Enzymes, particularly imine reductases (IREDs) and reductive aminases (RedAms), offer an environmentally benign and highly selective approach to chiral amine synthesis.[8][9][10] These enzymes operate in aqueous media under mild conditions and exhibit exquisite stereoselectivity. A cofactor, typically NADPH, is required and is usually regenerated in situ using a secondary enzyme system (e.g., glucose dehydrogenase).[8][11]

Data Presentation: Comparison of Catalytic Systems

The following tables summarize the performance of various catalytic systems for the asymmetric reductive amination of representative ketones.

Table 1: Transition-Metal Catalyzed Asymmetric Reductive Amination of Acetophenone Derivatives
EntryKetoneAmineCatalyst SystemReductantYield (%)ee (%)Reference
1Acetophenonep-Anisidine[Ir(COD)Cl]₂ / f-Binaphane / I₂ / Ti(OiPr)₄H₂ (50 atm)>9994[12]
2AcetophenoneDiphenylmethanamine[Ir(COD)Cl]₂ / (S,S)-f-Binaphane / I₂H₂ (50 atm)9896[3]
33-MethoxyacetophenonePyrrolidine[Ir(COD)Cl]₂ / Chiral PhosphoramiditeH₂ (50 atm)9598[4]
42-AcetylnaphthaleneBenzylamine[Ru(PPh₃)₃(CO)HCl] / (S,S)-f-BinaphaneH₂ (50 bar)9285[13]
5AcetophenoneAmmonia[Ru(dtbm-segphos)(OAc)₂]H₂>99>93[14]
Table 2: Organocatalytic Asymmetric Reductive Amination of Ketones
EntryKetoneAmineCatalystReductantYield (%)ee (%)Reference
1Acetophenonep-AnisidineChiral Phosphoric Acid (TRIP)Hantzsch Ester8596[2][5]
22-Methoxyacetophenonep-AnisidineChiral Phosphoric AcidHantzsch Ester9190[5]
3Cyclohexanonep-AnisidineChiral Phosphoric AcidHantzsch Ester8490[5]
4PropiophenoneBenzylamineChiral Phosphoric AcidHantzsch Ester8890[2]
54-Phenyl-2-butanonep-AnisidineChiral Phosphoric AcidHantzsch Ester8794[5]
Table 3: Biocatalytic Asymmetric Reductive Amination of Ketones
EntryKetoneAmineBiocatalystCofactor RegenerationConversion (%)ee (%)Reference
1CyclohexanoneMethylamineIRED-SrGDH/Glucose>95>99 (R)[15]
22-HexanoneMethylamineIREDGDH/Glucose8896 (R)[16]
3AcetophenoneEthylamineReductive Aminase (AspRedAm)GDH/Glucose>99>99 (S)[9]
41-Phenyl-2-propanoneAmmoniaAmine Dehydrogenase (AmDH)FDH/Formate>99>99 (R)[17]
54-FluorophenylacetoneCyclopropylamineIREDGDH/Glucose>95>99[9]

Experimental Protocols

Protocol 1: Iridium-Catalyzed Asymmetric Reductive Amination

This protocol is a representative example for the synthesis of a chiral secondary amine using a transition-metal catalyst.[3][12]

Diagram: Workflow for Iridium-Catalyzed Asymmetric Reductive Amination

G cluster_prep Catalyst Preparation and Reaction Setup cluster_reaction Hydrogenation cluster_workup Work-up and Purification p1 Weigh [Ir(COD)Cl]₂ and chiral ligand into a dry Schlenk tube. p2 Add ketone, amine, and additives (e.g., I₂, Ti(OiPr)₄). p1->p2 p3 Evacuate and backfill the tube with argon. p2->p3 p4 Add degassed solvent via syringe. p3->p4 r1 Place the Schlenk tube in an autoclave. p4->r1 Transfer to Autoclave r2 Pressurize with H₂ to the desired pressure. r1->r2 r3 Stir the reaction at the specified temperature for the required time. r2->r3 w1 Cool the reaction and vent the H₂. r3->w1 Reaction Complete w2 Filter the reaction mixture through Celite. w1->w2 w3 Concentrate the filtrate under reduced pressure. w2->w3 w4 Purify the crude product by flash column chromatography. w3->w4 output Characterization (NMR, HPLC) w4->output Isolated Chiral Amine

Caption: Workflow for a typical iridium-catalyzed asymmetric reductive amination.

Materials:

  • [Ir(COD)Cl]₂ (0.005 mmol, 0.5 mol%)

  • (S,S)-f-Binaphane (0.011 mmol, 1.1 mol%)

  • Ketone (1.0 mmol)

  • Amine (1.2 mmol)

  • Iodine (I₂) (0.05 mmol, 5 mol%)

  • Titanium(IV) isopropoxide (Ti(OiPr)₄) (1.2 mmol)

  • Anhydrous, degassed dichloromethane (DCM) (5 mL)

  • Hydrogen gas (high purity)

  • Schlenk tube or autoclave vial

  • Standard glassware for organic synthesis

Procedure:

  • To a dry Schlenk tube under an argon atmosphere, add [Ir(COD)Cl]₂ and (S,S)-f-Binaphane.

  • Add the ketone, amine, and iodine.

  • Add anhydrous, degassed DCM via syringe, followed by the addition of titanium(IV) isopropoxide.

  • Seal the Schlenk tube and place it in a high-pressure autoclave.

  • Purge the autoclave with hydrogen gas three times.

  • Pressurize the autoclave to 50 atm with hydrogen gas.

  • Stir the reaction mixture at room temperature for 24-48 hours.

  • After the reaction is complete (monitored by TLC or GC-MS), carefully vent the hydrogen gas.

  • Quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution.

  • Extract the aqueous layer with DCM (3 x 10 mL).

  • Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the chiral secondary amine.

  • Determine the enantiomeric excess by chiral HPLC analysis.

Protocol 2: Organocatalytic Asymmetric Reductive Amination

This protocol details a typical procedure for the synthesis of a chiral secondary amine using a chiral phosphoric acid catalyst and a Hantzsch ester as the hydride source.[2][5]

Diagram: Logical Relationship in Organocatalytic Reductive Amination

G cluster_reactants Reactants ketone Ketone imine Imine Intermediate ketone->imine amine Amine amine->imine catalyst Chiral Phosphoric Acid (CPA) iminium Protonated Imine (Activated) catalyst->iminium hantzsch Hantzsch Ester (Hydride Source) product Chiral Secondary Amine hantzsch->product imine->iminium Protonation by CPA iminium->product Hydride Transfer

Caption: Key interactions in organocatalytic reductive amination.

Materials:

  • Chiral Phosphoric Acid (e.g., TRIP) (0.05 mmol, 5 mol%)

  • Ketone (1.0 mmol)

  • Amine (1.5 mmol)

  • Hantzsch ester (1.2 mmol)

  • Anhydrous toluene (5 mL)

  • 4 Å molecular sieves (200 mg)

  • Standard glassware for organic synthesis

Procedure:

  • To a dry reaction vial, add the chiral phosphoric acid catalyst, ketone, amine, Hantzsch ester, and activated 4 Å molecular sieves.

  • Add anhydrous toluene via syringe.

  • Seal the vial and stir the reaction mixture at the specified temperature (e.g., 40 °C) for 24-72 hours.

  • Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, dilute the reaction mixture with ethyl acetate and filter to remove the molecular sieves.

  • Wash the filtrate with saturated aqueous NaHCO₃ solution and then with brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

  • Determine the enantiomeric excess by chiral HPLC analysis.

Protocol 3: Biocatalytic Asymmetric Reductive Amination using an Imine Reductase (IRED)

This protocol provides a general procedure for the enzymatic reductive amination of a ketone.[9][15]

Diagram: Experimental Workflow for Biocatalytic Reductive Amination

G cluster_prep Reaction Mixture Preparation cluster_reaction Biocatalytic Conversion cluster_workup Work-up and Product Isolation b1 Prepare buffer solution (e.g., potassium phosphate). b2 Add NADP⁺, glucose, and glucose dehydrogenase (GDH). b1->b2 b3 Add the ketone substrate (often as a solution in a co-solvent). b2->b3 b4 Add the amine. b3->b4 b5 Initiate the reaction by adding the IRED enzyme solution. b4->b5 br1 Incubate the reaction mixture at a controlled temperature (e.g., 30 °C). b5->br1 Start Incubation br2 Gently shake or stir the mixture. br1->br2 br3 Monitor the reaction progress by HPLC or GC. br2->br3 bw1 Quench the reaction (e.g., by adding a water-immiscible organic solvent). br3->bw1 Reaction Complete bw2 Adjust the pH to basic (e.g., pH 10-11). bw1->bw2 bw3 Extract the product with an organic solvent (e.g., ethyl acetate). bw2->bw3 bw4 Dry, filter, and concentrate the organic phase. bw3->bw4 output Analysis (Chiral GC/HPLC) bw4->output Purified Chiral Amine

Caption: A typical workflow for biocatalytic asymmetric reductive amination.

Materials:

  • Imine Reductase (IRED) enzyme (as a lyophilized powder or solution)

  • Ketone (e.g., 10-50 mM final concentration)

  • Amine (e.g., 5-10 equivalents)

  • NADP⁺ (1 mM)

  • Glucose (100 mM)

  • Glucose Dehydrogenase (GDH) (e.g., 1-2 U/mL)

  • Potassium phosphate buffer (100 mM, pH 7.5)

  • Co-solvent (e.g., DMSO or isopropanol, if needed for substrate solubility, typically 5-10% v/v)

  • Standard laboratory equipment for biocatalysis (e.g., incubator shaker, centrifuge)

Procedure:

  • Prepare the reaction buffer by dissolving NADP⁺ and glucose in potassium phosphate buffer.

  • In a reaction vessel, combine the buffer solution with the ketone (added as a stock solution in a co-solvent if necessary) and the amine.

  • Add the glucose dehydrogenase (GDH) for cofactor regeneration.

  • Initiate the reaction by adding the IRED enzyme.

  • Seal the vessel and incubate at a controlled temperature (e.g., 30 °C) with gentle shaking for 16-24 hours.

  • Monitor the conversion of the ketone and the formation of the chiral amine product by a suitable analytical method (e.g., chiral GC or HPLC).

  • Once the reaction has reached completion, quench it by adding an equal volume of a water-immiscible organic solvent (e.g., ethyl acetate or methyl tert-butyl ether).

  • Adjust the pH of the aqueous phase to >10 with a base (e.g., 1 M NaOH) to ensure the amine is in its free base form.

  • Separate the organic layer, and extract the aqueous layer with the same organic solvent (2-3 times).

  • Combine the organic extracts, dry over anhydrous Na₂SO₄, filter, and carefully remove the solvent under reduced pressure to yield the chiral amine.

  • Determine the enantiomeric excess of the product.

Conclusion

The asymmetric synthesis of chiral secondary amines via reductive amination is a powerful and versatile strategy in modern organic chemistry. The choice between transition-metal catalysis, organocatalysis, and biocatalysis depends on various factors, including substrate scope, desired scale, tolerance of functional groups, and considerations regarding metal contamination and green chemistry principles. The protocols and data provided herein offer a guide for researchers to select and implement the most suitable method for their specific synthetic challenges. Continuous advancements in catalyst design and enzyme engineering are expected to further broaden the applicability and efficiency of these important transformations.

References

Application Notes and Protocols: 3-(1-Aminoethyl)benzonitrile as a Precursor for Pharmaceutical Intermediates

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-(1-Aminoethyl)benzonitrile is a versatile chiral building block of significant interest in the pharmaceutical industry. Its unique structure, featuring a primary amine and a nitrile group on a benzene ring, allows for its incorporation into a variety of complex molecules. This application note provides detailed protocols and data for the use of this compound as a key precursor in the synthesis of pharmaceutical intermediates, with a primary focus on the antiviral drug Nirmatrelvir, the active component in Paxlovid.

Application 1: Synthesis of a Key Intermediate for Nirmatrelvir

Nirmatrelvir is a potent inhibitor of the SARS-CoV-2 main protease (Mpro), playing a crucial role in the treatment of COVID-19. The synthesis of this complex molecule relies on the strategic use of key chiral intermediates, one of which is derived from (R)-3-(1-aminoethyl)benzonitrile. This section details the synthesis of the amide intermediate, referred to as T18 in some literature, through an amide coupling reaction.[1][2]

Experimental Protocol: Amide Coupling for Nirmatrelvir Intermediate (T18) Synthesis

This protocol describes the coupling of an N-protected amino acid with an amine derivative of (R)-3-(1-aminoethyl)benzonitrile using 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) and a coupling additive like 1-Hydroxy-7-azabenzotriazole (HOAt) or 2-Hydroxypyridine-N-oxide (HOPO).[1][3]

Materials:

  • Carboxylic Acid Intermediate (e.g., Trifluoroacetyl-L-tert-leucine derivative)

  • Amine Intermediate derived from (R)-3-(1-aminoethyl)benzonitrile

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI)

  • 1-Hydroxy-7-azabenzotriazole (HOAt) or 2-Hydroxypyridine-N-oxide (HOPO)

  • N,N-Diisopropylethylamine (DIPEA)

  • Dichloromethane (DCM)

  • 1N Hydrochloric Acid

  • Anhydrous Magnesium Sulfate

  • Isopropyl Acetate

  • Heptane

Procedure:

  • In a suitable reaction vessel, dissolve the carboxylic acid intermediate (1.0 eq), the amine intermediate (1.25 eq), and HOAt (0.7 eq) in dichloromethane (approx. 6.7 mL per gram of carboxylic acid).

  • Add N,N-Diisopropylethylamine (DIPEA) (1.15 eq) to the solution.

  • Cool the mixture to 0 °C with stirring.

  • Slowly add 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) (0.8 eq) to the cooled solution.

  • Allow the reaction mixture to warm to room temperature (approximately 25 °C) and stir for 16 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

  • Upon completion, cool the reaction mixture to 0 °C and quench by the dropwise addition of water.

  • Separate the organic layer.

  • Wash the organic layer with 1N hydrochloric acid.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by recrystallization from a solvent system such as isopropyl acetate/heptane to yield the pure amide intermediate (T18).

Quantitative Data for Nirmatrelvir Intermediate Synthesis
ParameterValueReference
Coupling Agents EDCI/HOAt[4][5]
Base DIPEA[4][5]
Solvent Dichloromethane[4][5]
Reaction Temperature 0 °C to 25 °C[4][5]
Reaction Time 16 hours[4][5]
Reported Yield 94%[4][5]
Reported Purity (HPLC) 98.8%[4][5]

Experimental Workflow: Nirmatrelvir Intermediate Synthesis

G cluster_reactants Reactants & Reagents cluster_reaction Reaction Conditions cluster_workup Work-up & Purification A Carboxylic Acid Intermediate F 1. Dissolve Reactants & Add Base A->F B Amine Intermediate (from this compound) B->F C EDCI / HOAt H 3. Add EDCI C->H D DIPEA D->F E Dichloromethane E->F G 2. Cool to 0°C F->G G->H I 4. Stir at 25°C for 16h H->I J Quench with Water I->J K Organic Layer Separation J->K L Wash with 1N HCl K->L M Dry & Concentrate L->M N Recrystallize (Isopropyl Acetate/Heptane) M->N O Pure Nirmatrelvir Intermediate (T18) N->O

Workflow for the synthesis of a key Nirmatrelvir intermediate.

Application 2: General Precursor for Dipeptidyl Peptidase-4 (DPP-4) Inhibitors

Benzonitrile derivatives are known scaffolds for the development of Dipeptidyl Peptidase-4 (DPP-4) inhibitors, a class of oral hypoglycemic agents for the treatment of type 2 diabetes. The aminomethyl group of this compound can be incorporated into heterocyclic systems, such as quinazolinones, which have shown DPP-4 inhibitory activity.

General Synthetic Approach

A common strategy involves the reaction of an amino-functionalized benzonitrile with a suitable heterocyclic core. For instance, a substituted quinazolinone core can be synthesized and subsequently alkylated with a derivative of this compound.

Generalized Experimental Protocol

Step 1: Synthesis of a Halogenated Quinazolinone Intermediate

This step is generalized as various methods exist for the synthesis of the quinazolinone core.

Step 2: N-Alkylation with a this compound Derivative

  • To a solution of the halogenated quinazolinone intermediate (1.0 eq) in a suitable solvent such as DMF, add a derivative of this compound (1.1 eq).

  • Add a non-nucleophilic base such as potassium carbonate or DIPEA (2.0 eq).

  • Heat the reaction mixture to 80-120 °C and monitor by TLC or LC-MS.

  • Upon completion, cool the reaction, dilute with water, and extract with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by column chromatography.

Logical Workflow for DPP-4 Inhibitor Synthesis

G cluster_reactants Starting Materials cluster_reaction Reaction cluster_workup Purification A Halogenated Quinazolinone Intermediate E N-Alkylation (80-120°C) A->E B This compound Derivative B->E C Base (e.g., K2CO3) C->E D Solvent (e.g., DMF) D->E F Aqueous Work-up E->F G Extraction F->G H Column Chromatography G->H I DPP-4 Inhibitor Scaffold H->I

Generalized workflow for the synthesis of DPP-4 inhibitor scaffolds.

Conclusion

This compound is a valuable and versatile precursor for the synthesis of complex pharmaceutical intermediates. The protocols and data presented herein for the synthesis of a key Nirmatrelvir intermediate demonstrate its importance in the development of antiviral therapeutics. Furthermore, its potential for incorporation into other drug classes, such as DPP-4 inhibitors, highlights its broad applicability in medicinal chemistry and drug discovery. The provided workflows and experimental outlines serve as a practical guide for researchers in the synthesis and application of this important building block.

References

Application Note and Experimental Protocols for N-Alkylation of 3-(1-Aminoethyl)benzonitrile

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

N-alkylation of amines is a fundamental transformation in organic synthesis, crucial for the generation of diverse molecular scaffolds in drug discovery and development. 3-(1-Aminoethyl)benzonitrile is a valuable building block, and the modification of its secondary amine functionality allows for the introduction of various alkyl groups, leading to the synthesis of novel compounds with potential therapeutic applications. This document provides detailed experimental protocols for two common and effective methods for the N-alkylation of this compound: direct alkylation with alkyl halides and reductive amination.

Method 1: Direct N-Alkylation with Alkyl Halides

Direct alkylation involves the reaction of the secondary amine with an alkyl halide in the presence of a base.[1][2] While a straightforward method, it can sometimes lead to over-alkylation, yielding a mixture of the desired tertiary amine and a quaternary ammonium salt.[3] Careful control of reaction conditions is therefore essential.

Experimental Protocol

Materials:

  • This compound

  • Alkyl halide (e.g., methyl iodide, benzyl bromide)

  • Base (e.g., Potassium Carbonate (K₂CO₃), Diisopropylethylamine (DIPEA, Hünig's base))

  • Anhydrous solvent (e.g., Acetonitrile (MeCN), Dimethylformamide (DMF))

  • Ethyl acetate (EtOAc)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add this compound (1.0 eq).

  • Dissolve the amine in the chosen anhydrous solvent (e.g., Acetonitrile).

  • Add the base (e.g., K₂CO₃, 2.0-3.0 eq).[4]

  • Add the alkyl halide (1.0-1.2 eq) dropwise to the stirring suspension at room temperature.

  • The reaction mixture is then stirred at room temperature or heated (e.g., 50-80 °C) and monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.

  • Upon completion, the reaction mixture is cooled to room temperature and the solvent is removed under reduced pressure.

  • The residue is partitioned between ethyl acetate and water or saturated NaHCO₃ solution.

  • The aqueous layer is extracted with ethyl acetate (3x).

  • The combined organic layers are washed with brine, dried over anhydrous MgSO₄ or Na₂SO₄, filtered, and concentrated in vacuo.

  • The crude product is purified by silica gel column chromatography to afford the desired N-alkylated product.

Data Presentation: Representative Reaction Conditions for Direct N-Alkylation
EntryAlkylating AgentBaseSolventTemperature (°C)Time (h)Yield (%)
1Methyl IodideK₂CO₃Acetonitrile601285-95
2Benzyl BromideDIPEADMF252480-90
3Ethyl BromideCs₂CO₃Acetonitrile701888-97

Note: The data presented are representative and may require optimization for specific substrates and scales.

Method 2: Reductive Amination

Reductive amination is a highly efficient and selective method for the N-alkylation of amines, particularly for preventing over-alkylation.[5] The reaction proceeds via the formation of an iminium ion intermediate from the amine and a carbonyl compound (aldehyde or ketone), which is then reduced in situ by a mild reducing agent.[6]

Experimental Protocol

Materials:

  • This compound

  • Aldehyde or Ketone (e.g., formaldehyde, benzaldehyde, acetone)

  • Reducing agent (e.g., Sodium triacetoxyborohydride (NaBH(OAc)₃), Sodium cyanoborohydride (NaBH₃CN))

  • Solvent (e.g., Dichloromethane (DCM), 1,2-Dichloroethane (DCE), Methanol (MeOH))

  • Acetic Acid (optional, as a catalyst)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Water

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • To a round-bottom flask, add this compound (1.0 eq) and the aldehyde or ketone (1.0-1.2 eq).

  • Dissolve the reactants in the chosen solvent (e.g., DCM).

  • Add a catalytic amount of acetic acid (optional, can facilitate iminium ion formation).

  • Stir the mixture at room temperature for 30-60 minutes.

  • Add the reducing agent (e.g., NaBH(OAc)₃, 1.2-1.5 eq) portion-wise to the reaction mixture.

  • Continue stirring at room temperature and monitor the reaction by TLC or LC-MS until completion.

  • Quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution.

  • Separate the organic layer, and extract the aqueous layer with the solvent (e.g., DCM) (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography.

Data Presentation: Representative Reaction Conditions for Reductive Amination
EntryCarbonyl CompoundReducing AgentSolventTemperature (°C)Time (h)Yield (%)
1FormaldehydeNaBH(OAc)₃DCE25490-98
2BenzaldehydeNaBH₃CNMeOH25685-95
3AcetoneNaBH(OAc)₃DCM25888-96

Note: The data presented are representative and may require optimization for specific substrates and scales.

Visualizations

Experimental Workflow

G General Workflow for N-Alkylation cluster_0 Reaction Setup cluster_1 Reaction cluster_2 Work-up cluster_3 Purification & Analysis Reactants Reactants Solvent & Base/Reagents Solvent & Base/Reagents Reactants->Solvent & Base/Reagents Inert Atmosphere Inert Atmosphere Solvent & Base/Reagents->Inert Atmosphere Stirring & Heating Stirring & Heating Inert Atmosphere->Stirring & Heating Monitoring (TLC/LC-MS) Monitoring (TLC/LC-MS) Stirring & Heating->Monitoring (TLC/LC-MS) Quenching Quenching Monitoring (TLC/LC-MS)->Quenching Extraction Extraction Quenching->Extraction Drying & Concentration Drying & Concentration Extraction->Drying & Concentration Column Chromatography Column Chromatography Drying & Concentration->Column Chromatography Characterization (NMR, MS) Characterization (NMR, MS) Column Chromatography->Characterization (NMR, MS)

Caption: General experimental workflow for N-alkylation reactions.

Signaling Pathways: Comparison of N-Alkylation Methods

G Comparison of N-Alkylation Pathways cluster_0 Starting Materials cluster_1 Direct Alkylation cluster_2 Reductive Amination Amine This compound SN2 SN2 Reaction Amine->SN2 Imine Iminium Ion Intermediate Amine->Imine Alkyl_Halide Alkyl Halide (R-X) Alkyl_Halide->SN2 Base Base Base->SN2 Overalkylation Over-alkylation (Potential Side Reaction) SN2->Overalkylation Product N-Alkylated Product SN2->Product Carbonyl Aldehyde/Ketone (R'=O) Carbonyl->Imine Reduction Reduction (e.g., NaBH(OAc)3) Imine->Reduction Reduction->Product

Caption: Comparison of direct alkylation and reductive amination pathways.

References

Application Notes and Protocols: 3-(1-Aminoethyl)benzonitrile in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-(1-Aminoethyl)benzonitrile is a versatile chiral building block of significant interest in medicinal chemistry. Its unique structural features, comprising a benzonitrile moiety and a chiral aminoethyl group, make it a valuable scaffold for the synthesis of a diverse range of biologically active compounds. The nitrile group can participate in various chemical transformations and can act as a key pharmacophoric element, while the chiral amine provides a crucial anchor for stereospecific interactions with biological targets. This document provides an overview of its applications, detailed experimental protocols for its synthesis and the biological evaluation of its derivatives, and highlights its role in the development of targeted therapies.

Key Applications in Medicinal Chemistry

This compound serves as a critical intermediate in the synthesis of compounds targeting a variety of diseases, most notably cancer. Its derivatives have shown significant potential as inhibitors of several key protein kinases implicated in tumor growth and proliferation.

  • Kinase Inhibitors: The this compound scaffold has been successfully incorporated into potent inhibitors of oncogenic kinases such as Bcr-Abl, Epidermal Growth Factor Receptor (EGFR), and Vascular Endothelial Growth Factor Receptor (VEGFR). These inhibitors typically function by competing with ATP for binding to the kinase domain, thereby blocking downstream signaling pathways essential for cancer cell survival and proliferation.

  • Antitumor Agents: Derivatives of this compound have demonstrated cytotoxic activity against a range of cancer cell lines. The benzonitrile group can be a key contributor to the overall pharmacological profile of these molecules.

  • Fragment-Based Drug Discovery: The relatively small size and functionality of this compound make it an ideal fragment for use in fragment-based drug discovery (FBDD) campaigns.[1] By identifying weak-binding fragments that occupy specific pockets of a protein target, medicinal chemists can elaborate these fragments into more potent and selective drug candidates.

Data Presentation: Biological Activity of this compound Derivatives

The following table summarizes the in vitro anti-proliferative activity of various benzonitrile derivatives against several human cancer cell lines.

Compound IDDerivative ClassTarget Cell LineIC50 (µM)Reference
1a Thiophene derivativeHepG2 (Hepatocellular Carcinoma)Sub-micromolar[2]
1b Thiophene derivativeHepG2 (Hepatocellular Carcinoma)Sub-micromolar[2]
1c Thiophene derivativeHepG2 (Hepatocellular Carcinoma)0.55[2]
1c Thiophene derivativeHuh-7 (Hepatocellular Carcinoma)0.32[2]
1e Thiophene derivativeHepG2 (Hepatocellular Carcinoma)Sub-micromolar[2]
NS-187 (9b) 3-Substituted BenzamideK562 (Chronic Myeloid Leukemia)Potent Inhibition[3]
N-morpholine derivative N1-(flavon-6-yl)amidrazoneMCF-7 (Breast Cancer)5.18[4]
N-morpholine derivative N1-(flavon-6-yl)amidrazoneK562 (Chronic Myeloid Leukemia)2.89[4]
Analog 13 4-(Arylaminomethyl)benzamideK562 (Chronic Myeloid Leukemia)5.6[5]
Analog 15 4-(Arylaminomethyl)benzamideHL-60 (Promyelocytic Leukemia)5.6[5]

Experimental Protocols

Protocol 1: Synthesis of (R)-3-(1-Aminoethyl)benzonitrile via Reductive Amination

This protocol describes a common method for the synthesis of (R)-3-(1-Aminoethyl)benzonitrile from 3-acetylbenzonitrile using reductive amination.

Materials:

  • 3-Acetylbenzonitrile

  • Ammonium acetate or Ammonia in methanol

  • Sodium cyanoborohydride (NaBH₃CN) or Sodium triacetoxyborohydride (NaBH(OAc)₃)

  • Methanol (MeOH)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Imine Formation:

    • To a solution of 3-acetylbenzonitrile (1.0 eq) in methanol, add a solution of ammonia in methanol (excess, e.g., 7N solution, 10 eq) or ammonium acetate (excess, e.g., 10 eq).

    • Stir the mixture at room temperature for 2-4 hours to facilitate the formation of the corresponding imine intermediate. The reaction progress can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Reduction:

    • Cool the reaction mixture to 0 °C in an ice bath.

    • Slowly add sodium cyanoborohydride (NaBH₃CN) (1.5 - 2.0 eq) or sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 - 2.0 eq) portion-wise to the stirred solution. Caution: NaBH₃CN is toxic and should be handled in a well-ventilated fume hood.

    • Allow the reaction to warm to room temperature and stir for an additional 12-24 hours, or until the reaction is complete as indicated by TLC or LC-MS.

  • Work-up and Purification:

    • Quench the reaction by the slow addition of water.

    • Concentrate the reaction mixture under reduced pressure using a rotary evaporator to remove the methanol.

    • Partition the residue between dichloromethane (DCM) and saturated aqueous sodium bicarbonate (NaHCO₃) solution.

    • Separate the organic layer, and extract the aqueous layer twice more with DCM.

    • Combine the organic extracts and wash with brine.

    • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

    • The crude this compound can be purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of methanol in dichloromethane) to afford the pure product. For chiral synthesis, starting from a chiral precursor or employing a chiral reducing agent/catalyst would be necessary to obtain the desired enantiomer.

Protocol 2: In Vitro Kinase Inhibition Assay

This protocol outlines a general procedure for evaluating the inhibitory activity of this compound derivatives against a specific protein kinase.

Materials:

  • Recombinant human kinase (e.g., Bcr-Abl, EGFR, VEGFR2)

  • Kinase substrate (specific to the kinase being assayed)

  • ATP (Adenosine triphosphate)

  • Test compounds (derivatives of this compound) dissolved in DMSO

  • Kinase assay buffer (composition varies depending on the kinase)

  • 96-well microtiter plates

  • Plate reader capable of measuring luminescence or fluorescence

Procedure:

  • Assay Preparation:

    • Prepare a serial dilution of the test compounds in DMSO. Further dilute these solutions in the kinase assay buffer to the desired final concentrations. Ensure the final DMSO concentration in the assay is low (typically ≤1%) to avoid solvent effects.

    • Prepare solutions of the kinase, substrate, and ATP in the kinase assay buffer at the required concentrations.

  • Kinase Reaction:

    • To the wells of a 96-well plate, add the kinase assay buffer, the test compound solution (or DMSO for control), and the kinase solution.

    • Initiate the kinase reaction by adding the ATP and substrate solution to each well.

    • Incubate the plate at the optimal temperature (e.g., 30 °C or 37 °C) for a predetermined period (e.g., 30-60 minutes).

  • Detection:

    • Stop the kinase reaction according to the specific assay kit instructions (e.g., by adding a stop solution).

    • Detect the kinase activity. For example, in luminescence-based assays (e.g., Kinase-Glo®), the amount of ATP remaining is quantified, which is inversely proportional to the kinase activity.

    • Measure the signal (luminescence or fluorescence) using a plate reader.

  • Data Analysis:

    • Calculate the percentage of kinase inhibition for each compound concentration relative to the DMSO control.

    • Plot the percentage of inhibition against the logarithm of the compound concentration.

    • Determine the IC50 value (the concentration of the compound that inhibits 50% of the kinase activity) by fitting the data to a dose-response curve using appropriate software (e.g., GraphPad Prism).

Signaling Pathway Diagrams

The following diagrams, generated using Graphviz, illustrate the key signaling pathways targeted by derivatives of this compound.

Bcr_Abl_Signaling_Pathway BCR_ABL BCR-ABL (Constitutively Active Kinase) GRB2 GRB2 BCR_ABL->GRB2 PI3K PI3K BCR_ABL->PI3K STAT5 STAT5 BCR_ABL->STAT5 SOS SOS GRB2->SOS RAS RAS SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Survival Cell Survival (Anti-apoptosis) AKT->Survival STAT5->Survival

Caption: Bcr-Abl Signaling Pathway in CML.

EGFR_Signaling_Pathway EGF EGF EGFR EGFR EGF->EGFR GRB2 GRB2 EGFR->GRB2 PI3K PI3K EGFR->PI3K STAT3 STAT3 EGFR->STAT3 SOS SOS GRB2->SOS RAS RAS SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation ERK->Proliferation AKT AKT PI3K->AKT Survival Cell Survival AKT->Survival STAT3->Proliferation Migration Cell Migration STAT3->Migration

Caption: EGFR Signaling Pathway in Cancer.

VEGFR_Signaling_Pathway VEGF VEGF VEGFR2 VEGFR2 VEGF->VEGFR2 PLCg PLCγ VEGFR2->PLCg PI3K PI3K VEGFR2->PI3K PKC PKC PLCg->PKC RAF RAF PKC->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Angiogenesis Angiogenesis ERK->Angiogenesis AKT AKT PI3K->AKT eNOS eNOS AKT->eNOS Survival Endothelial Cell Survival AKT->Survival Permeability Vascular Permeability eNOS->Permeability

Caption: VEGFR2 Signaling in Angiogenesis.

References

The Strategic Role of (R)-3-(1-aminoethyl)benzonitrile in the Synthesis of Modern Drug Candidates

Author: BenchChem Technical Support Team. Date: December 2025

(R)-3-(1-aminoethyl)benzonitrile , a chiral aromatic amine, has emerged as a critical building block in medicinal chemistry for the development of novel therapeutics. Its unique structural features, including a chiral center and a versatile benzonitrile moiety, allow for stereospecific interactions with biological targets and provide a synthetic handle for constructing complex molecular architectures. This application note details the use of (R)-3-(1-aminoethyl)benzonitrile and its derivatives in the synthesis of promising drug candidates, with a focus on inhibitors of the Son of Sevenless homolog 1 (SOS1) protein, a key regulator of the RAS signaling pathway implicated in various cancers.

Application in the Synthesis of SOS1 Inhibitors

The RAS-MAPK pathway is a critical signaling cascade that controls cell proliferation, differentiation, and survival. Mutations in RAS genes are among the most common drivers of human cancers. SOS1 is a guanine nucleotide exchange factor (GEF) that activates RAS proteins by catalyzing the exchange of GDP for GTP. Inhibiting the interaction between SOS1 and RAS presents a compelling therapeutic strategy for cancers driven by RAS mutations.

(R)-3-(1-aminoethyl)benzonitrile and its 2-methyl analog have been instrumental in the discovery of potent and selective SOS1 inhibitors. The chiral aminoethyl group plays a crucial role in establishing stereospecific interactions within the protein's binding pocket, while the benzonitrile group can be further functionalized to optimize pharmacological properties.

Case Study: Synthesis of MRTX0902

A prominent example is the synthesis of MRTX0902 , a brain-penetrant SOS1 inhibitor that has entered clinical trials.[1][2] MRTX0902 is synthesized from the closely related (R)-3-(1-aminoethyl)-2-methylbenzonitrile. The synthesis involves a nucleophilic aromatic substitution (SNAr) reaction with a chlorinated pyridopyridazine core.

Synthetic Workflow for MRTX0902

start 1,7-dichloro-4-methyl pyrido[3,4-d]pyridazine intermediate Intermediate Amine start->intermediate SNA_r (R)-amine, CsF, DMSO amine (R)-3-(1-aminoethyl)-2-methylbenzonitrile amine->intermediate MRTX0902 MRTX0902 intermediate->MRTX0902 SNA_r Heat morpholine Morpholine morpholine->MRTX0902

Caption: Synthetic workflow for MRTX0902.

A scalable, multi-kilogram synthesis of MRTX0902 has also been developed, highlighting its potential for clinical and commercial development. This optimized route reverses the order of the SNAr reactions, introducing the more expensive chiral amine at a later stage to improve cost-efficiency.[2]

Quantitative Data Summary

The following table summarizes the biological activity of MRTX0902, a key drug candidate synthesized using a derivative of (R)-3-(1-aminoethyl)benzonitrile.

CompoundTargetAssayIC50 (nM)Reference
MRTX0902 SOS1:KRAS PPIBiochemical16[1]
SOS1:KRAS PPICellular (MKN1)57[1]

Experimental Protocols

General Protocol for the Synthesis of a Pyrido[3,4-d]pyridazine-based SOS1 Inhibitor

This protocol describes a general method for the nucleophilic aromatic substitution reaction between a chlorinated pyridopyridazine and (R)-3-(1-aminoethyl)benzonitrile or its derivatives.

Materials:

  • 1,7-Dichloropyrido[3,4-d]pyridazine derivative

  • (R)-3-(1-aminoethyl)benzonitrile or its hydrochloride salt

  • Diisopropylethylamine (DIPEA) or Cesium Fluoride (CsF)

  • Dimethyl sulfoxide (DMSO) or tert-Amyl alcohol (tAmOH)

  • Magnesium chloride (MgCl₂, optional, as a drying agent)[2]

  • Morpholine (for subsequent reaction)

  • Ethyl acetate

  • Water

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • Reaction Setup: To a solution of the 1,7-dichloropyrido[3,4-d]pyridazine derivative (1.0 eq) in DMSO or tAmOH, add (R)-3-(1-aminoethyl)benzonitrile (1.0 - 1.2 eq) and a base such as DIPEA (2.0 - 3.0 eq) or CsF (1.5 eq). If using the hydrochloride salt of the amine, an additional equivalent of base is required. If using tAmOH as the solvent, the addition of MgCl₂ can prevent the formation of hydrolysis byproducts.[2]

  • Reaction: Stir the mixture at a temperature ranging from 110°C to 130°C for 1-2 hours. Monitor the reaction progress by TLC or LC-MS.

  • Work-up: After completion, cool the reaction mixture to room temperature and pour it into water. Extract the aqueous layer with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to obtain the intermediate amine.

  • Second SNAr Reaction: The resulting intermediate is then reacted with a secondary amine, such as morpholine, typically by heating in the neat amine or in a suitable high-boiling solvent to yield the final product.

  • Final Purification: The final compound is purified by crystallization or chromatography.

Signaling Pathway

RTK Receptor Tyrosine Kinase (RTK) SOS1 SOS1 RTK->SOS1 recruits RAS_GDP RAS-GDP (Inactive) SOS1->RAS_GDP activates RAS_GTP RAS-GTP (Active) RAS_GDP->RAS_GTP GTP for GDP exchange RAF RAF RAS_GTP->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, etc. ERK->Proliferation MRTX0902 MRTX0902 MRTX0902->SOS1 inhibits

Caption: Simplified RAS/MAPK signaling pathway and the point of intervention by MRTX0902.

Conclusion

(R)-3-(1-aminoethyl)benzonitrile and its analogs are valuable chiral building blocks for the synthesis of innovative drug candidates. Their application in the development of SOS1 inhibitors like MRTX0902 underscores their importance in targeting challenging cancer-related pathways. The synthetic accessibility and the stereochemical information embedded in this scaffold make it a highly attractive starting material for medicinal chemists and drug development professionals exploring new therapeutic avenues.

References

Chiral Amine Applications in Asymmetric Synthesis: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Chiral amines are indispensable tools in modern asymmetric synthesis, serving as highly effective catalysts and auxiliaries for the enantioselective construction of complex molecules. Their utility is particularly prominent in the pharmaceutical and agrochemical industries, where the stereochemistry of a molecule is critical to its biological activity.[1][2][3][4] This document provides detailed application notes and experimental protocols for key asymmetric transformations employing chiral amines, offering a practical guide for researchers in the field.

Introduction to Chiral Amines in Asymmetric Catalysis

Chiral amines function primarily through two main catalytic cycles: enamine and iminium ion catalysis.[5] In enamine catalysis, a chiral secondary amine reacts with a carbonyl compound (an aldehyde or ketone) to form a nucleophilic enamine intermediate. This chiral enamine then reacts with an electrophile, and subsequent hydrolysis releases the chiral product and regenerates the amine catalyst. In iminium ion catalysis, the chiral secondary amine reacts with an α,β-unsaturated carbonyl compound to form an electrophilic iminium ion. This activation facilitates the addition of a nucleophile, leading to the formation of a chiral product upon hydrolysis and catalyst regeneration. The steric and electronic properties of the chiral amine catalyst are crucial in directing the stereochemical outcome of the reaction.[5]

Beyond organocatalysis, chiral amines are also pivotal as ligands for transition metal catalysts in processes like asymmetric hydrogenation, and as chiral auxiliaries that direct the stereoselective functionalization of a substrate.[1][2]

Key Applications and Reaction Protocols

This section details the application of chiral amines in several cornerstone reactions of asymmetric synthesis, providing both quantitative data for catalyst performance and detailed experimental protocols.

Asymmetric Aldol Reaction

The asymmetric aldol reaction is a powerful method for forming carbon-carbon bonds and creating chiral β-hydroxy carbonyl compounds, which are common motifs in natural products and pharmaceuticals. Proline and its derivatives are highly effective organocatalysts for this transformation.[6]

Quantitative Data: Proline-Catalyzed Asymmetric Aldol Reaction

EntryAldehydeKetoneCatalyst (mol%)SolventTime (h)Yield (%)ee (%)Reference
14-NitrobenzaldehydeAcetone(S)-Proline (20)DMSO46876[1]
2BenzaldehydeCyclohexanone(S)-Proline (30)DMF969796
34-ChlorobenzaldehydeCyclohexanone(S)-Proline (10)MeOH/H₂O (2:1)2495>99[7]
42-NaphthaldehydeCyclohexanone(S)-Proline (10)MeOH/H₂O (2:1)4892>99[7]

Experimental Protocol: (S)-Proline-Catalyzed Asymmetric Aldol Reaction of 4-Chlorobenzaldehyde with Cyclohexanone

This protocol is adapted from a procedure utilizing a methanol/water solvent system.[7]

Materials:

  • (S)-Proline

  • 4-Chlorobenzaldehyde

  • Cyclohexanone

  • Methanol (MeOH)

  • Deionized Water (H₂O)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Ethyl acetate

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

Procedure:

  • To a stirred solution of (S)-proline (0.025 mmol, 10 mol%) in a 2:1 (v/v) mixture of methanol and water (1.0 mL) is added 4-chlorobenzaldehyde (0.25 mmol).

  • Cyclohexanone (1.25 mmol) is then added to the reaction mixture at room temperature.

  • The reaction is stirred at room temperature for 24 hours and monitored by thin-layer chromatography (TLC).

  • Upon completion, the reaction mixture is quenched with a saturated aqueous solution of NH₄Cl (5 mL) and extracted with ethyl acetate (3 x 10 mL).

  • The combined organic layers are washed with brine, dried over anhydrous MgSO₄, filtered, and concentrated under reduced pressure.

  • The crude product is purified by silica gel column chromatography using a mixture of hexane and ethyl acetate as the eluent to afford the desired β-hydroxy ketone.

  • The enantiomeric excess (ee) of the product is determined by chiral High-Performance Liquid Chromatography (HPLC) analysis.

Asymmetric Michael Addition

The asymmetric Michael addition is a versatile carbon-carbon bond-forming reaction that is widely used in the synthesis of a variety of chiral compounds. Chiral diarylprolinol silyl ethers are excellent organocatalysts for the conjugate addition of aldehydes and ketones to nitroalkenes.[8][9][10]

Quantitative Data: Asymmetric Michael Addition Catalyzed by Diphenylprolinol Silyl Ether

EntryMichael DonorMichael AcceptorCatalyst (mol%)SolventTemp (°C)Time (h)Yield (%)dree (%)Reference
1PropanalNitrostyrene(S)-Diphenylprolinol TMS Ether (10)Toluene4247195:599[5]
2Butanalβ-Nitrostyrene(S)-Diphenylprolinol TMS Ether (20)Hexane2529593:797
3Cyclohexanoneβ-Nitrostyrene(S)-Diphenylprolinol TMS Ether (10) + Benzoic Acid (10)DioxaneRT249899:199
4Acetaldehydeβ-Nitrostyrene(S)-Diphenylprolinol TMS Ether (10)Toluene42465-98[8]

Experimental Protocol: Asymmetric Michael Addition of Propanal to Nitrostyrene

This protocol is based on the work of Hayashi et al. and utilizes (S)-Diphenylprolinol TMS Ether as the catalyst.[5]

Materials:

  • (S)-Diphenylprolinol TMS Ether

  • Nitrostyrene

  • Propanal

  • Toluene

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • To a solution of nitrostyrene (1.0 mmol) and (S)-Diphenylprolinol TMS Ether (0.1 mmol, 10 mol%) in toluene (2.0 mL) at 4 °C is added propanal (5.0 mmol).

  • The reaction mixture is stirred at 4 °C for 24 hours.

  • The reaction is quenched with a saturated aqueous solution of NaHCO₃.

  • The aqueous layer is extracted with ethyl acetate.

  • The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure.

  • The crude product is purified by silica gel column chromatography to yield the desired γ-nitro aldehyde.

  • The diastereomeric ratio is determined by ¹H NMR spectroscopy, and the enantiomeric excess is determined by chiral HPLC analysis.

Asymmetric Hydrogenation of Imines

The asymmetric hydrogenation of imines is a direct and efficient method for the synthesis of chiral amines.[11] Chiral amines are often used to form chiral ligands for transition metal catalysts, such as iridium and ruthenium, which are highly effective for this transformation.[11]

Quantitative Data: Asymmetric Hydrogenation of N-Aryl Imines

EntrySubstrateCatalystH₂ Pressure (atm)SolventTemp (°C)Time (h)Yield (%)ee (%)Reference
1N-(1-phenylethylidene)aniline[Ir(COD)Cl]₂ / (S,S)-f-Binaphane-L750Toluene5012>9990[11]
2N-(1-(4-methoxyphenyl)ethylidene)anilineRu-Pybox (C8)50MeOH6012>9999[11]
3N-(1-p-tolylethylidene)anilineXyl-Skewphos/DPEN-Ru (C7)10Toluene8012>9997[11]
41-methyl-3,4-dihydroisoquinoline[Ir(COD)Cl]₂ / (R,R)-f-SpiroPhos (6)50THF30129995[12]

Experimental Protocol: Asymmetric Hydrogenation of an N-Aryl Imine

This is a general protocol based on typical conditions for iridium-catalyzed asymmetric hydrogenation.[11]

Materials:

  • Iridium precursor (e.g., [Ir(COD)Cl]₂)

  • Chiral phosphine ligand (e.g., (S,S)-f-Binaphane)

  • N-Aryl imine substrate

  • Anhydrous, degassed solvent (e.g., Toluene)

  • Hydrogen gas (H₂)

  • Autoclave or high-pressure reactor

Procedure:

  • In a glovebox, the iridium precursor and the chiral ligand are placed in a vial, and anhydrous, degassed solvent is added. The mixture is stirred at room temperature for 30 minutes to form the catalyst solution.

  • The imine substrate is placed in a glass liner for the autoclave.

  • The catalyst solution is added to the glass liner containing the substrate.

  • The glass liner is placed in the autoclave, and the autoclave is sealed.

  • The autoclave is purged with hydrogen gas several times before being pressurized to the desired pressure (e.g., 50 atm).

  • The reaction is stirred at the desired temperature (e.g., 50 °C) for the specified time (e.g., 12 hours).

  • After cooling to room temperature, the autoclave is carefully depressurized.

  • The solvent is removed under reduced pressure, and the crude product is purified by column chromatography.

  • The enantiomeric excess is determined by chiral HPLC or GC analysis.

Synthesis of Chiral Amines using tert-Butanesulfinamide (Ellman's Auxiliary)

tert-Butanesulfinamide is a versatile chiral auxiliary for the asymmetric synthesis of a wide range of chiral amines.[2][3][13] The synthesis involves the condensation of the sulfinamide with an aldehyde or ketone to form a tert-butanesulfinyl imine, followed by diastereoselective addition of a nucleophile and subsequent removal of the auxiliary.[2]

Quantitative Data: Diastereoselective Addition to (R)-tert-Butanesulfinyl Imines

EntryAldehyde/KetoneNucleophileSolventTemp (°C)Yield (%)drReference
1BenzaldehydeEtMgBrCH₂Cl₂-489896:4[2]
2IsobutyraldehydePhMgBrTHF-789498:2[2]
3AcetophenoneMeLiTHF-788594:6
4PropiophenoneVinylMgBrTHF-789199:1[14]

Experimental Protocol: Synthesis of a Chiral Amine using (R)-tert-Butanesulfinamide

This protocol is a general procedure for the addition of a Grignard reagent to a tert-butanesulfinyl aldimine.[2]

Materials:

  • (R)-tert-Butanesulfinamide

  • Aldehyde

  • Anhydrous copper(II) sulfate (CuSO₄) or Titanium(IV) ethoxide (Ti(OEt)₄)

  • Anhydrous dichloromethane (CH₂Cl₂) or Tetrahydrofuran (THF)

  • Grignard reagent (e.g., Ethylmagnesium bromide in THF)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Hydrochloric acid (HCl) in methanol

  • Diethyl ether

  • Ethyl acetate

Procedure: Step 1: Formation of the tert-Butanesulfinyl Imine

  • To a solution of (R)-tert-butanesulfinamide (1.0 equiv) and the aldehyde (1.1 equiv) in anhydrous CH₂Cl₂ is added anhydrous CuSO₄ (2.0 equiv).

  • The mixture is stirred at room temperature until the reaction is complete (monitored by TLC).

  • The reaction mixture is filtered through a pad of Celite, and the filtrate is concentrated under reduced pressure. The crude imine is typically used in the next step without further purification.

Step 2: Diastereoselective Addition of the Grignard Reagent

  • The crude tert-butanesulfinyl imine is dissolved in an anhydrous solvent such as THF and cooled to -78 °C.

  • The Grignard reagent (1.5 equiv) is added dropwise to the cooled solution.

  • The reaction is stirred at -78 °C for several hours until completion.

  • The reaction is quenched by the slow addition of a saturated aqueous solution of NH₄Cl.

  • The mixture is allowed to warm to room temperature and extracted with ethyl acetate.

  • The combined organic layers are dried over anhydrous Na₂SO₄, filtered, and concentrated. The diastereomeric ratio can be determined at this stage by ¹H NMR spectroscopy.

Step 3: Removal of the Chiral Auxiliary

  • The crude sulfinamide is dissolved in methanol, and a solution of HCl in methanol is added.

  • The mixture is stirred at room temperature for 1 hour.

  • Diethyl ether is added to precipitate the amine hydrochloride salt.

  • The salt is collected by filtration and can be further purified by recrystallization. The free amine can be obtained by neutralization with a base.

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the catalytic cycles of chiral amines in asymmetric synthesis and a general experimental workflow.

Enamine_Catalysis cluster_cycle Enamine Catalysis Cycle Aldehyde Aldehyde Iminium_Ion Iminium_Ion Aldehyde->Iminium_Ion + Chiral Amine Chiral_Amine Chiral_Amine Chiral_Enamine Chiral_Enamine Product_Complex Product_Complex Chiral_Enamine->Product_Complex + Electrophile Iminium_Ion->Chiral_Enamine - H₂O Product_Complex->Chiral_Amine Hydrolysis Product Product Product_Complex->Product + H₂O Electrophile Electrophile Iminium_Catalysis cluster_cycle Iminium Ion Catalysis Cycle Unsaturated_Aldehyde Unsaturated_Aldehyde Iminium_Ion Iminium_Ion Unsaturated_Aldehyde->Iminium_Ion + Chiral Amine Chiral_Amine Chiral_Amine Product_Complex Product_Complex Iminium_Ion->Product_Complex + Nucleophile Enamine_Intermediate Enamine_Intermediate Enamine_Intermediate->Chiral_Amine Hydrolysis Product Product Enamine_Intermediate->Product + H₂O Product_Complex->Enamine_Intermediate Nucleophile Nucleophile Experimental_Workflow Start Start Reaction_Setup Reaction Setup (Inert Atmosphere, Solvent, Catalyst) Start->Reaction_Setup Reagent_Addition Reagent Addition (Substrates, Controlled Temperature) Reaction_Setup->Reagent_Addition Reaction_Monitoring Reaction Monitoring (TLC, GC, HPLC) Reagent_Addition->Reaction_Monitoring Workup Aqueous Workup & Extraction Reaction_Monitoring->Workup Reaction Complete Purification Purification (Column Chromatography) Workup->Purification Analysis Analysis (NMR, Chiral HPLC/GC) Purification->Analysis End End Analysis->End

References

Application Notes and Protocols for the Step-by-Step Synthesis of Sos1 Inhibitors Using Chiral Amines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed guide for the synthesis and evaluation of Son of sevenless homolog 1 (Sos1) inhibitors, with a specific focus on the incorporation of chiral amines to generate potent and stereospecific compounds. The protocols outlined below are based on established literature and are intended to be a comprehensive resource for researchers in the field of cancer biology and drug discovery.

Introduction

Sos1 is a guanine nucleotide exchange factor (GEF) that plays a pivotal role in the activation of RAS proteins, which are key regulators of cellular proliferation, differentiation, and survival.[1] Dysregulation of the RAS signaling pathway, often through mutations in RAS itself, is a hallmark of many human cancers.[2] Targeting Sos1 presents an attractive therapeutic strategy to indirectly modulate RAS activity.[2] The use of chiral amines in the synthesis of Sos1 inhibitors can lead to compounds with improved potency and selectivity, highlighting the importance of stereochemistry in drug design.

Sos1 Signaling Pathway and Point of Inhibition

Sos1 facilitates the exchange of GDP for GTP on RAS, leading to its activation and the subsequent engagement of downstream effector pathways, most notably the RAF-MEK-ERK (MAPK) pathway.[3] Sos1 inhibitors function by disrupting the protein-protein interaction between Sos1 and RAS, thereby preventing RAS activation and attenuating the oncogenic signaling cascade.[4]

SOS1_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm RTK Receptor Tyrosine Kinase (RTK) Grb2 Grb2 RTK->Grb2 Growth Factor Binding SOS1 SOS1 Grb2->SOS1 RAS_GDP RAS-GDP (Inactive) SOS1->RAS_GDP GDP-GTP Exchange RAS_GTP RAS-GTP (Active) RAS_GDP->RAS_GTP RAF RAF RAS_GTP->RAF Inhibitor Sos1 Inhibitor Inhibitor->SOS1 Inhibition MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Differentiation ERK->Proliferation

Figure 1. Simplified Sos1-RAS-MAPK signaling pathway and the point of intervention by Sos1 inhibitors.

Synthesis of Chiral 4-Aminoquinazoline-Based Sos1 Inhibitors

The quinazoline scaffold is a common core structure in many Sos1 inhibitors.[5][6] The introduction of a chiral amine at the 4-position of the quinazoline ring is a key step in generating stereospecific inhibitors. The following is a generalized, step-by-step protocol for the synthesis of such compounds, exemplified by the synthesis of analogues related to known inhibitors like BI-3406.[4]

Generalized Synthetic Workflow

Synthetic_Workflow start Substituted 2-Aminobenzoic Acid step1 Quinazolinone Formation start->step1 intermediate1 Quinazolin-4(3H)-one step1->intermediate1 step2 Chlorination intermediate1->step2 intermediate2 4-Chloroquinazoline step2->intermediate2 step3 Nucleophilic Aromatic Substitution (SNAr) intermediate2->step3 final_product Chiral 4-Aminoquinazoline Sos1 Inhibitor step3->final_product chiral_amine Chiral Amine chiral_amine->step3

Figure 2. General workflow for the synthesis of chiral 4-aminoquinazoline Sos1 inhibitors.

Experimental Protocol

Step 1: Synthesis of the Quinazolinone Core

  • To a solution of a substituted 2-aminobenzoic acid (1.0 eq) in a suitable solvent such as 2-methoxyethanol, add formamidine acetate (1.2 eq).

  • Heat the reaction mixture to reflux (typically 120-130 °C) for 4-6 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Pour the mixture into ice-water to precipitate the product.

  • Collect the solid by filtration, wash with water, and dry under vacuum to yield the corresponding quinazolin-4(3H)-one.

Step 2: Chlorination of the Quinazolinone

  • Suspend the quinazolin-4(3H)-one (1.0 eq) in thionyl chloride (5-10 eq).

  • Add a catalytic amount of N,N-dimethylformamide (DMF) (e.g., 0.1 eq).

  • Heat the mixture to reflux (typically 70-80 °C) for 2-4 hours.

  • Monitor the reaction for the disappearance of the starting material.

  • After completion, cool the reaction to room temperature and remove the excess thionyl chloride under reduced pressure.

  • Triturate the residue with a non-polar solvent like diethyl ether or hexane to obtain the 4-chloroquinazoline intermediate, which can be used in the next step without further purification.

Step 3: Nucleophilic Aromatic Substitution with a Chiral Amine

  • Dissolve the 4-chloroquinazoline intermediate (1.0 eq) in a suitable solvent such as isopropanol, n-butanol, or dimethyl sulfoxide (DMSO).[5]

  • Add the desired chiral amine (1.1-1.3 eq) to the solution.

  • Add a non-nucleophilic base such as N,N-diisopropylethylamine (DIPEA) or triethylamine (TEA) (2.0 eq).[7]

  • Heat the reaction mixture to 80-120 °C for 12-16 hours.[7]

  • Monitor the reaction progress by TLC or LC-MS.

  • Once the reaction is complete, cool the mixture to room temperature.

  • If a precipitate forms, collect it by filtration. Otherwise, concentrate the reaction mixture under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., dichloromethane/methanol or ethyl acetate/hexane) to afford the final chiral 4-aminoquinazoline Sos1 inhibitor.

Quantitative Data Summary

The following tables summarize the biochemical and cellular activities of representative Sos1 inhibitors synthesized using chiral amines or related methods.

Table 1: Biochemical Potency of Selected Sos1 Inhibitors

CompoundTarget InteractionIC50 (nM)Assay Type
BAY-293 KRAS-SOS121HTRF
BI-3406 SOS1-KRAS6Not Specified
MRTX0902 SOS1:KRAS G12D16.6HTRF
Compound 8u SOS1-KRASComparable to BI-3406Biochemical Assay
Compound I-10 SOS18.5Not Specified

Data compiled from multiple sources.[6][8][9][10] IC50 values can vary depending on the specific assay conditions.

Table 2: Cellular Activity of Selected Sos1 Inhibitors

CompoundCell LineKRAS MutationCellular EffectIC50 (nM)
BAY-293 K-562Wild-typeAntiproliferative1090
BAY-293 NCI-H358G12CAntiproliferative3480
BI-3406 MIA PaCa-2G12CAntiproliferative9-220 (in various G12/G13 lines)
MRTX0902 MKN1Not SpecifiedpERK Inhibition378
Compound 8u MIA PaCa-2G12C3-D Growth Inhibition27.7 - 459

Data compiled from multiple sources.[4][6][8][9] Cellular IC50 values are dependent on the cell line and assay duration.

Key Experimental Protocols for Inhibitor Evaluation

Workflow for Validating Sos1 Inhibitor Activity

Validation_Workflow cluster_biochem Biochemical Assays cluster_cellular Cellular Assays start Cell Culture (e.g., KRAS mutant cancer cells) treatment Treatment with Sos1 Inhibitor (Dose-response) start->treatment lysis Cell Lysis treatment->lysis biochemical Biochemical Assays lysis->biochemical cellular Cellular Assays lysis->cellular htrf HTRF Assay (KRAS-SOS1 Interaction) biochemical->htrf western Western Blot (pERK, total ERK, SOS1) biochemical->western proliferation Proliferation Assay (e.g., CellTiter-Glo) cellular->proliferation colony Colony Formation Assay cellular->colony analysis Data Analysis (IC50 determination) htrf->analysis western->analysis proliferation->analysis colony->analysis

Figure 3. Experimental workflow for the validation of Sos1 inhibitor activity in vitro.

Homogeneous Time-Resolved Fluorescence (HTRF) Assay

This biochemical assay is widely used to measure the disruption of the SOS1-KRAS protein-protein interaction.[5]

  • Principle: The assay measures the proximity between a donor fluorophore-labeled Sos1 and an acceptor fluorophore-labeled KRAS. Disruption of this interaction by an inhibitor leads to a decrease in the HTRF signal.[3]

  • Procedure:

    • In a low-volume 384-well plate, add serial dilutions of the test compound.

    • Add a mixture of recombinant GST-tagged Sos1 catalytic domain and terbium-conjugated anti-GST antibody (donor).

    • Add a mixture of recombinant His-tagged, biotinylated KRAS protein and d2-conjugated streptavidin (acceptor).

    • Incubate the plate at room temperature for a specified time (e.g., 2 hours) to allow the interaction to reach equilibrium.

    • Read the fluorescence at the emission wavelengths of both the donor (e.g., 620 nm) and acceptor (e.g., 665 nm) using an HTRF-compatible plate reader.

    • Calculate the HTRF ratio (acceptor/donor) and plot against the inhibitor concentration to determine the IC50 value.

Cell Proliferation Assay (e.g., CellTiter-Glo®)

This assay assesses the anti-proliferative effects of Sos1 inhibitors on cancer cell lines.[3]

  • Procedure:

    • Seed cancer cells (e.g., those with KRAS mutations) in a 96-well opaque-walled plate and allow them to attach overnight.

    • Treat the cells with a serial dilution of the Sos1 inhibitor for a specified period (e.g., 72 hours).

    • Follow the manufacturer's protocol for the CellTiter-Glo® Luminescent Cell Viability Assay. This typically involves adding the reagent to the wells, which lyses the cells and generates a luminescent signal proportional to the amount of ATP present.

    • Measure the luminescence using a plate reader.

    • Calculate the percentage of cell viability relative to a vehicle-treated control and determine the IC50 value using non-linear regression analysis.

Western Blot for pERK and SOS1 Levels

This assay is used to confirm the on-target effect of the inhibitor by measuring the phosphorylation of downstream effectors like ERK.[3]

  • Procedure:

    • Plate and treat cancer cells with the Sos1 inhibitor as for the proliferation assay, but for a shorter duration (e.g., 2-6 hours).

    • Lyse the cells and quantify the protein concentration.

    • Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.

    • Block the membrane and then incubate with primary antibodies against phospho-ERK (pERK), total ERK, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.

    • Wash the membrane and incubate with the appropriate secondary antibodies.

    • Visualize the protein bands using a suitable detection method (e.g., chemiluminescence) and quantify the band intensities.

    • Normalize the pERK signal to the total ERK signal to determine the extent of pathway inhibition.

Conclusion

The synthesis of Sos1 inhibitors incorporating chiral amines offers a promising avenue for the development of targeted cancer therapies. The protocols and data presented in these application notes provide a framework for the synthesis, purification, and biological evaluation of these compounds. Careful execution of these experimental procedures will enable researchers to identify and characterize novel and potent Sos1 inhibitors for further preclinical and clinical development.

References

The Nitrile Moiety: A Versatile Tool in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

The nitrile group (-C≡N), once viewed with caution in medicinal chemistry, has emerged as a critical and versatile functional group in the design and development of novel therapeutics. Its unique electronic properties and steric profile allow it to serve multiple roles, from a reactive "warhead" in covalent inhibitors to a bioisosteric replacement for other functional groups to enhance pharmacokinetic properties.[1][2][3] Currently, over 60 small-molecule drugs on the market contain a nitrile functional group, highlighting its significance in treating a wide array of diseases, including cancer, diabetes, viral infections, and autoimmune disorders.[1][4]

These application notes provide an overview of the diverse roles of nitrile-containing compounds in drug discovery, supported by quantitative data, detailed experimental protocols, and visual representations of key concepts to guide researchers in this dynamic field.

Key Applications of Nitrile-Containing Compounds

The utility of the nitrile group in drug design is multifaceted, primarily revolving around its ability to:

  • Act as a Covalent Warhead: The electrophilic nature of the nitrile carbon allows it to react with nucleophilic residues, such as cysteine or serine, in the active site of an enzyme.[1][5] This can lead to the formation of a reversible or irreversible covalent bond, often resulting in potent and sustained target inhibition. This strategy has been successfully employed in the development of inhibitors for proteases and kinases.[1]

  • Serve as a Bioisostere: The linear geometry and electronic characteristics of the nitrile group allow it to mimic other functional groups, such as carbonyls, hydroxyls, and halogens.[3] This bioisosteric replacement can lead to improved binding affinity, selectivity, and metabolic stability.

  • Enhance Pharmacokinetic Properties: The introduction of a nitrile group can significantly improve a drug candidate's pharmacokinetic profile.[2] It can increase solubility, reduce metabolic liability, and block sites of unwanted metabolism, thereby improving oral bioavailability and overall exposure.

Quantitative Data of Selected Nitrile-Containing Drugs

The following table summarizes the quantitative activity of several notable nitrile-containing drugs, demonstrating their potency against their respective targets.

Drug NameTargetDrug ClassQuantitative Data
Odanacatib Cathepsin KCysteine Protease InhibitorIC50: 0.2 nM (human)[1][6]
Vildagliptin Dipeptidyl peptidase-4 (DPP-4)DPP-4 InhibitorIC50: 4.5 nM[7]
Nirmatrelvir SARS-CoV-2 Main Protease (Mpro)Covalent Protease InhibitorIC50: 4 nM[8]
Tofacitinib JAK1, JAK2, JAK3JAK InhibitorIC50: 2.9 nM (JAK1), 1.2 nM (JAK2), 1 nM (JAK3)[9][10]
Letrozole Aromatase (CYP19A1)Aromatase InhibitorIC50: 0.07-20 nM (cell-free)[9][11]
Rilpivirine HIV-1 Reverse TranscriptaseNon-nucleoside Reverse Transcriptase InhibitorEC50: 0.73 nM (wild-type HIV-1)[1][12]
Perampanel AMPA ReceptorAMPA Receptor AntagonistKi: not specified, non-competitive antagonist[10][13]
Rilzabrutinib Bruton's Tyrosine Kinase (BTK)Reversible Covalent BTK InhibitorData from clinical trials[5][14][15][16][17]

Signaling Pathways and Experimental Workflows

Visualizing the complex interactions and processes in drug discovery is crucial for a deeper understanding. The following diagrams, generated using Graphviz (DOT language), illustrate key concepts related to nitrile-containing compounds.

Covalent_Inhibition cluster_Enzyme Enzyme Active Site Enzyme Enzyme Cys Cysteine Residue (Cys-SH) Adduct Thioimidate Adduct (Enzyme-S-C(R)=NH) Enzyme->Adduct Covalent Bond Formation Inhibitor Nitrile-Containing Inhibitor (R-C≡N) Inhibitor->Enzyme Non-covalent Binding

Covalent inhibition of a cysteine protease by a nitrile-containing compound.

Drug_Discovery_Workflow Start Lead Compound (Suboptimal Properties) Optimization Lead Optimization: Introduce Nitrile Group Start->Optimization Synthesis Synthesis of Nitrile Analogs Optimization->Synthesis Screening In Vitro Screening (Potency, Selectivity) Synthesis->Screening Screening->Optimization Iterate ADME ADME/Tox Profiling (Solubility, Metabolism) Screening->ADME Promising Hits ADME->Optimization Iterate InVivo In Vivo Efficacy & Safety Studies ADME->InVivo Good Profile Candidate Drug Candidate InVivo->Candidate

Workflow for optimizing a lead compound by incorporating a nitrile group.

JAK_STAT_Pathway cluster_membrane Cell Membrane cluster_nucleus Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor Binds JAK JAK Receptor->JAK Activates STAT STAT JAK->STAT Phosphorylates Tofacitinib Tofacitinib (Nitrile Inhibitor) Tofacitinib->JAK Inhibits (ATP-competitive) pSTAT p-STAT (Dimer) STAT->pSTAT Nucleus Nucleus pSTAT->Nucleus Translocates Gene Gene Transcription Nucleus->Gene

Inhibition of the JAK-STAT signaling pathway by Tofacitinib.

Experimental Protocols

The following section provides detailed methodologies for key experiments relevant to the discovery and characterization of nitrile-containing compounds.

Protocol 1: Synthesis of a Benzonitrile Derivative

This protocol describes a general method for the synthesis of a benzonitrile derivative from the corresponding benzamide, a common precursor.[18]

Materials:

  • Benzamide derivative

  • Phosphorus pentachloride (PCl₅) or Thionyl chloride (SOCl₂)

  • Anhydrous solvent (e.g., toluene, dichloromethane)

  • Sodium bicarbonate solution (saturated)

  • Magnesium sulfate (anhydrous)

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., hexane, ethyl acetate)

Procedure:

  • In a round-bottom flask under a nitrogen atmosphere, dissolve the benzamide derivative (1 equivalent) in the anhydrous solvent.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add phosphorus pentachloride (1.1 equivalents) or thionyl chloride (2 equivalents) to the stirred solution.

  • Allow the reaction mixture to warm to room temperature and then heat to reflux for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • After the reaction is complete, cool the mixture to room temperature and carefully pour it onto crushed ice.

  • Extract the aqueous mixture with an organic solvent (e.g., ethyl acetate) three times.

  • Combine the organic layers and wash with saturated sodium bicarbonate solution, followed by brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexane) to obtain the pure benzonitrile derivative.

  • Characterize the final product by NMR and mass spectrometry.

Protocol 2: In Vitro Assay for Assessing Nitrile Reactivity with Cysteine

This protocol provides a method to assess the reactivity of a nitrile-containing compound with a thiol-containing molecule like cysteine, which is indicative of its potential to act as a covalent inhibitor.[8][13]

Materials:

  • Nitrile-containing test compound

  • L-cysteine

  • Phosphate-buffered saline (PBS), pH 7.4

  • Acetonitrile (ACN)

  • Trifluoroacetic acid (TFA)

  • High-performance liquid chromatography (HPLC) system with a C18 column and UV detector

Procedure:

  • Prepare a stock solution of the nitrile-containing test compound in a suitable solvent (e.g., DMSO or ACN).

  • Prepare a stock solution of L-cysteine in PBS.

  • In a microcentrifuge tube, mix the test compound (final concentration, e.g., 100 µM) with L-cysteine (final concentration, e.g., 1 mM) in PBS.

  • Incubate the reaction mixture at 37 °C.

  • At various time points (e.g., 0, 1, 2, 4, 8, 24 hours), take an aliquot of the reaction mixture and quench the reaction by adding an equal volume of ACN containing 0.1% TFA.

  • Centrifuge the samples to precipitate any proteins.

  • Analyze the supernatant by HPLC. Monitor the disappearance of the parent nitrile compound and the appearance of the cysteine adduct over time at a suitable wavelength.

  • The rate of reaction can be determined by plotting the concentration of the remaining nitrile compound against time.

Protocol 3: In Vitro Kinase Assay for a Nitrile-Containing JAK Inhibitor

This protocol describes a general method for determining the inhibitory activity (IC₅₀) of a nitrile-containing compound against a Janus kinase (JAK).[12][19][20][21]

Materials:

  • Recombinant human JAK enzyme (e.g., JAK1, JAK2, or JAK3)

  • Kinase substrate (a peptide or protein that is a substrate for the specific JAK)

  • ATP (Adenosine triphosphate)

  • Nitrile-containing test compound (e.g., Tofacitinib)

  • Kinase assay buffer (e.g., containing Tris-HCl, MgCl₂, DTT)

  • ADP-Glo™ Kinase Assay kit (Promega) or similar detection system

  • 384-well white assay plates

  • Plate reader capable of measuring luminescence

Procedure:

  • Prepare a serial dilution of the nitrile-containing test compound in DMSO.

  • Add 25 nL of the diluted compound or DMSO (vehicle control) to the wells of a 384-well plate.

  • Prepare a 2X kinase/substrate solution by diluting the recombinant JAK enzyme and its substrate in the kinase assay buffer. Add 2.5 µL of this solution to each well.

  • Incubate the plate at room temperature for 15 minutes to allow the inhibitor to bind to the kinase.

  • Prepare a 2X ATP solution in the kinase assay buffer. The final ATP concentration should be close to the Km value for the specific JAK enzyme.

  • Initiate the kinase reaction by adding 2.5 µL of the 2X ATP solution to each well.

  • Incubate the plate at room temperature for 1 hour.

  • Stop the kinase reaction and measure the amount of ADP produced using the ADP-Glo™ Kinase Assay kit according to the manufacturer's instructions. This involves adding the ADP-Glo™ Reagent to convert the ADP to ATP, followed by the addition of the Kinase Detection Reagent to generate a luminescent signal proportional to the amount of ADP.

  • Measure the luminescence using a plate reader.

  • Calculate the percent inhibition for each compound concentration relative to the vehicle control.

  • Determine the IC₅₀ value by fitting the dose-response curve to a four-parameter logistic equation.

Protocol 4: Evaluation of Cytochrome P450 (CYP) Inhibition

This protocol outlines a method to assess the potential of a nitrile-containing compound to inhibit major cytochrome P450 enzymes, which is a critical step in evaluating its drug-drug interaction potential.

Materials:

  • Human liver microsomes (HLMs)

  • Nitrile-containing test compound

  • Specific CYP isoform probe substrates (e.g., phenacetin for CYP1A2, bupropion for CYP2B6, diclofenac for CYP2C9, S-mephenytoin for CYP2C19, dextromethorphan for CYP2D6, midazolam for CYP3A4)

  • NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

  • Potassium phosphate buffer (pH 7.4)

  • Acetonitrile (ACN) with an internal standard

  • LC-MS/MS system

Procedure:

  • Prepare a serial dilution of the nitrile-containing test compound in a suitable solvent.

  • In a 96-well plate, pre-incubate the test compound at various concentrations with human liver microsomes in potassium phosphate buffer at 37 °C for 10 minutes.

  • Initiate the metabolic reaction by adding the NADPH regenerating system and the specific CYP probe substrate.

  • Incubate the reaction mixture at 37 °C for a specific time (e.g., 10-30 minutes).

  • Terminate the reaction by adding ice-cold acetonitrile containing an internal standard.

  • Centrifuge the plate to pellet the precipitated proteins.

  • Transfer the supernatant to a new plate for analysis.

  • Quantify the formation of the specific metabolite of the probe substrate using a validated LC-MS/MS method.

  • Calculate the percent inhibition of CYP activity at each concentration of the test compound compared to the vehicle control.

  • Determine the IC₅₀ value by plotting the percent inhibition against the logarithm of the test compound concentration.

Conclusion

The nitrile group has firmly established its place as a valuable component in the medicinal chemist's toolbox. Its ability to act as a covalent warhead, a versatile bioisostere, and a pharmacokinetic modulator provides a powerful strategy for optimizing drug candidates. The protocols and data presented here offer a foundational resource for researchers and scientists engaged in the discovery and development of novel nitrile-containing therapeutics. A thorough understanding of the multifaceted roles of the nitrile moiety will undoubtedly continue to drive innovation in drug design for years to come.

References

Troubleshooting & Optimization

Optimizing reaction yield for 3-(1-Aminoethyl)benzonitrile synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to optimize the synthesis of 3-(1-Aminoethyl)benzonitrile.

Frequently Asked Questions (FAQs)

Q1: What are the primary synthesis routes for this compound?

A1: The most common and direct method for synthesizing this compound is the reductive amination of 3-acetylbenzonitrile. Several protocols can be employed for this transformation, primarily differing in the reducing agent and reaction conditions. The main approaches include:

  • Leuckart Reaction: This classic method uses ammonium formate or formamide as both the nitrogen source and the reducing agent, typically at high temperatures.

  • Catalytic Hydrogenation: This method involves the reaction of 3-acetylbenzonitrile with ammonia in the presence of a metal catalyst (e.g., Palladium on carbon) under a hydrogen atmosphere.

  • Hydride Reducing Agents: This approach utilizes specialized hydride reagents that can selectively reduce the imine intermediate formed from the ketone and ammonia. Common reagents include sodium cyanoborohydride (NaBH₃CN) and sodium triacetoxyborohydride (NaBH(OAc)₃).

Q2: What are the common side products I might encounter?

A2: The formation of side products is a common challenge that can lower the yield of the desired primary amine. Key side products include:

  • N-(1-(3-cyanophenyl)ethyl)formamide: This is a common intermediate and potential byproduct in the Leuckart reaction, which requires a subsequent hydrolysis step for conversion to the desired amine.

  • Secondary Amine (Bis(1-(3-cyanophenyl)ethyl)amine): This can form when the primary amine product reacts with another molecule of the imine intermediate. This is a common issue in reductive amination.

  • Alcohol (1-(3-cyanophenyl)ethanol): This can result from the reduction of the starting ketone, 3-acetylbenzonitrile, before amination occurs, particularly with less selective reducing agents like sodium borohydride.

Q3: How can I minimize the formation of the secondary amine byproduct?

A3: To favor the formation of the primary amine and reduce over-alkylation, consider the following strategies:

  • Use a large excess of the ammonia source: This shifts the equilibrium towards the formation of the primary amine.

  • Slow addition of the reducing agent: This can help to keep the concentration of the primary amine product low during the reaction, minimizing its chance to react further.

  • Choose a suitable method: The Gabriel synthesis is a classic method specifically designed to avoid over-alkylation and produce primary amines, though it involves more steps. For direct reductive amination, careful control of stoichiometry and reaction conditions is crucial.

Q4: Which analytical techniques are recommended for monitoring the reaction and assessing purity?

A4: A combination of chromatographic and spectroscopic techniques is ideal:

  • Thin-Layer Chromatography (TLC): For rapid, qualitative monitoring of the reaction's progress.

  • Gas Chromatography-Mass Spectrometry (GC-MS): To identify the starting material, product, and any volatile side products.

  • High-Performance Liquid Chromatography (HPLC): For quantitative analysis of the reaction mixture and to determine the purity of the final product.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): For structural confirmation of the final product and identification of impurities.

Troubleshooting Guides

Low or No Product Yield
Potential Cause Troubleshooting Steps
Poor Imine Formation The initial condensation between 3-acetylbenzonitrile and ammonia to form the imine is a critical equilibrium step. To drive this forward: • Ensure anhydrous conditions, as water can hydrolyze the imine. • Use a dehydrating agent, such as molecular sieves. • Consider adding a catalytic amount of a weak acid (e.g., acetic acid) to protonate the carbonyl, making it more electrophilic.
Inactive Reducing Agent • Check the age and storage conditions of your reducing agent. Hydride reagents can degrade with exposure to moisture. • For catalytic hydrogenation, ensure the catalyst has not been poisoned and is active.
Sub-optimal Reaction Temperature • The optimal temperature varies significantly between methods. The Leuckart reaction requires high temperatures (120-185°C), while hydride reductions are often performed at or below room temperature. Ensure your reaction is conducted at the appropriate temperature for the chosen method.
Insufficient Reaction Time • Monitor the reaction progress using TLC or GC. Some reductive aminations can be slow to reach completion.
Formation of Significant Side Products
Side Product Observed Troubleshooting Steps
N-formyl Amide (Leuckart Reaction) • Ensure the final hydrolysis step (typically with aqueous acid) is carried out to completion to convert the formamide intermediate to the primary amine.
Secondary Amine • Increase the molar excess of the ammonia source. • Add the 3-acetylbenzonitrile or the reducing agent slowly to the reaction mixture to maintain a low concentration of the primary amine product.
Alcohol Byproduct • Use a more chemoselective reducing agent. NaBH₃CN and NaBH(OAc)₃ are generally more selective for the iminium ion over the ketone.[1] If using a less selective reagent like NaBH₄, it is crucial to ensure the imine is pre-formed before adding the reducing agent.

Data Presentation: Comparison of Synthesis Methods

The following table provides a qualitative and quantitative comparison of the primary methods for the synthesis of this compound. Yields are typical for reductive aminations of aromatic ketones and may vary based on specific experimental conditions.

Method Reagents Typical Temperature Typical Reaction Time Pros Cons Typical Yield Range
Leuckart Reaction 3-acetylbenzonitrile, Ammonium formate/Formamide120-185°C4-24 hoursInexpensive reagents, one-pot procedure.High temperatures, potential for N-formyl byproduct, often requires subsequent hydrolysis.[2][3][4]40-70%
Catalytic Hydrogenation 3-acetylbenzonitrile, Ammonia, H₂, Pd/C catalystRoom temp. to 80°C6-24 hoursClean reaction, high atom economy.Requires specialized hydrogenation equipment, potential for catalyst poisoning, over-reduction of the nitrile group can be a side reaction.60-90%
Hydride Reduction (NaBH₃CN) 3-acetylbenzonitrile, Ammonia/NH₄Cl, NaBH₃CN0°C to room temp.12-24 hoursMild reaction conditions, good selectivity for the imine.[1]NaBH₃CN is toxic and can release cyanide gas upon acidification.70-95%
Hydride Reduction (NaBH(OAc)₃) 3-acetylbenzonitrile, Ammonia/NH₄OAc, NaBH(OAc)₃0°C to room temp.1-12 hoursMild and highly selective reagent, less toxic than NaBH₃CN.[1]More expensive than other hydride reagents.75-95%

Experimental Protocols

Protocol 1: Leuckart Reaction
  • In a round-bottom flask equipped with a reflux condenser and a Dean-Stark trap, combine 3-acetylbenzonitrile (1 equivalent) and ammonium formate (3-5 equivalents).

  • Heat the mixture to 160-185°C. Water will begin to collect in the Dean-Stark trap.

  • Maintain the temperature and continue the reaction for 4-6 hours, or until TLC analysis indicates the consumption of the starting material.

  • Cool the reaction mixture to room temperature.

  • Add a solution of hydrochloric acid (e.g., 6M HCl) and heat the mixture to reflux for 2-4 hours to hydrolyze the N-formyl intermediate.

  • Cool the mixture and basify with a concentrated solution of sodium hydroxide until the pH is >12.

  • Extract the aqueous layer with an organic solvent (e.g., dichloromethane or ethyl acetate).

  • Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol 2: Catalytic Hydrogenation
  • To a high-pressure reaction vessel, add 3-acetylbenzonitrile (1 equivalent), a solution of ammonia in methanol (e.g., 7N, 5-10 equivalents), and a catalytic amount of 10% Palladium on carbon (5-10 mol%).

  • Seal the vessel and purge with hydrogen gas.

  • Pressurize the vessel with hydrogen gas (typically 50-100 psi).

  • Stir the reaction mixture vigorously at room temperature or with gentle heating (e.g., 40-60°C) for 12-24 hours, or until hydrogen uptake ceases.

  • Carefully vent the hydrogen and purge the vessel with an inert gas (e.g., nitrogen or argon).

  • Filter the reaction mixture through a pad of celite to remove the catalyst, washing with methanol.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography.

Protocol 3: Reductive Amination with Sodium Cyanoborohydride (NaBH₃CN)
  • In a round-bottom flask, dissolve 3-acetylbenzonitrile (1 equivalent) and a large excess of ammonium chloride (5-10 equivalents) in methanol.

  • Adjust the pH of the solution to approximately 6-7 by adding a suitable base (e.g., triethylamine).

  • Stir the mixture at room temperature for 1-2 hours to allow for imine formation.

  • In a separate flask, dissolve sodium cyanoborohydride (1.5-2 equivalents) in a small amount of methanol.

  • Slowly add the NaBH₃CN solution to the reaction mixture at 0°C.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring by TLC.

  • Carefully quench the reaction by the slow addition of dilute hydrochloric acid at 0°C until the evolution of gas ceases (Caution: HCN gas may be evolved).

  • Basify the mixture with aqueous sodium hydroxide and extract with an organic solvent.

  • Dry the organic extracts, filter, and concentrate.

  • Purify by column chromatography.

Visualizations

Reductive_Amination_Workflow start Start: 3-Acetylbenzonitrile + Ammonia Source imine_formation Imine Formation (Equilibrium) start->imine_formation reduction Reduction imine_formation->reduction product Product: This compound reduction->product side_product2 Side Product: Alcohol reduction->side_product2 Ketone Reduction side_product1 Side Product: Secondary Amine product->side_product1 Over-alkylation

Caption: General workflow for the reductive amination of 3-acetylbenzonitrile.

Troubleshooting_Logic start Low Yield? check_imine Check Imine Formation (TLC/GC) start->check_imine Yes check_reductant Check Reducing Agent Activity start->check_reductant No, but side products optimize_imine Optimize Imine Formation: - Anhydrous conditions - Dehydrating agent - Acid catalyst check_imine->optimize_imine No Imine check_conditions Verify Reaction Conditions (T, t) check_reductant->check_conditions replace_reductant Use Fresh Reducing Agent check_reductant->replace_reductant adjust_conditions Adjust Temperature and/or Time check_conditions->adjust_conditions

Caption: Troubleshooting logic for low yield in the synthesis.

References

Technical Support Center: Purification of Crude 3-(1-Aminoethyl)benzonitrile by Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the purification of crude 3-(1-Aminoethyl)benzonitrile using chromatographic techniques.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the chromatographic purification of this compound.

Issue 1: Poor or No Separation of Enantiomers in Chiral HPLC

  • Symptom: The chromatogram shows a single peak or two poorly resolved peaks for the enantiomers of this compound.

  • Possible Causes & Solutions:

Possible CauseSuggested Solution
Incorrect Chiral Stationary Phase (CSP) The selectivity of the CSP is crucial for chiral separations. Polysaccharide-based CSPs, such as those derived from amylose or cellulose, are often effective for separating chiral amines.[1][2][3] Consider screening different types of CSPs.
Inappropriate Mobile Phase Composition The mobile phase composition significantly impacts retention and selectivity.[4] For normal-phase chiral HPLC, a typical mobile phase consists of a non-polar solvent like hexane with a polar modifier such as 2-propanol or ethanol.[5] Vary the ratio of the modifier to optimize the separation.
Mobile Phase Additives are Missing or Incorrect Basic or acidic additives are often necessary to improve peak shape and resolution for amine compounds. For basic compounds like this compound, the addition of a small amount of a basic modifier like diethylamine (DEA) to the mobile phase can be beneficial.[6]
"Additive Memory Effect" Residual acidic or basic modifiers from previous runs can persist on the column and affect the current separation.[4] Dedicate a column specifically for separations requiring a particular type of additive or thoroughly flush the column between different methods.
Suboptimal Temperature Temperature can influence the interactions between the analyte and the CSP. While higher temperatures do not always improve efficiency, it is a parameter that can be optimized.[7]

Issue 2: Presence of Achiral Impurities After Chiral Purification

  • Symptom: The final product, after chiral separation, shows the presence of unexpected peaks in the achiral purity analysis.

  • Possible Causes & Solutions:

Possible CauseSuggested Solution
Co-elution of Achiral Impurities An achiral impurity may have a similar retention time to one of the enantiomers on the chiral column.
Insufficient Initial Purification The crude material may contain a high level of impurities that are not removed by the chiral separation step alone.
On-Column Degradation The compound may be unstable under the chromatographic conditions.

  • Recommended Workflow for Handling Achiral Impurities:

Caption: Workflow for purification including an achiral step.

Issue 3: Low Yield of Purified Product

  • Symptom: The amount of recovered pure this compound is significantly lower than expected.

  • Possible Causes & Solutions:

Possible CauseSuggested Solution
Product Loss During Sample Preparation The compound may adhere to glassware or be lost during solvent evaporation steps.
Irreversible Adsorption on the Column Highly active sites on the stationary phase can irreversibly bind the analyte.
Decomposition on the Column The compound may be sensitive to the stationary phase (e.g., silica gel) or mobile phase conditions.
Overloading of the Column Injecting too much sample can lead to broad peaks and poor fraction collection, resulting in lower yields of the pure compound.

Frequently Asked Questions (FAQs)

Q1: What is the recommended starting point for developing a chiral HPLC method for this compound?

A1: A good starting point is to use a polysaccharide-based chiral stationary phase (CSP), such as one derived from amylose or cellulose. For the mobile phase in normal-phase mode, begin with a mixture of hexane and an alcohol modifier like isopropanol or ethanol in a 90:10 ratio. The addition of a small concentration (e.g., 0.1%) of a basic modifier like diethylamine (DEA) is also recommended to improve peak shape for this basic amine.[1][3][6]

Q2: How can I remove non-chiral impurities before the final chiral separation step?

A2: An initial purification step using standard column chromatography with silica gel is often effective. A gradient elution with a solvent system like hexane and ethyl acetate can be used. Alternatively, reversed-phase HPLC (RP-HPLC) can be employed.[8]

Q3: What is Supercritical Fluid Chromatography (SFC) and can it be used for this purification?

A3: SFC is a chromatographic technique that uses a supercritical fluid, typically carbon dioxide, as the mobile phase. It is known for being faster and using less organic solvent than HPLC.[9][10] SFC is well-suited for both achiral and chiral separations and can be an excellent alternative to HPLC for the purification of this compound.[11]

Q4: My purified product appears as an oil, but I expected a solid. What should I do?

A4: First, confirm the purity of your product, as impurities can prevent crystallization. If the product is pure, it may have a low melting point. You can try various techniques to induce crystallization, such as scratching the inside of the flask, seeding with a small crystal, or using a different solvent system for recrystallization.[12]

Experimental Protocols

Protocol 1: Achiral Purification by Silica Gel Column Chromatography

This protocol is for the initial removal of non-chiral impurities from the crude product.

  • Stationary Phase: Silica gel (230-400 mesh).

  • Mobile Phase (Eluent): A gradient of hexane and ethyl acetate (EtOAc). Start with a low polarity mixture (e.g., 9:1 Hexane/EtOAc) and gradually increase the polarity.

  • Procedure:

    • Prepare a slurry of silica gel in the initial, least polar eluent.

    • Pack a chromatography column with the slurry.

    • Dissolve the crude this compound in a minimal amount of a suitable solvent (e.g., dichloromethane or the initial eluent).

    • Load the sample onto the top of the silica gel column.

    • Begin eluting the column with the solvent system, gradually increasing the polarity.

    • Collect fractions and monitor them by Thin-Layer Chromatography (TLC).

    • Combine the fractions containing the pure product.

    • Remove the solvent under reduced pressure to obtain the purified product.[12][13]

Protocol 2: Chiral Purification by Normal-Phase HPLC

This protocol is for the separation of the enantiomers of this compound.

  • Stationary Phase: A polysaccharide-based chiral stationary phase column (e.g., Amylose tris(3,5-dimethylphenylcarbamate) coated on silica gel).[3]

  • Mobile Phase: Isocratic mixture of hexane and 2-propanol (e.g., 90:10 v/v) with 0.1% diethylamine (DEA).

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at a suitable wavelength (e.g., 254 nm).

  • Procedure:

    • Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.

    • Dissolve the achiral-purified product in the mobile phase.

    • Filter the sample through a 0.45 µm syringe filter.

    • Inject the sample onto the column.

    • Elute the sample with the mobile phase at a constant flow rate.

    • Collect the fractions corresponding to each separated enantiomer peak.

    • Combine the fractions for each enantiomer and remove the solvent under reduced pressure.[3]

Data Presentation

Table 1: Typical Starting Conditions for Chiral Method Development

ParameterRecommended Condition
Stationary Phase Amylose or Cellulose-based CSP
Mobile Phase Hexane/2-Propanol (90:10) + 0.1% DEA
Flow Rate 1.0 mL/min
Temperature Ambient (e.g., 25 °C)
Detection UV at 254 nm

Table 2: Troubleshooting Summary for Poor Chiral Resolution

SymptomPotential CauseSuggested Action
Single PeakIncorrect CSP or Mobile PhaseScreen different CSPs and vary mobile phase polarity.
Broad PeaksSecondary InteractionsAdd a basic modifier like DEA.
Poor ResolutionSuboptimal ConditionsAdjust mobile phase modifier percentage and/or temperature.

Visualizations

Purification_Decision_Tree start Crude Product Analysis achiral_step Perform Achiral Purification start->achiral_step Significant Achiral Impurities chiral_step Proceed to Chiral Separation start->chiral_step Minor Achiral Impurities achiral_step->chiral_step resolution_check Chiral Resolution Adequate? chiral_step->resolution_check optimize Optimize Chiral Method (Mobile Phase, CSP, Temp) resolution_check->optimize No final_product Collect Pure Enantiomers resolution_check->final_product Yes optimize->chiral_step

Caption: Decision tree for the purification strategy.

References

Technical Support Center: Reductive Amination Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions to help researchers, scientists, and drug development professionals overcome common challenges encountered during reductive amination reactions.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Low or No Product Yield

Q1: My reductive amination reaction is resulting in a low yield or no product at all. What are the common causes and how can I improve it?

A1: Low yields in reductive amination can stem from several factors. The primary areas to investigate are inefficient imine/iminium ion formation, the choice and quality of the reducing agent, and the reaction conditions.

  • Inefficient Imine/Iminium Ion Formation: The reaction between the carbonyl compound and the amine to form the imine or iminium ion is a crucial equilibrium-driven step.[1] To shift the equilibrium towards the product, consider the following:

    • pH Adjustment: The optimal pH for most reductive aminations is mildly acidic, typically between 4 and 7.[2] A pH that is too low will protonate the amine, rendering it non-nucleophilic, while a pH that is too high will not sufficiently activate the carbonyl group for nucleophilic attack.[2] Acetic acid is commonly used to achieve the desired pH.[3]

    • Water Removal: The formation of the imine intermediate generates water.[1] Removing this water can drive the reaction forward. This can be achieved by adding a dehydrating agent like anhydrous magnesium sulfate (MgSO₄) or molecular sieves to the reaction mixture.[4]

  • Reducing Agent Issues:

    • Incorrect Choice of Reducing Agent: A strong reducing agent like sodium borohydride (NaBH₄) can prematurely reduce the starting aldehyde or ketone to an alcohol, lowering the yield of the desired amine.[5] Milder, more selective reducing agents like sodium triacetoxyborohydride (STAB) or sodium cyanoborohydride (NaBH₃CN) are often preferred as they preferentially reduce the iminium ion over the carbonyl group.[4][6]

    • Decomposition of Reducing Agent: Some reducing agents, like STAB, are moisture-sensitive.[2][7] Ensure that the reagents and solvents are anhydrous. It's also good practice to use freshly opened or properly stored reducing agents.

  • Steric Hindrance: If you are using a sterically hindered ketone or amine, the reaction may be very slow. In such cases, you might need to use a more reactive reducing agent, increase the reaction temperature, or employ a catalyst.[7]

Side Product Formation

Q2: I am observing a significant amount of the corresponding alcohol of my starting carbonyl compound. How can I prevent this?

A2: The formation of an alcohol byproduct is a common issue, especially when using a strong reducing agent.

  • Use a Milder Reducing Agent: As mentioned previously, sodium borohydride (NaBH₄) can reduce both the starting carbonyl and the intermediate imine.[5] Switching to a more chemoselective reducing agent like sodium triacetoxyborohydride (STAB) or sodium cyanoborohydride (NaBH₃CN) will significantly minimize the reduction of the starting aldehyde or ketone.[1][4] STAB is often considered a good choice as it is less toxic than NaBH₃CN.[4]

  • Two-Step (Indirect) Procedure: If you must use a less selective reducing agent like NaBH₄, a two-step procedure is recommended.[8] First, allow the imine to form completely by mixing the aldehyde/ketone and the amine. You can monitor the imine formation by TLC.[9] Once the starting material is consumed, then add the sodium borohydride to reduce the imine.[8]

Q3: My reaction is producing a significant amount of over-alkylated product (e.g., a tertiary amine from a primary amine). How can I minimize this?

A3: Over-alkylation occurs when the newly formed secondary amine product, which is often more nucleophilic than the starting primary amine, reacts further with the carbonyl compound.

  • Stoichiometry Control: Carefully control the stoichiometry of your reactants. Using a slight excess of the primary amine can sometimes help minimize the formation of the tertiary amine.

  • Stepwise Procedure: A two-step (indirect) reductive amination is a very effective way to prevent over-alkylation.[8] By forming the imine first and then introducing the reducing agent, you minimize the presence of the reactive secondary amine in the presence of the carbonyl starting material.

  • Non-Acidic Conditions: Performing the reaction under non-acidic conditions can also suppress the formation of the tertiary amine byproduct.

Reaction Monitoring and Purification

Q4: How can I effectively monitor the progress of my reductive amination reaction?

A4: Thin Layer Chromatography (TLC) is a simple and effective technique for monitoring the progress of your reaction.[9]

  • TLC Procedure:

    • Prepare a TLC chamber with a suitable solvent system (e.g., a mixture of ethyl acetate and hexanes).

    • On a TLC plate, spot the starting aldehyde/ketone, the starting amine, and a co-spot of both.

    • After the reaction has started, take a small aliquot of the reaction mixture and spot it on the TLC plate.

    • Develop the plate and visualize it under UV light and/or with a stain (e.g., potassium permanganate or ninhydrin for amines).

    • The disappearance of the limiting starting material and the appearance of a new spot corresponding to the imine intermediate and/or the final amine product will indicate the reaction's progress.[9]

Q5: I'm having difficulty purifying my amine product from the reaction mixture. What are some effective purification strategies?

A5: Purification can be challenging, especially if the product and starting materials have similar polarities.

  • Acid-Base Extraction: This is a very effective method for separating basic amine products from neutral or acidic impurities.[2]

    • After quenching the reaction, extract the crude mixture with an organic solvent.

    • Wash the organic layer with an acidic aqueous solution (e.g., 1M HCl). The basic amine product will be protonated and move into the aqueous layer.

    • Separate the aqueous layer and wash it with an organic solvent to remove any remaining neutral impurities.

    • Basify the aqueous layer with a base (e.g., NaOH) to deprotonate the amine.

    • Extract the deprotonated amine product back into an organic solvent.

    • Dry the organic layer over an anhydrous salt (e.g., Na₂SO₄), filter, and concentrate to obtain the purified amine.

  • Column Chromatography: If acid-base extraction is not sufficient, column chromatography is a standard purification technique. The choice of stationary phase (e.g., silica gel, alumina) and eluent will depend on the polarity of your product.

Data Presentation

Table 1: Comparison of Common Reducing Agents for Reductive Amination.

Reducing AgentAbbreviationKey AdvantagesKey DisadvantagesTypical Solvents
Sodium BorohydrideNaBH₄Inexpensive, potent.[4]Can reduce starting carbonyls, often requires a two-step process.[4][5]Methanol, Ethanol.[2]
Sodium CyanoborohydrideNaBH₃CNHighly selective for iminium ions, allows for one-pot reactions.[4]Highly toxic, generates cyanide byproducts.[4]Methanol.[2]
Sodium TriacetoxyborohydrideNaBH(OAc)₃ (STAB)Mild, highly selective, good for a wide range of substrates, less toxic than NaBH₃CN.[4]Moisture sensitive.[7]Dichloromethane (DCM), Dichloroethane (DCE), Tetrahydrofuran (THF).[7]

Table 2: Illustrative Yield Comparison for the Reductive Amination of Cyclohexanone with Benzylamine.

Reducing SystemTemperature (°C)Time (h)Yield of N-benzylcyclohexylamine (%)
4wt%Au/TiO₂ with H₂100472
4wt%Au/CeO₂/TiO₂ with H₂100479
NaBH₄ with solid acid catalystRoom Temp0.1790

Data is compiled from a study on gold-catalyzed reductive amination for illustrative purposes.[3]

Experimental Protocols

Protocol 1: One-Pot Reductive Amination using Sodium Triacetoxyborohydride (STAB)

This protocol is a general guideline for the direct reductive amination of an aldehyde with a primary amine.

  • Materials:

    • Aldehyde (1.0 equiv)

    • Primary Amine (1.1 equiv)

    • Sodium Triacetoxyborohydride (STAB) (1.5 equiv)

    • Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)

    • Acetic Acid (optional, as a catalyst)

  • Procedure:

    • To a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add the aldehyde and the amine.

    • Dissolve the starting materials in the chosen anhydrous solvent (e.g., DCM).

    • If the reaction is slow, a catalytic amount of acetic acid can be added.

    • Add the sodium triacetoxyborohydride in one portion.

    • Stir the reaction mixture at room temperature.

    • Monitor the reaction progress by TLC.

    • Upon completion, carefully quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

    • Transfer the mixture to a separatory funnel and separate the organic layer.

    • Extract the aqueous layer with the organic solvent (e.g., DCM).

    • Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to obtain the crude product.

    • Purify the crude product as necessary (e.g., by column chromatography or acid-base extraction).

Protocol 2: Two-Step Reductive Amination using Sodium Borohydride

This protocol is useful for preventing the reduction of the starting carbonyl and minimizing over-alkylation.

  • Step A: Imine Formation

    • Dissolve the aldehyde or ketone (1.0 equiv) and the amine (1.0 equiv) in a suitable solvent like methanol or toluene.[4]

    • Stir the mixture at room temperature for 1-2 hours. For less reactive substrates, a dehydrating agent like anhydrous magnesium sulfate can be added.

    • Monitor the formation of the imine by TLC until the limiting starting material is consumed.

    • Once imine formation is complete, the crude imine can be used directly in the next step.

  • Step B: Reduction of the Imine

    • Cool the solution containing the crude imine in an ice bath.

    • Slowly add sodium borohydride (1.0-1.5 equiv) portion-wise, ensuring the temperature remains low.[2]

    • After the addition is complete, allow the reaction to warm to room temperature and stir until the reduction is complete (monitor by TLC).

    • Quench the reaction by the slow addition of water.

    • Extract the product with an organic solvent, dry the combined organic layers, and concentrate to yield the crude amine.

    • Purify as necessary.

Visualizations

ReductiveAminationWorkflow Start Start: Aldehyde/Ketone + Amine Imine_Formation Step 1: Imine/Iminium Ion Formation Start->Imine_Formation Mildly Acidic pH (4-7) Reduction Step 2: Reduction Imine_Formation->Reduction Add Reducing Agent (e.g., STAB, NaBH4) Product Final Amine Product Reduction->Product

Caption: General workflow for a two-step reductive amination reaction.

TroubleshootingTree Problem Low Yield? Check_Imine Check Imine Formation (TLC/NMR) Problem->Check_Imine Imine_No Imine Not Formed Check_Imine->Imine_No No Imine_Yes Imine Formed Check_Imine->Imine_Yes Yes Solution_Imine Adjust pH (4-7) Add Dehydrating Agent Imine_No->Solution_Imine Check_Reduction Check Reduction Step Imine_Yes->Check_Reduction Solution_Reduction Use Fresh/Milder Reducing Agent (e.g., STAB) Check_Reduction->Solution_Reduction

Caption: Decision tree for troubleshooting low yield in reductive aminations.

SideReactions cluster_main Main Reaction Pathway cluster_side Common Side Reactions Carbonyl_Amine Carbonyl + Primary Amine Imine Imine Intermediate Carbonyl_Amine->Imine H₂O Alcohol Alcohol Byproduct Carbonyl_Amine->Alcohol Reduction of Carbonyl (e.g., with NaBH₄) Secondary_Amine Desired Secondary Amine Imine->Secondary_Amine [H] Tertiary_Amine Over-Alkylation Product (Tertiary Amine) Secondary_Amine->Tertiary_Amine + Carbonyl

Caption: Competing side reactions in reductive amination.

References

Technical Support Center: Improving Enantioselectivity in Chiral Amine Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals engaged in the enantioselective synthesis of chiral amines.

Troubleshooting Guide

This guide addresses common issues encountered during chiral amine synthesis, offering potential causes and solutions in a question-and-answer format.

Question: Why is the enantioselectivity (ee) of my reaction low?

Answer: Low enantioselectivity can stem from several factors related to the catalyst, substrate, and reaction conditions. Here are common causes and troubleshooting steps:

  • Sub-optimal Catalyst or Ligand: The choice of catalyst and ligand is crucial for achieving high enantioselectivity. Small changes in the substrate may require significant alterations to the catalytic system. It is often necessary to screen a variety of catalysts and ligands to find the optimal combination for a specific transformation.[1]

  • Incorrect Catalyst Loading: While catalytic enantioselective processes are often effective at low catalyst loadings, the optimal amount can be substrate-dependent.[1] Try varying the catalyst loading to see if it impacts the enantiomeric excess.

  • Catalyst Deactivation: The amine substrate, the intermediate imine, or the final amine product can sometimes deactivate the catalyst.[2] Consider using a catalyst known to be more robust for your class of substrates.

  • Unfavorable Reaction Temperature: Temperature can have a significant impact on enantioselectivity. Lowering the reaction temperature often increases enantioselectivity by amplifying the energy difference between the diastereomeric transition states.[3][4] However, in some rare cases, a reversal of enantioselectivity has been observed at different temperatures.[5][6] It is advisable to screen a range of temperatures to find the optimum.

  • Inappropriate Solvent: The solvent can dramatically affect enantioselectivity by influencing the conformation of the catalyst-substrate complex and the stability of the transition states.[7][8][9] A solvent screen is a critical step in optimizing a new asymmetric reaction. For instance, in one study, using toluene instead of diethyl ether restored high selectivity.[8]

  • Presence of Water: Water generated during imine formation can negatively impact both the reaction rate and selectivity, especially in organocatalytic reductive aminations. The use of molecular sieves to remove water is often critical.[10]

  • Substrate Scope Limitations: Many highly selective catalytic systems are optimized for a narrow range of substrates, often those containing aryl groups. Aliphatic substrates or those with significant steric hindrance may give lower selectivities.[1][7] It may be necessary to explore different catalytic systems or modify the substrate if possible.[11]

Question: My biocatalytic reaction (using transaminases) is showing low conversion and/or poor enantioselectivity. What can I do?

Answer: Biocatalytic transamination for chiral amine synthesis is a powerful tool, but it has its own set of challenges. Here are some troubleshooting steps:

  • Disfavored Reaction Equilibrium: The equilibrium of the transamination reaction can often lie on the side of the starting materials (ketone and amino donor). To drive the reaction forward, several strategies can be employed:

    • Use of a Co-solvent: The addition of a co-solvent like DMSO can help, as seen in the industrial production of sitagliptin where 50% DMSO was used.[12]

    • In Situ Product Removal: Removing the ketone byproduct can shift the equilibrium. This can be achieved through various methods, including evaporation or using a biphasic reaction system.[13]

    • Use of "Smart" Amine Donors: Employing specific amine donors that lead to a more favorable equilibrium can be effective.[13]

  • Product Inhibition: The chiral amine product or the ketone byproduct can inhibit the enzyme, leading to a decrease in reaction rate over time.[12] In situ product removal can also help to mitigate this issue.

  • Poor Substrate Scope: Wild-type transaminases may have a limited substrate scope.[14] Protein engineering techniques, such as directed evolution, have been successfully used to develop enzyme variants with improved activity towards bulky or non-natural substrates.[12][13][14]

  • Sub-optimal pH and Temperature: Like all enzymes, transaminases have optimal pH and temperature ranges for activity and stability. Ensure your reaction conditions are within the optimal range for the specific enzyme you are using. Some engineered transaminases show improved thermostability.[12]

  • Cofactor Limitation: Transaminases require pyridoxal phosphate (PLP) as a cofactor. Ensure sufficient cofactor is present in the reaction mixture.

Question: I am performing a reductive amination, but I am getting a mixture of N-alkylated and N,N-dialkylated products. How can I improve the selectivity?

Answer: Achieving selectivity in reductive amination can be challenging due to the potential for multiple alkylations.[11][15]

  • Steric Hindrance: The steric bulk of the amine and the carbonyl compound can influence selectivity.[11][15] Using a bulkier amine may disfavor the formation of the N,N-dialkylated product.

  • Choice of Reducing Agent: The choice of reducing agent is critical. Some reducing agents are more selective than others.[2][11][15] For example, sodium cyanoborohydride (NaBH3CN) is often preferred for one-pot reductive aminations as its reactivity is pH-dependent, allowing for preferential reduction of the imine intermediate over the carbonyl starting material.[2]

  • Catalyst Control: In catalyst-controlled reductive aminations, the choice of catalyst can dictate the selectivity towards N-alkylation, N,N-dialkylation, or N-arylation.[11][15] Transition metal catalysts based on ruthenium, iridium, and nickel have been used to achieve high levels of regio- and stereoselectivity.[11]

Frequently Asked Questions (FAQs)

Q1: What are the main strategies for synthesizing enantiopure chiral amines?

A1: The primary methodologies for chiral amine synthesis include:

  • Biocatalysis: This involves the use of enzymes such as transaminases (TAs), amine dehydrogenases (AmDHs), imine reductases (IREDs), and reductive aminases (RedAms).[16][17][18] Biocatalytic methods are valued for their high enantioselectivity and environmentally friendly reaction conditions.[16][17]

  • Asymmetric Metal Catalysis: This approach utilizes chiral transition metal complexes to catalyze reactions like asymmetric hydrogenation of imines and enamines, or reductive amination.[7][16][19] Metals such as iridium, rhodium, and palladium are commonly used with chiral ligands.[7][19]

  • Organocatalysis: This method employs small chiral organic molecules, such as proline derivatives or chiral phosphoric acids, to catalyze the enantioselective formation of chiral amines.[3][10][20]

  • Chiral Pool Synthesis: This strategy starts with a readily available enantiopure starting material, such as an amino acid or a sugar, and converts it into the desired chiral amine through a series of chemical transformations.[3]

  • Diastereomeric Resolution: This classical method involves reacting a racemic amine with a chiral resolving agent to form diastereomeric salts, which can then be separated by crystallization. However, the theoretical maximum yield for a single enantiomer is 50%.[16]

Q2: How does temperature affect enantioselectivity?

A2: Temperature is a critical parameter in controlling enantioselectivity. Generally, lowering the reaction temperature increases the enantiomeric excess (ee).[3] This is because the difference in the free energy of activation (ΔΔG‡) for the formation of the two enantiomers becomes more significant relative to the thermal energy (kT) at lower temperatures. In some instances, a change in temperature can even lead to a reversal of the enantioselectivity, although the mechanism for this is not always well understood.[5][6]

Q3: What is the role of the solvent in improving enantioselectivity?

A3: The solvent can have a profound effect on the outcome of an asymmetric reaction.[9] It can influence the stability and conformation of the catalyst-substrate complex and the transition states leading to the different enantiomers.[7][8] A change in solvent can sometimes lead to a dramatic improvement in enantioselectivity.[7] For example, in the asymmetric hydrogenation of certain ketimines, trifluoroethanol (TFE) was found to be the only solvent that led to high conversion.[7] Therefore, a solvent screen is an essential part of reaction optimization.

Q4: What are the advantages of biocatalysis over traditional chemical methods for chiral amine synthesis?

A4: Biocatalysis offers several advantages:

  • High Enantioselectivity: Enzymes are often highly stereoselective, leading to products with very high enantiomeric excess.[14]

  • Mild Reaction Conditions: Biocatalytic reactions are typically carried out in aqueous media under mild conditions of temperature and pH, which is environmentally benign.[21]

  • Sustainability: Biocatalysis is considered a "green" technology as it avoids the use of heavy metals and harsh reagents often employed in traditional chemical synthesis.[16]

However, challenges such as limited substrate scope, product inhibition, and unfavorable reaction equilibria can sometimes limit their industrial application, though protein engineering and process optimization are actively addressing these issues.[12][13]

Q5: Can you explain the concept of "asymmetric hydrogenation" for chiral amine synthesis?

A5: Asymmetric hydrogenation (AH) is a powerful method for producing enantiomerically enriched amines. It involves the reduction of a prochiral C=N double bond (in an imine) or a C=C double bond (in an enamine) using hydrogen gas and a chiral transition metal catalyst.[7][19] The catalyst, typically composed of a metal center (e.g., iridium, rhodium, palladium) and a chiral ligand, creates a chiral environment that directs the hydrogenation to one face of the double bond, leading to the preferential formation of one enantiomer of the amine product.[7][19] The design and synthesis of new chiral ligands have been a driving force in the advancement of this field.[7][19]

Data Summary Tables

Table 1: Comparison of Methods for Chiral Amine Synthesis

MethodTypical ee (%)AdvantagesDisadvantages
Biocatalytic Transamination >95High enantioselectivity, green processEquilibrium limitations, product inhibition, limited substrate scope for wild-type enzymes[12][13]
Asymmetric Metal Catalysis 85 - >99High efficiency, broad substrate scopeCost and toxicity of precious metals, sensitivity to air and moisture[7][16]
Organocatalysis 80 - >99Metal-free, environmentally friendly, readily available catalystsCan require higher catalyst loadings, may have limitations with certain substrates[3][10]
Diastereomeric Resolution N/A (Separation)Mature technology, straightforwardMaximum 50% yield for one enantiomer, requires stoichiometric resolving agent[16]

Table 2: Effect of Temperature on Enantioselectivity in a Specific Asymmetric Autocatalysis Reaction

Temperature (°C)Enantiomeric Excess (ee) of ProductPredominant Enantiomer
0High(S)-pyrimidal alkanol
-44Slightly lower than at 0°C(R)-pyrimidal alkanol
(Data from a study on the asymmetric autocatalysis of pyrimidal alkanol)[5][6]

Experimental Protocols

Protocol 1: General Procedure for Biocatalytic Reductive Amination using a Reductive Aminase (RedAm)

This protocol is a general guideline and may require optimization for specific substrates and enzymes.

  • Reaction Setup: In a suitable reaction vessel, prepare a 100 mM Tris-HCl buffer (pH 9.0).

  • Component Addition: To the buffer, add the following components in order:

    • 1 mg/mL purified Reductive Aminase (RedAm)

    • 0.7 mg/mL Glucose Dehydrogenase (GDH) for cofactor regeneration

    • 30 mM D-glucose

    • 1 mM NADP+

    • 5 mM ketone substrate

    • An appropriate concentration of the desired amine (in buffer adjusted to pH 9.0)

    • 2% (v/v) DMSO to aid in substrate solubility

  • Reaction Initiation: Make up the final reaction volume with the Tris-HCl buffer.

  • Incubation: Incubate the reaction mixture at 25°C with shaking at 220 rpm for 24 hours.

  • Quenching: Stop the reaction by adding 30 µL of 10 M NaOH.

  • Extraction: Extract the product from the reaction mixture twice with an equal volume of tert-butyl methyl ether.

  • Analysis: Analyze the organic extracts for product formation and enantiomeric excess using an appropriate analytical technique (e.g., chiral GC or HPLC).

(This protocol is adapted from a study on the engineering of reductive aminases)[17]

Protocol 2: General Procedure for Asymmetric Reductive Amination using an Organocatalyst

This protocol is a general procedure and will likely require optimization of the catalyst, Hantzsch ester, and reaction conditions.

  • Reaction Setup: To a vial containing a stir bar, add the chiral phosphoric acid catalyst (e.g., 5-10 mol%).

  • Reagent Addition: Add the ketone (1.0 equivalent), the amine (1.1 equivalents), and a Hantzsch ester as the hydride source (1.1 equivalents).

  • Solvent and Additives: Add the desired solvent (e.g., toluene, dichloromethane) and 5 Å molecular sieves. The removal of water is often crucial for high conversion and selectivity.[10]

  • Reaction Conditions: Stir the reaction mixture at the desired temperature (e.g., 40 °C) until the reaction is complete, as monitored by TLC, GC, or LC-MS.

  • Workup: Upon completion, filter the reaction mixture to remove the molecular sieves and concentrate the filtrate under reduced pressure.

  • Purification and Analysis: Purify the crude product by column chromatography. Determine the enantiomeric excess of the purified product by chiral HPLC or SFC analysis.

(This protocol is based on the principles described in organocatalytic reductive amination studies)[10]

Visualizations

experimental_workflow cluster_prep Reaction Preparation cluster_reaction Reaction cluster_analysis Analysis prep Prepare Buffer and Reagents add_enzymes Add Enzymes (RedAm, GDH) prep->add_enzymes add_reagents Add Cofactor, Substrates, and Co-solvent add_enzymes->add_reagents incubate Incubate at Controlled Temperature and Shaking add_reagents->incubate Start Reaction quench Quench Reaction incubate->quench extract Extract Product quench->extract analyze Analyze by Chiral GC/HPLC extract->analyze

Caption: Workflow for Biocatalytic Reductive Amination.

troubleshooting_enantioselectivity start Low Enantioselectivity Observed catalyst Is the Catalyst/Ligand Optimal? start->catalyst temp Is the Temperature Optimized? catalyst->temp Yes screen_catalyst Screen Different Catalysts/Ligands catalyst->screen_catalyst No solvent Is the Solvent Appropriate? temp->solvent Yes optimize_temp Screen a Range of Temperatures (Try Lowering) temp->optimize_temp No water Is Water Present? solvent->water Yes screen_solvent Perform a Solvent Screen solvent->screen_solvent No add_sieves Add Molecular Sieves water->add_sieves Yes end Improved Enantioselectivity water->end No screen_catalyst->temp optimize_temp->solvent screen_solvent->water add_sieves->end

Caption: Troubleshooting Logic for Low Enantioselectivity.

References

Storage and stability testing of 3-(1-Aminoethyl)benzonitrile hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides essential information for researchers, scientists, and drug development professionals working with 3-(1-Aminoethyl)benzonitrile hydrochloride. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during storage and stability testing.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for this compound hydrochloride?

A1: To ensure the stability and integrity of this compound hydrochloride, it should be stored in a tightly sealed container in a cool, dry, and well-ventilated area.[1][2] Several suppliers recommend storage at room temperature under an inert atmosphere.[3][4][5] It is also advised to protect the compound from moisture, heat, and incompatible substances.[1][6]

Q2: What are the signs of degradation of this compound hydrochloride?

A2: A visual indication of potential degradation is a change in the appearance of the compound, such as a darkening in color.[6] For quantitative assessment, changes in purity, as measured by techniques like High-Performance Liquid Chromatography (HPLC), or the appearance of new peaks in the chromatogram would indicate degradation.

Q3: What materials or substances are incompatible with this compound hydrochloride?

A3: this compound hydrochloride should not be stored with strong oxidizing agents, strong acids, or strong bases.[6] Contact with these substances can lead to chemical reactions that degrade the compound.

Q4: What is the typical shelf life of this compound hydrochloride?

A4: The shelf life of this compound hydrochloride is not publicly specified and can depend on the supplier and storage conditions. For research purposes, it is recommended to use the compound as fresh as possible and to perform regular quality control checks if it is stored for an extended period. For pharmaceutical development, a re-test period should be established through formal stability studies.

Troubleshooting Guide

Issue Possible Cause Recommended Action
Inconsistent experimental results Degradation of the compound due to improper storage.Verify that the compound has been stored according to the recommended conditions (cool, dry, inert atmosphere).[1][3][4] Consider performing a purity analysis (e.g., HPLC) on the stored material.
Contamination of the compound.Ensure proper handling procedures are followed to avoid cross-contamination. Use clean spatulas and weighing boats for each use.
Change in physical appearance (e.g., color) Exposure to light, air, or elevated temperatures.Store the compound in a tightly sealed, opaque container under an inert atmosphere and at room temperature.[3][4][5] If a color change is observed, the purity of the compound should be re-assessed before use.
Poor solubility The compound may have degraded to a less soluble impurity.Confirm the identity and purity of the material using analytical techniques such as NMR or LC-MS.
Incorrect solvent or pH.Verify the appropriate solvent and pH conditions for your experiment. The hydrochloride salt is expected to be more soluble in aqueous acidic solutions.

Experimental Protocols

Protocol 1: Accelerated Stability Testing

This protocol is designed to assess the stability of this compound hydrochloride under accelerated conditions to predict its long-term stability. This is a general guideline and may need to be adapted based on specific regulatory requirements.[7][8]

1. Sample Preparation:

  • Place a accurately weighed amount of this compound hydrochloride into three separate, appropriate containers (e.g., amber glass vials with inert caps).
  • One sample will be the initial time point (T=0), and the other two will be for the accelerated stability conditions.

2. Initial Analysis (T=0):

  • Analyze the initial sample for appearance, purity (using a stability-indicating HPLC method), and moisture content (e.g., Karl Fischer titration).

3. Storage Conditions:

  • Place the remaining two samples in a stability chamber set to accelerated conditions, for example, 40°C ± 2°C and 75% ± 5% relative humidity (RH).[9]

4. Time Points:

  • Analyze the samples at predetermined time points, for instance, 1, 3, and 6 months.[8]

5. Analysis at Each Time Point:

  • At each time point, remove a sample from the stability chamber and allow it to equilibrate to room temperature.
  • Perform the same battery of tests as the initial analysis: appearance, purity, and moisture content.

6. Data Evaluation:

  • Compare the results at each time point to the initial data. A "significant change" is typically defined as a failure to meet the established specification for any of the tested attributes.[10]

Visualizations

Experimental Workflow for Accelerated Stability Testing

G Workflow for Accelerated Stability Testing cluster_0 Preparation & Initial Analysis cluster_1 Storage cluster_2 Time Point Analysis cluster_3 Evaluation A Sample Preparation B Initial Analysis (T=0) - Appearance - Purity (HPLC) - Moisture Content A->B C Place samples in Stability Chamber (e.g., 40°C / 75% RH) B->C Store remaining samples D Analyze at T=1, 3, 6 months - Appearance - Purity (HPLC) - Moisture Content C->D Pull samples at time points E Compare results to T=0 D->E Compile data F Assess for significant change E->F

Caption: Workflow for Accelerated Stability Testing of this compound hydrochloride.

Potential Degradation Pathway: Hydrolysis of the Nitrile Group

A potential degradation pathway for this compound hydrochloride, especially under acidic or basic conditions, is the hydrolysis of the nitrile group. This is a common reaction for benzonitriles.[11]

G Potential Hydrolysis Pathway A This compound hydrochloride B 3-(1-Aminoethyl)benzamide A->B H₂O (Acid or Base) C 3-(1-Aminoethyl)benzoic acid B->C H₂O (Acid or Base)

Caption: Potential hydrolysis degradation pathway of the nitrile group.

References

Technical Support Center: Purification of Benzonitrile Compounds

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and answers to frequently asked questions regarding the removal of impurities from benzonitrile and its derivatives. It is intended for researchers, scientists, and professionals in drug development who may encounter challenges in obtaining high-purity benzonitrile for their experiments.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in commercial benzonitrile?

A1: Commercially available benzonitrile typically has a minimum purity of 99.5%. Common impurities can include toluene (0.1-0.3%), benzamide (0.05-0.1%), benzoic acid (0.01-0.05%), and water (up to 0.05%). Other potential impurities, depending on the synthesis route, are isonitriles (carbylamines) and amines.

Q2: My benzonitrile sample is yellow. What causes this discoloration and how can I fix it?

A2: A yellow color in benzonitrile often indicates the presence of impurities. While the specific cause can vary, it is generally a sign of organic contaminants. Decolorization can sometimes be achieved by treating the sample with activated carbon followed by filtration. However, for most applications, the purification methods outlined below, such as distillation, will also remove the colored impurities.

Q3: How can I remove water from my benzonitrile sample?

A3: To remove water, benzonitrile should be dried using a suitable drying agent such as anhydrous calcium sulfate (CaSO₄), calcium chloride (CaCl₂), magnesium sulfate (MgSO₄), or potassium carbonate (K₂CO₃). After drying, the benzonitrile should be distilled, preferably under reduced pressure. Distillation from phosphorus pentoxide (P₂O₅) is also a highly effective method for rigorous drying. It is advised to avoid using calcium hydride (CaH₂) as it can cause some decomposition of the solvent.

Q4: I suspect my benzonitrile is contaminated with isonitriles (carbylamines). How can they be removed?

A4: Isonitriles, which have a distinctive and unpleasant odor, can be removed by treating the benzonitrile with concentrated hydrochloric acid (HCl). The mixture should be agitated until the smell of the isonitrile is no longer detectable. This treatment also has the benefit of removing basic impurities like amines. Following the acid wash, the benzonitrile should be washed, dried with a preliminary drying agent like potassium carbonate (K₂CO₃), and then purified further, typically by distillation.

Q5: What is the best general-purpose method for purifying benzonitrile?

A5: For general purification to remove a range of common impurities, fractional distillation under reduced pressure is a highly effective method. Pre-treatment steps, such as washing with acid or base to remove specific impurities (isonitriles, amines, or acidic compounds like benzoic acid), followed by drying, will significantly enhance the final purity. For achieving very high purity ("conductivity grade"), a combination of chemical treatment, multiple vacuum distillations, and fractional crystallization may be necessary.

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
Low Purity by GC Analysis Presence of volatile organic compounds (e.g., toluene), unreacted starting materials, or side products.Perform fractional distillation under reduced pressure. Collect the middle fraction boiling at a constant temperature (e.g., 69°C/10mm Hg).
Presence of Water (Karl Fischer Titration > 0.05%) Inadequate drying or absorption of atmospheric moisture.Dry the benzonitrile over anhydrous MgSO₄, K₂CO₃, or CaSO₄, followed by distillation from P₂O₅. Store the purified solvent over activated alumina.
Acidic Impurities Detected (e.g., Benzoic Acid) Hydrolysis of the nitrile group.Wash the benzonitrile with a dilute solution of sodium carbonate (Na₂CO₃) or sodium hydroxide (NaOH) to remove acidic impurities. Separate the organic layer, dry it with a suitable agent (e.g., CaCl₂), and distill.
Basic Impurities Detected (e.g., Amines) Carryover from the synthesis process.Wash with a dilute acid like hydrochloric acid (HCl) or sulfuric acid (H₂SO₄). This will convert amines into their water-soluble salts, which can be removed in the aqueous phase. Follow with a water wash, drying, and distillation.
Product Decomposes During Distillation Distillation at atmospheric pressure may be too high a temperature. Use of an inappropriate drying agent (e.g., CaH₂).Use vacuum distillation to lower the boiling point (e.g., 96°C/40mm Hg or 69°C/10mm Hg). Avoid using calcium hydride as a drying agent as it can cause decomposition.

Experimental Protocols

Protocol 1: Removal of Isonitriles, Amines, and General Impurities

This protocol describes a comprehensive chemical wash and distillation procedure for purifying benzonitrile containing isonitriles and other common impurities.

Methodology:

  • Acid Wash: In a separatory funnel, treat the impure benzonitrile with concentrated hydrochloric acid (HCl). Shake the mixture well. Allow the layers to separate and discard the aqueous (lower) layer. This step should be repeated until the characteristic odor of isonitrile is gone. This process also removes basic amine impurities.

  • Preliminary Drying: Add potassium carbonate (K₂CO₃) to the benzonitrile and let it stand to remove residual acid and water.

  • Steam Distillation (Optional): To remove small quantities of carbylamine, perform a steam distillation.

  • Extraction: Extract the distillate with a suitable organic solvent like diethyl ether.

  • Base Wash: Wash the ether solution with a dilute sodium carbonate (Na₂CO₃) solution to remove any remaining acidic impurities.

  • Drying: Dry the ether solution overnight with anhydrous calcium chloride (CaCl₂).

  • Solvent Removal: Remove the ether by evaporation, preferably using a rotary evaporator.

  • Final Vacuum Distillation: Distill the remaining benzonitrile residue under reduced pressure (e.g., at 40mm Hg, boiling point 96°C), collecting the middle fraction.

Protocol 2: Rigorous Drying and Distillation for High-Purity Benzonitrile

This protocol is suitable for applications requiring an anhydrous solvent.

Methodology:

  • Initial Drying: Dry the benzonitrile with a suitable drying agent such as anhydrous calcium sulfate (CaSO₄), calcium chloride (CaCl₂), magnesium sulfate (MgSO₄), or potassium carbonate (K₂CO₃).

  • Distillation from P₂O₅: Set up an all-glass distillation apparatus. Add the pre-dried benzonitrile and a small amount of phosphorus pentoxide (P₂O₅) to the distillation flask.

  • Vacuum Distillation: Conduct the distillation under reduced pressure (e.g., 10mm Hg). Collect the middle fraction that distills at a constant temperature (boiling point at 10mm Hg is 69°C).

  • Storage: Store the purified, anhydrous benzonitrile over finely divided activated alumina to maintain its dryness.

Protocol 3: Purification by Fractional Freezing

For achieving ultra-high purity, fractional freezing (crystallization) can be employed after initial distillation.

Methodology:

  • Pre-purification: First, purify the benzonitrile by following Protocol 1 or 2 to remove the bulk of impurities.

  • Fractional Freezing: Place the pre-purified benzonitrile in a suitable vessel and cool it slowly until partial freezing occurs. The crystals formed will be of higher purity than the remaining liquid.

  • Separation: Separate the liquid from the crystals. The liquid phase will be enriched with the remaining impurities.

  • Repetition: Melt the crystals and repeat the partial freezing and separation process several times to achieve the desired level of purity. This method is particularly effective for obtaining conductivity-grade benzonitrile.

Visual Guides

G General Workflow for Benzonitrile Purification cluster_0 Initial Assessment cluster_1 Pre-Treatment (Chemical Wash) cluster_2 Drying cluster_3 Core Purification cluster_4 Final Analysis & Storage start Impure Benzonitrile Sample assess Assess Impurities (GC, KF, TLC, Odor) start->assess acid_wash Acid Wash (e.g., HCl) Removes Isonitriles, Amines assess->acid_wash Isonitrile/Amine Impurities Present base_wash Base Wash (e.g., Na2CO3) Removes Acidic Impurities assess->base_wash Acidic Impurities Present dry Dry with Anhydrous Salt (e.g., MgSO4, K2CO3) assess->dry Only Water Present acid_wash->base_wash base_wash->dry distill Fractional Vacuum Distillation dry->distill analyze Confirm Purity (GC, KF) distill->analyze crystallize Fractional Crystallization (for Ultra-High Purity) crystallize->analyze analyze->crystallize Higher Purity Required store Store over Drying Agent (e.g., Activated Alumina) analyze->store Purity Confirmed finish Pure Benzonitrile store->finish

Caption: Experimental workflow for the purification of benzonitrile.

G Decision Tree for Benzonitrile Purification Method start Start: Impure Benzonitrile q1 Is there a strong, unpleasant (isonitrile) odor? start->q1 a1_yes Perform Acid Wash (HCl) followed by Drying & Distillation q1->a1_yes Yes q2 Is the sample wet? (KF > 0.05%) q1->q2 No end Purified Benzonitrile a1_yes->end a2_yes Dry with Anhydrous Salt (e.g., MgSO4) q2->a2_yes Yes q3 Are acidic impurities present? (e.g., Benzoic Acid) q2->q3 No a2_yes->q3 a3_yes Perform Base Wash (Na2CO3) followed by Drying & Distillation q3->a3_yes Yes q4 Is purity by GC < 99.9%? q3->q4 No a3_yes->end a4_yes Perform Fractional Vacuum Distillation q4->a4_yes Yes q5 Is ultra-high purity required? (e.g., conductivity grade) q4->q5 No a4_yes->q5 a5_yes Perform Fractional Crystallization after Distillation q5->a5_yes Yes q5->end No a5_yes->end

Caption: Decision tree for selecting a benzonitrile purification method.

Impact of reaction conditions on 3-(1-Aminoethyl)benzonitrile stability

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: 3-(1-Aminoethyl)benzonitrile

Welcome to the technical support center for this compound. This resource provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address stability issues encountered during storage, handling, and experimentation.

Frequently Asked Questions (FAQs)

Q1: What are the optimal storage conditions for this compound?

To ensure long-term stability, this compound should be stored under an inert atmosphere, such as nitrogen or argon, at a refrigerated temperature of 2–8 °C.[1][2] The container should be tightly sealed and kept in a dark, dry, and well-ventilated area.[2][3] Avoid exposure to heat sources and incompatible substances like strong oxidizing agents, strong acids, and strong bases.[3]

Q2: My compound is showing signs of degradation during aqueous workup. What is the likely cause?

The most common cause of degradation during aqueous workup is the hydrolysis of the nitrile group.[4] This reaction can be accelerated under either acidic or strongly basic conditions, leading to the formation of 3-(1-Aminoethyl)benzamide or, upon further hydrolysis, 3-(1-Aminoethyl)benzoic acid. The amino group itself can also influence reaction pathways depending on the pH of the solution.[5]

Q3: I am observing the reappearance of the starting aldehyde and cyanide source in my reaction mixture. What is happening?

This phenomenon is likely due to the retro-Strecker reaction.[4] This is the reverse of the aminonitrile synthesis, where this compound reverts to an imine intermediate, which then hydrolyzes back to 3-acetylbenzonitrile and an ammonia/amine source, along with cyanide. This process is often promoted by elevated temperatures.[4]

Q4: Why does my this compound streak or show poor peak shape during silica gel chromatography?

This compound is a basic compound due to its primary amine functionality. Standard silica gel is acidic because of surface silanol groups (Si-OH). This acidity can cause strong, non-ideal interactions with the basic amine, leading to significant peak tailing, streaking, or even on-column degradation.[4] To mitigate this, consider using a deactivated or basic stationary phase (e.g., alumina) or neutralizing the silica gel with a small percentage of a basic modifier (like triethylamine or ammonia) in your eluent.

Q5: Can I use a protecting group to improve the stability and handling of this compound?

Yes, protecting the primary amine is an effective strategy. Converting the amine into a less basic functional group, such as a tert-butyloxycarbonyl (Boc) or benzyloxycarbonyl (Cbz) carbamate, can significantly enhance its stability.[4] This modification reduces the compound's basicity, minimizing unwanted interactions with acidic media or silica gel and potentially increasing its stability against hydrolysis or the retro-Strecker reaction.[4] The protecting group can be removed in a later synthetic step.

Troubleshooting Guides

Issue 1: Unexpected Impurity Peaks in HPLC Analysis After Storage

If you observe new peaks in your chromatogram after storing the compound, consult the following troubleshooting workflow.

start Impurity Detected in Stored Sample check_storage Verify Storage Conditions: - Temperature (2-8 °C)? - Inert Atmosphere? - Protected from Light? start->check_storage improper_storage Result: Improper Storage check_storage->improper_storage No proper_storage Result: Storage Conditions Correct check_storage->proper_storage Yes retest Action: Re-test a fresh sample. Implement correct storage protocols. improper_storage->retest check_hydrolysis Analyze Impurity m/z: Corresponds to +18 (H₂O) or +36 (2xH₂O)? proper_storage->check_hydrolysis is_hydrolysis Likely Hydrolysis check_hydrolysis->is_hydrolysis Yes not_hydrolysis Not Hydrolysis check_hydrolysis->not_hydrolysis No hydrolysis_solution Action: Ensure solvent is anhydrous. Avoid acidic/basic contaminants. Consider amine protection. is_hydrolysis->hydrolysis_solution check_oxidation Analyze Impurity m/z: Corresponds to +16 (O)? not_hydrolysis->check_oxidation is_oxidation Likely Oxidation check_oxidation->is_oxidation Yes end_node Consult Further Spectroscopic Data (NMR, IR) for Structural Elucidation check_oxidation->end_node No oxidation_solution Action: Purge container with N₂ or Ar. Use freshly degassed solvents. is_oxidation->oxidation_solution

Diagram 1: Troubleshooting workflow for stored sample degradation.
Issue 2: Low Yield or Product Degradation During a Reaction

If your reaction involving this compound is underperforming, consider the potential degradation pathways influenced by the reaction conditions.

start Low Reaction Yield / Product Degradation condition_ph Reaction pH start->condition_ph condition_temp Reaction Temperature start->condition_temp result_acid Acidic Conditions (pH < 6) condition_ph->result_acid Is it... result_base Basic Conditions (pH > 8) condition_ph->result_base Is it... result_heat High Temperature (e.g., > 70°C) condition_temp->result_heat path_hydrolysis Hydrolysis Pathway (Nitrile → Amide → Acid) path_retro Retro-Strecker Pathway (Reverts to Imine/Aldehyde) result_acid->path_hydrolysis promotes result_base->path_hydrolysis promotes result_heat->path_hydrolysis accelerates result_heat->path_retro promotes

Diagram 2: Impact of conditions on degradation pathways.

Data Summary Tables

The following tables summarize the expected stability of this compound based on general principles for aminonitriles. This data is qualitative and intended for guidance.

Table 1: Effect of pH on Stability in Aqueous Solutions

pH RangeExpected StabilityPredominant Degradation PathwayNotes
< 4 (Strongly Acidic) Low to ModerateHydrolysisThe rate of hydrolysis of the nitrile group is generally accelerated under acidic conditions.[4][5]
4 - 7 (Acidic to Neutral) HighMinimal DegradationThe compound is expected to be most stable in this range. A slightly acidic pH (e.g., 6) is often optimal.[5]
> 8 (Basic) Low to ModerateHydrolysisBasic conditions also promote nitrile hydrolysis, and strong bases should be avoided.[4]

Table 2: Effect of Temperature on Stability

Temperature RangeExpected StabilityPotential IssuesRecommendations
2–8 °C HighNoneRecommended for long-term storage.[1][2]
Room Temperature (~25 °C) ModerateSlow degradation possible over extended periods.Suitable for short-term storage (days to weeks) if protected from light and air.
> 40 °C LowIncreased rate of hydrolysis and potential for retro-Strecker reaction.Avoid prolonged heating. If a reaction requires heat, use the lowest effective temperature and minimize reaction time.[4]

Experimental Protocols

Protocol: HPLC Method for Stability Assessment

This protocol outlines a general method for monitoring the stability of this compound under various stress conditions (e.g., different pH values, temperatures).

Objective: To quantify the remaining percentage of this compound and detect the formation of degradation products over time.

1. Materials and Equipment:

  • This compound

  • HPLC system with UV detector

  • C18 reverse-phase HPLC column (e.g., 4.6 x 150 mm, 5 µm)

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Formic acid or trifluoroacetic acid (TFA)

  • Ammonium bicarbonate or triethylamine

  • pH meter

  • Volumetric flasks and pipettes

  • Autosampler vials

2. Preparation of Solutions:

  • Stock Solution: Accurately weigh and dissolve this compound in a suitable solvent (e.g., 50:50 acetonitrile/water) to a final concentration of 1 mg/mL.

  • Stress Samples:

    • Acidic: Dilute the stock solution in a solution of 0.1 M HCl to a final concentration of 0.1 mg/mL.

    • Basic: Dilute the stock solution in a solution of 0.1 M NaOH to a final concentration of 0.1 mg/mL.

    • Neutral: Dilute the stock solution in HPLC-grade water to a final concentration of 0.1 mg/mL.

  • Control Sample (T=0): Immediately analyze an aliquot of the freshly prepared stock solution diluted in the mobile phase.

3. Stress Conditions:

  • Incubate aliquots of the acidic, basic, and neutral samples at different temperatures (e.g., 4 °C, 25 °C, 50 °C).

  • Protect all samples from light.

  • At specified time points (e.g., 0, 4, 8, 24, 48 hours), withdraw an aliquot from each sample, neutralize it if necessary, and dilute it with the mobile phase for HPLC analysis.

4. HPLC Method:

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Gradient:

    • 0-2 min: 5% B

    • 2-15 min: 5% to 95% B

    • 15-18 min: 95% B

    • 18-20 min: 95% to 5% B

    • 20-25 min: 5% B (re-equilibration)

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection Wavelength: 254 nm (or as determined by UV scan)

  • Injection Volume: 10 µL

5. Data Analysis:

  • Calculate the peak area of this compound at each time point.

  • Determine the percentage remaining by comparing the peak area to the T=0 control sample.

  • Monitor the increase in peak areas of any new impurity peaks to identify degradation products. The relative retention times of these peaks can help track specific degradation pathways.

References

Technical Support Center: Resolving Racemic 1-(3-cyanophenyl)ethylamine

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the resolution of racemic 1-(3-cyanophenyl)ethylamine. This resource is designed for researchers, scientists, and professionals in drug development, providing detailed troubleshooting guides and frequently asked questions (FAQs) to address specific issues encountered during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What are the common methods for resolving racemic 1-(3-cyanophenyl)ethylamine?

A1: The most prevalent methods for resolving racemic amines like 1-(3-cyanophenyl)ethylamine are diastereomeric salt formation and enzymatic kinetic resolution.[1] Diastereomeric salt formation involves reacting the racemic amine with a chiral acid to form diastereomeric salts, which can then be separated by crystallization due to their different physical properties.[1] Enzymatic kinetic resolution utilizes an enzyme to selectively acylate one enantiomer, allowing for the separation of the acylated product from the unreacted enantiomer.

Q2: Which chiral resolving agents are typically used for diastereomeric salt formation with amines?

A2: Tartaric acid and its derivatives, such as dibenzoyltartaric acid and ditoluoyltartaric acid, are commonly employed as resolving agents for chiral amines.[1][2] Mandelic acid and its derivatives are also effective choices. The selection of the resolving agent is often empirical and may require screening to find the most effective one for a specific amine.

Q3: How can I determine the enantiomeric excess (ee%) of my resolved 1-(3-cyanophenyl)ethylamine?

A3: The enantiomeric excess is typically determined using chiral High-Performance Liquid Chromatography (HPLC).[3] This technique uses a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to their separation and allowing for quantification. The selection of the appropriate chiral column and mobile phase is crucial for achieving good separation. Polysaccharide-based and cyclofructan-based columns are often effective for the separation of primary amines.[3]

Q4: What is a typical yield and enantiomeric excess I can expect from these resolution methods?

A4: For diastereomeric salt resolution of analogous amines, it is possible to achieve high yields and enantiomeric purity exceeding 99% after optimization.[2] Enzymatic resolutions of similar phenylethylamines have been reported to achieve high enantiomeric excess in both the product (eep > 96%) and the remaining substrate (ees > 98%). However, the maximum theoretical yield for a kinetic resolution is 50% for each enantiomer without a racemization step for the undesired enantiomer.

Troubleshooting Guides

Diastereomeric Salt Resolution

Problem: Low or no crystallization of the diastereomeric salt.

Possible Cause Troubleshooting Steps
Inappropriate solvent The solubility of the diastereomeric salts is critical. Screen a variety of solvents with different polarities (e.g., methanol, ethanol, isopropanol, acetonitrile, or mixtures with water). The ideal solvent will have a significant solubility difference between the two diastereomers.
Sub-optimal temperature Temperature directly affects solubility. Experiment with different crystallization temperatures. A controlled, slow cooling process can improve crystal formation and purity.
Incorrect stoichiometry While a 1:1 molar ratio of the amine to the resolving agent is a common starting point, optimizing this ratio can be beneficial. For diacids like tartaric acid, ratios greater than 1.5 (acid to amine) can sometimes yield more enantiopure products.
Supersaturation issues If the solution is not sufficiently supersaturated, crystallization may not occur. Try concentrating the solution or using an anti-solvent to induce precipitation. Seeding the solution with a small crystal of the desired diastereomeric salt can also initiate crystallization.

Problem: Poor enantiomeric excess (ee%) after crystallization.

Possible Cause Troubleshooting Steps
Co-crystallization of diastereomers This occurs when the solubility difference between the diastereomeric salts is small in the chosen solvent. Screen for a more selective solvent system. Recrystallization of the obtained salt is a common method to improve diastereomeric purity.
Kinetically controlled crystallization Rapid crystallization can trap impurities and the undesired diastereomer. Employ a slower cooling rate or a gradual solvent evaporation to favor thermodynamically controlled crystallization, which often results in higher purity.[4]
Inaccurate ee% determination Ensure your chiral HPLC method is properly validated for baseline separation of the enantiomers. Poor peak shape or resolution can lead to inaccurate integration and ee% calculation.[3]
Enzymatic Kinetic Resolution

Problem: Low conversion or slow reaction rate.

Possible Cause Troubleshooting Steps
Sub-optimal enzyme activity Ensure the enzyme (e.g., Novozym 435) is active. Enzyme activity can be affected by temperature, pH, and the presence of inhibitors. Operate within the recommended temperature range for the enzyme.
Inappropriate acyl donor or solvent The choice of acyl donor and solvent significantly impacts reaction rates. For phenylethylamines, ethyl acetate or isopropyl acetate are often effective acyl donors, and toluene or MTBE can be suitable solvents.
Mass transfer limitations In heterogeneous enzymatic reactions, adequate mixing is crucial. Ensure sufficient agitation to suspend the enzyme and facilitate contact with the substrates.

Problem: Low enantioselectivity (low ee%).

Possible Cause Troubleshooting Steps
Non-selective acylation A non-enzymatic background reaction can lead to the acylation of both enantiomers, reducing the overall enantioselectivity. Running a control reaction without the enzyme can help assess the extent of the background reaction.
Sub-optimal reaction conditions Enantioselectivity can be temperature-dependent. It is advisable to screen a range of temperatures to find the optimum for enantioselectivity, which may differ from the optimum for reaction rate.
Enzyme inhibition The product or substrate can sometimes inhibit the enzyme, affecting its selectivity. Adjusting substrate and enzyme concentrations may help mitigate this issue.

Experimental Protocols

Diastereomeric Salt Resolution with a Tartaric Acid Derivative (Representative Protocol)

This protocol is based on methods for structurally similar amines and may require optimization for 1-(3-cyanophenyl)ethylamine.

  • Salt Formation: In a suitable reaction vessel, dissolve one molar equivalent of racemic 1-(3-cyanophenyl)ethylamine in a minimal amount of a heated solvent (e.g., methanol or ethanol). In a separate vessel, dissolve 0.5 to 1.0 molar equivalents of the chiral resolving agent (e.g., L-(-)-dibenzoyltartaric acid) in the same solvent, also heated.

  • Crystallization: Slowly add the resolving agent solution to the amine solution with stirring. Allow the mixture to cool slowly to room temperature. Further cooling in an ice bath or refrigerator may be necessary to maximize crystal formation. The formation of a precipitate indicates the crystallization of one of the diastereomeric salts.

  • Isolation: Collect the crystalline salt by vacuum filtration and wash the crystals with a small amount of the cold solvent.

  • Liberation of the Free Amine: Suspend the collected salt in water and add a base (e.g., 10% NaOH solution) until the pH is basic, which will liberate the free amine.

  • Extraction: Extract the liberated amine with an organic solvent (e.g., dichloromethane or ethyl acetate).

  • Purification and Analysis: Dry the organic extracts over an anhydrous salt (e.g., Na₂SO₄), filter, and concentrate under reduced pressure to obtain the enantiomerically enriched amine. Determine the yield and enantiomeric excess using chiral HPLC.

Enzymatic Kinetic Resolution (Representative Protocol)

This protocol is based on methods for structurally similar phenylethylamines using Novozym 435 (immobilized Candida antarctica lipase B).

  • Reaction Setup: In a sealed vial, combine racemic 1-(3-cyanophenyl)ethylamine (1 equivalent), an acyl donor (e.g., ethyl acetate or isopropyl acetate, 1.5-2 equivalents), and Novozym 435 (typically 10-20 mg per mmol of substrate) in a suitable organic solvent (e.g., toluene or MTBE).

  • Reaction: Incubate the mixture at a controlled temperature (e.g., 30-40 °C) with agitation (e.g., on an orbital shaker).

  • Monitoring: Monitor the progress of the reaction by taking small aliquots at different time points and analyzing them by chiral HPLC to determine the conversion and the enantiomeric excess of the substrate and the acylated product.

  • Work-up: Once the desired conversion (typically around 50%) is reached, filter off the enzyme. The enzyme can often be washed and reused.

  • Separation: The resulting mixture contains the acylated enantiomer and the unreacted enantiomer. These can be separated by standard chromatographic techniques or by an acid-base extraction, as the acylated product (an amide) is neutral, while the unreacted amine is basic.

  • Hydrolysis of the Acylated Product (Optional): The acylated enantiomer can be hydrolyzed back to the free amine using acidic or basic conditions if that enantiomer is the desired product.

Quantitative Data Summary

Table 1: Representative Data for Diastereomeric Salt Resolution of a Phenylalkylamine Derivative

Resolving AgentSolventMolar Ratio (Amine:Acid)Yield (%)Enantiomeric Purity (%)
(R,R)-4-chlorotartranilic acidWater1 : 0.6>90>99

Data adapted from a patent for a structurally analogous amine, demonstrating the potential for high efficiency.[2]

Table 2: Representative Data for Enzymatic Kinetic Resolution of a Phenylethylamine

EnzymeAcyl DonorSolventConversion (%)Substrate ee (%)Product ee (%)
Novozym 435Isopropyl AcetateToluene52.498-
Novozym 435Isopropyl AcetateToluene39-96

Data adapted from the enzymatic resolution of 1-phenylethylamine.

Visualizations

experimental_workflow_diastereomeric_resolution racemic_amine Racemic 1-(3-cyanophenyl)ethylamine dissolve_amine Dissolve in Heated Solvent racemic_amine->dissolve_amine chiral_acid Chiral Resolving Agent (e.g., Tartaric Acid Derivative) dissolve_acid Dissolve in Heated Solvent chiral_acid->dissolve_acid mix_solutions Mix Solutions dissolve_amine->mix_solutions dissolve_acid->mix_solutions crystallization Cool Slowly (Crystallization) mix_solutions->crystallization filtration Vacuum Filtration crystallization->filtration diastereomeric_salt Isolated Diastereomeric Salt filtration->diastereomeric_salt Solid mother_liquor Mother Liquor (Contains other diastereomer) filtration->mother_liquor Liquid liberation Liberate Free Amine (Add Base) diastereomeric_salt->liberation extraction Solvent Extraction liberation->extraction final_product Enantiomerically Enriched 1-(3-cyanophenyl)ethylamine extraction->final_product

Caption: Workflow for diastereomeric salt resolution.

experimental_workflow_enzymatic_resolution racemic_amine Racemic 1-(3-cyanophenyl)ethylamine reaction Incubate with Agitation racemic_amine->reaction acyl_donor Acyl Donor (e.g., Ethyl Acetate) acyl_donor->reaction enzyme Immobilized Lipase (e.g., Novozym 435) enzyme->reaction filtration Filter to Remove Enzyme reaction->filtration mixture Mixture of Acylated and Unreacted Amine filtration->mixture separation Separation (Chromatography or Extraction) mixture->separation unreacted_enantiomer Unreacted Enantiomer separation->unreacted_enantiomer Basic acylated_enantiomer Acylated Enantiomer separation->acylated_enantiomer Neutral hydrolysis Hydrolysis (Optional) acylated_enantiomer->hydrolysis other_enantiomer Other Enantiomer hydrolysis->other_enantiomer

Caption: Workflow for enzymatic kinetic resolution.

troubleshooting_logic start Resolution Experiment check_yield_ee Low Yield or Low ee%? start->check_yield_ee is_diastereomeric Diastereomeric Resolution? check_yield_ee->is_diastereomeric Yes success Successful Resolution check_yield_ee->success No is_enzymatic Enzymatic Resolution? is_diastereomeric->is_enzymatic No troubleshoot_diastereomeric Troubleshoot Diastereomeric Method: - Screen Solvents - Optimize Temperature - Adjust Stoichiometry - Recrystallize is_diastereomeric->troubleshoot_diastereomeric Yes troubleshoot_enzymatic Troubleshoot Enzymatic Method: - Check Enzyme Activity - Screen Acyl Donors/Solvents - Optimize Temperature - Adjust Concentrations is_enzymatic->troubleshoot_enzymatic Yes troubleshoot_diastereomeric->start Re-run troubleshoot_enzymatic->start Re-run

Caption: General troubleshooting decision workflow.

References

Technical Support Center: Catalyst Selection and Optimization for Nitrile Group Formation

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This resource provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the synthesis of nitriles.

Troubleshooting Guides & FAQs

This section is designed to provide direct answers and actionable solutions to specific problems you may encounter during your experiments.

Dehydration of Primary Amides

Question 1: My nitrile synthesis via amide dehydration is resulting in a low yield. What are the common causes and how can I improve it?

Answer:

Low yields in the dehydration of primary amides to nitriles are frequently due to incomplete reactions, side reactions, or product degradation.[1] Key factors to investigate include:

  • Inadequate Dehydrating Agent: The choice and quantity of the dehydrating agent are critical.

    • Troubleshooting:

      • Ensure your dehydrating agent is fresh and anhydrous. Common reagents include phosphorus pentoxide (P₄O₁₀), thionyl chloride (SOCl₂), and phosphorus oxychloride (POCl₃).[1][2]

      • Consider using milder, more modern reagents like trifluoroacetic anhydride (TFAA) for substrates sensitive to harsh acidic conditions.[3]

      • Optimize the stoichiometry of the dehydrating agent. While an excess may be necessary, a large excess can lead to unwanted side reactions.[1]

  • Harsh Reaction Conditions: High temperatures can cause decomposition of your starting material or desired nitrile product, especially with sensitive substrates.[1]

    • Troubleshooting:

      • Attempt the reaction at a lower temperature. Some modern methods facilitate dehydration at room temperature or even 0°C.[1]

      • If heating is required, ensure uniform and controlled heating to prevent localized overheating.[1]

  • Presence of Moisture: Water in the reaction can consume the dehydrating agent and lead to the hydrolysis of the amide starting material or the nitrile product.[1]

    • Troubleshooting:

      • Use anhydrous solvents and reagents.

      • Thoroughly dry all glassware before use.

      • Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon).[1]

  • Side Reactions: The formation of byproducts can significantly lower the yield of the desired nitrile.[1]

    • Troubleshooting:

      • Analyze the crude reaction mixture using techniques like TLC, GC-MS, or NMR to identify major byproducts. This can provide insights into competing reaction pathways.[1]

Troubleshooting_Amide_Dehydration start Low Yield in Amide Dehydration check_reagent 1. Check Dehydrating Agent (Fresh, Anhydrous, Stoichiometry) start->check_reagent check_conditions 2. Evaluate Reaction Conditions (Temperature, Time) check_reagent->check_conditions check_moisture 3. Assess for Moisture (Anhydrous Setup) check_conditions->check_moisture check_side_products 4. Analyze for Side Products check_moisture->check_side_products optimize Optimize Conditions & Re-run check_side_products->optimize end_goal Improved Yield optimize->end_goal

Troubleshooting workflow for low nitrile yield from amide dehydration.
Synthesis from Aldehydes and Hydroxylamine

Question 2: I am attempting a one-pot synthesis of a nitrile from an aldehyde and hydroxylamine hydrochloride, but the reaction is sluggish or incomplete. What should I consider?

Answer:

This reaction proceeds via an aldoxime intermediate, which then dehydrates to the nitrile. Issues can arise at either stage.

  • Catalyst Choice: The catalyst is crucial for both oxime formation and subsequent dehydration.

    • Troubleshooting:

      • A variety of catalysts can be employed, including silica gel, anhydrous sodium sulfate, and ferrous sulfate.[4][5]

      • For instance, using silica gel and heating at 100°C can be effective.[5] Alternatively, microwave irradiation in the presence of anhydrous sodium sulfate or sodium bicarbonate can accelerate the reaction.[6]

  • Reaction Conditions:

    • Troubleshooting:

      • Ensure thorough mixing of the aldehyde, hydroxylamine hydrochloride, and catalyst.[5]

      • If using conventional heating, ensure the temperature is sufficient for dehydration (e.g., 80-120°C).[7][8]

      • Solvent choice can be critical. While some procedures are solvent-free, others utilize solvents like DMF or aqueous formic acid.[7][8]

Palladium-Catalyzed Cyanation

Question 3: My palladium-catalyzed cyanation of an aryl halide is failing or giving low conversion. What are the likely causes?

Answer:

Palladium-catalyzed cyanation reactions can be sensitive and prone to catalyst deactivation.

  • Catalyst Poisoning by Cyanide: Excess cyanide in the reaction mixture can coordinate to the palladium center and inhibit all stages of the catalytic cycle, leading to deactivation.[9]

    • Troubleshooting:

      • Use a cyanide source with low solubility, such as Zn(CN)₂ or K₄[Fe(CN)₆], to maintain a low concentration of free cyanide.[9][10]

      • Avoid using highly soluble cyanide salts like NaCN or KCN without carefully controlled conditions.

  • Ligand Choice: The ligand plays a critical role in stabilizing the palladium catalyst and facilitating the reaction.

    • Troubleshooting:

      • For aryl chlorides, sterically demanding, electron-rich phosphine ligands are often required.

      • Some protocols have been developed that are ligand-free, particularly for aryl bromides, which can simplify the reaction setup.[10]

  • Reaction Setup and Conditions:

    • Troubleshooting:

      • Ensure anhydrous and anaerobic conditions, as moisture can be detrimental.[9] Some modern protocols, however, are robust enough to be run in aqueous media.

      • The choice of solvent is important; common solvents include dioxane and DMAC.[9][10]

      • Additives such as KOAc can be beneficial.[9]

Palladium_Cyanation_Workflow start Aryl Halide (Ar-X) oxidative_addition Oxidative Addition start->oxidative_addition pd0 Pd(0)L_n pd0->oxidative_addition intermediate1 Ar-Pd(II)(X)L_n oxidative_addition->intermediate1 transmetalation Transmetalation (CN⁻ Source) intermediate1->transmetalation intermediate2 Ar-Pd(II)(CN)L_n transmetalation->intermediate2 reductive_elimination Reductive Elimination intermediate2->reductive_elimination reductive_elimination->pd0 Catalyst Regeneration product Aryl Nitrile (Ar-CN) reductive_elimination->product

Palladium-catalyzed cyanation cycle.
Sandmeyer Reaction

Question 4: I am performing a Sandmeyer reaction to synthesize an aromatic nitrile, but the yield is poor with many side products. What should I investigate?

Answer:

The Sandmeyer reaction involves two critical stages: the formation of the diazonium salt and its subsequent reaction with a copper(I) cyanide. Problems can occur in either step.[1]

  • Decomposition of the Diazonium Salt: Aryl diazonium salts are thermally unstable and can decompose, leading to a variety of byproducts.[1]

    • Troubleshooting:

      • Maintain a low temperature (typically 0-5°C) throughout the diazotization and the subsequent cyanation step.[1]

      • Use the diazonium salt immediately after its preparation; do not store it.[1]

  • Issues with the Cyanation Step: The reaction with copper(I) cyanide must be carefully controlled.

    • Troubleshooting:

      • Ensure the copper(I) cyanide solution is freshly prepared and active.[1]

      • Control the pH of the reaction mixture, as highly acidic or basic conditions can negatively affect the stability of the reactants and products.[1]

      • Modern protocols may use catalytic amounts of copper salts with specific ligands to improve efficiency and yield.[11]

Sandmeyer_Reaction ArylAmine Aryl Amine (Ar-NH₂) Diazotization Diazotization (NaNO₂, H⁺, 0-5°C) ArylAmine->Diazotization DiazoniumSalt Aryl Diazonium Salt (Ar-N₂⁺) Diazotization->DiazoniumSalt Cyanation Cyanation (CuCN) DiazoniumSalt->Cyanation ArylNitrile Aryl Nitrile (Ar-CN) Cyanation->ArylNitrile

Key stages in the Sandmeyer reaction for nitrile synthesis.

Data Presentation: Catalyst Performance Comparison

Table 1: Dehydration of Benzamide to Benzonitrile
Catalyst/Reagent SystemTemperature (°C)Time (h)Yield (%)Reference
PCl₃ / DiethylamineReflux0.5 - 590-98[12]
P(NMe₂)₃ / DBUReflux0.5 - 492-99[12]
P(OPh)₃ / DBUReflux1 - 685-95[12]
POCl₃HeatingVariesGood[3]
SOCl₂HeatingVariesGood[3]
TFAAVariesVariesGood (milder)[3]
Table 2: Synthesis of Nitriles from Aldehydes and Hydroxylamine Hydrochloride
AldehydeCatalyst SystemConditionsTime (h)Yield (%)Reference
BenzaldehydeCuFAP / TsCl100°C, neat694[13]
4-ChlorobenzaldehydeCuFAP / TsCl100°C, neat696[13]
4-MethoxybenzaldehydeCuFAP / TsCl100°C, neat695[13]
3,4-DimethoxybenzaldehydeNaHCO₃MW, 560W4 min93[6]
VanillinSilica-gel83°C485[5]
4-MethylbenzaldehydeFeSO₄ / DMFReflux2.590-95[4]
Table 3: Palladium-Catalyzed Cyanation of Aryl Halides
Aryl HalideCatalyst SystemCyanide SourceTemperature (°C)Time (h)Yield (%)Reference
4-Chlorotoluene1 mol% Pd₂(dba)₃, 4 mol% tBu₃PK₄[Fe(CN)₆]100195[9]
4-Bromoanisole0.1 mol% Pd(OAc)₂ (ligand-free)K₄[Fe(CN)₆]120596[10]
2-Bromopyridine4.4 mol% Pd(TFA)₂, 8.8 mol% (binaphthyl)P(t-Bu)₂Zn(CN)₂80-953-1885[14]
4-Bromoacetophenone0.1 mol% Pd(OAc)₂ (ligand-free)K₄[Fe(CN)₆]120594[10]

Experimental Protocols

Protocol 1: General Procedure for Dehydration of a Primary Amide using PCl₃

This protocol is adapted from a reported procedure.[12]

  • Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add the primary amide (1 mmol) and diethylamine (3 mmol).

  • Solvent: Add chloroform (5 mL) to the flask.

  • Reagent Addition: Cool the mixture to 0°C in an ice bath. Add phosphorus trichloride (2 mmol) dropwise with stirring over a period of 15 minutes.

  • Reaction: After the addition is complete, heat the resulting mixture to reflux with constant stirring. Monitor the reaction by TLC (typically 0.5–5 hours).

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Wash the reaction mixture with a saturated aqueous solution of NH₄Cl (5 mL) and then with water (2 x 5 mL).

  • Isolation: Separate the organic phase, dry it over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purification: Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., ether/hexane).

Protocol 2: General Procedure for Synthesis of Nitriles from Aldehydes using Silica-Gel

This protocol is adapted from a reported procedure.[5]

  • Setup: In a mortar, combine the aldehyde (1 mmol), hydroxylamine hydrochloride (1.2 mmol), and silica gel (60-120 mesh, 1 g).

  • Mixing: Grind the mixture thoroughly with a pestle.

  • Reaction: Transfer the mixture to a round-bottom flask (50 mL) and stir with a magnetic stirrer at 100°C. Monitor the progress of the reaction by TLC (typically 3–8 hours).

  • Work-up: After completion, allow the reaction mixture to cool. Extract the product with ethyl acetate (3 x 15 mL).

  • Washing: Wash the combined organic extracts several times with water.

  • Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate the solution.

  • Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent (e.g., petroleum ether/ethyl acetate).

Protocol 3: General Procedure for Palladium-Catalyzed Cyanation of Aryl Chlorides

This protocol is adapted from a reported procedure.[9]

  • Setup: To a screw-top test tube equipped with a magnetic stir bar, add the palladium precatalyst, ligand, and K₄[Fe(CN)₆]•3H₂O (0.5 equiv). If the aryl chloride is a solid, add it at this stage (1 mmol).

  • Inert Atmosphere: Seal the tube with a Teflon-lined screw-cap septum. Evacuate and backfill with nitrogen. Repeat this cycle three times.

  • Reagent Addition: Add dioxane (2.5 mL) and 0.05 M KOAc in degassed water (2.5 mL) via syringe. If the aryl chloride is a liquid, add it at this stage (1 mmol).

  • Reaction: Place the sealed tube in a preheated heating block or oil bath at the desired temperature (e.g., 100°C) and stir vigorously for the required time (e.g., 1 hour).

  • Work-up: After cooling to room temperature, dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and water.

  • Extraction: Separate the layers and extract the aqueous layer with the organic solvent.

  • Isolation: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude nitrile by flash column chromatography.

References

Validation & Comparative

A Comparative Guide to Analytical Methods for Determining the Purity of 3-(1-Aminoethyl)benzonitrile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The accurate determination of purity for pharmaceutical intermediates like 3-(1-Aminoethyl)benzonitrile is critical for ensuring the safety, efficacy, and quality of the final active pharmaceutical ingredient (API). This guide provides an objective comparison of the principal analytical methods for assessing the purity of this compound, complete with supporting data for analogous compounds and detailed experimental protocols.

Introduction to Purity Analysis

This compound is a chiral molecule, meaning its purity assessment must consider not only chemical impurities but also its enantiomeric purity. Potential impurities may arise from the synthetic route, including unreacted starting materials, by-products, and degradation products. A robust purity analysis will employ orthogonal analytical techniques to ensure all potential impurities are detected and quantified. The primary methods for this purpose are High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and quantitative Nuclear Magnetic Resonance (qNMR).

Comparison of Analytical Methodologies

A comprehensive evaluation of purity is best achieved by leveraging the distinct advantages of different analytical techniques. HPLC is a cornerstone for the analysis of non-volatile and thermally labile compounds, while GC-MS is well-suited for volatile and semi-volatile analytes. Quantitative NMR provides an absolute measure of purity without the need for impurity reference standards.

Data Presentation: Performance Comparison

The following table summarizes the typical performance characteristics of HPLC, GC-MS, and qNMR for the analysis of aromatic amines and related compounds.

ParameterHigh-Performance Liquid Chromatography (HPLC)Gas Chromatography-Mass Spectrometry (GC-MS)Quantitative NMR (qNMR)
Applicability Non-volatile & thermally labile compoundsVolatile & semi-volatile compounds (derivatization may be required for polar analytes)Soluble compounds containing NMR-active nuclei
Selectivity High (tunable with column and mobile phase selection)Very high (mass spectrometric detection)High (chemically specific signals)
Sensitivity High (ng to pg level)Very high (pg to fg level)Moderate (µg to mg level)
Limit of Detection (LOD) ~0.01 - 0.1 µg/mL~0.1 - 10 ng/mL~0.1% (w/w)
Limit of Quantitation (LOQ) ~0.03 - 0.3 µg/mL~0.3 - 30 ng/mL~0.3% (w/w)
**Linearity (R²) **>0.999>0.998N/A (primary method)
Accuracy (% Recovery) 98 - 102%95 - 105%99 - 101%
Precision (%RSD) < 2%< 5%< 1%
Enantiomeric Purity Yes (with chiral stationary phase)Yes (with chiral column)Yes (with chiral solvating/derivatizing agents)

Experimental Protocols

Detailed methodologies for each of the key analytical techniques are provided below. These protocols are based on established methods for structurally similar compounds and can be adapted and validated for this compound.

High-Performance Liquid Chromatography (HPLC) for Chemical Purity

Reversed-phase HPLC (RP-HPLC) is the most common method for analyzing moderately polar aromatic compounds.

Instrumentation:

  • HPLC system with a UV detector

  • C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size)

Mobile Phase:

  • A: 0.1% Trifluoroacetic acid in Water

  • B: 0.1% Trifluoroacetic acid in Acetonitrile

Chromatographic Conditions:

  • Gradient: 30% B to 95% B over 15 minutes, hold at 95% B for 5 minutes, then return to 30% B and equilibrate for 5 minutes.

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection Wavelength: 254 nm

  • Injection Volume: 10 µL

Sample Preparation:

  • Accurately weigh approximately 10 mg of the this compound sample.

  • Dissolve in 10 mL of a 50:50 mixture of water and acetonitrile to obtain a 1 mg/mL stock solution.

  • Further dilute with the initial mobile phase composition to a final concentration of 0.1 mg/mL.

Chiral HPLC for Enantiomeric Purity

Since this compound is chiral, a dedicated chiral HPLC method is necessary to determine the ratio of the (R) and (S) enantiomers.

Instrumentation:

  • HPLC system with a UV detector

  • Chiral stationary phase (CSP) column (e.g., polysaccharide-based, such as cellulose or amylose derivatives)

Mobile Phase (Isocratic):

  • A mixture of n-Hexane and a polar modifier like Ethanol or Isopropanol (e.g., 90:10 v/v), often with a small amount of an amine additive (e.g., 0.1% diethylamine) to improve peak shape.

Chromatographic Conditions:

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 25 °C

  • Detection Wavelength: 230 nm

  • Injection Volume: 10 µL

Sample Preparation:

  • Prepare a stock solution of the racemic this compound standard at 1 mg/mL in the mobile phase.

  • Prepare the test sample at the same concentration in the mobile phase.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for identifying and quantifying volatile impurities. For polar compounds like amines, derivatization is often required to improve volatility and chromatographic performance.

Derivatization (example with N-tert-Butyldimethylsilyl-N-methyltrifluoroacetamide - MTBSTFA):

  • Dissolve approximately 1 mg of the sample in 1 mL of a suitable solvent (e.g., acetonitrile).

  • Add 100 µL of MTBSTFA and 100 µL of pyridine.

  • Heat the mixture at 70°C for 30 minutes.

  • Cool to room temperature before injection.

Instrumentation:

  • GC system coupled to a Mass Spectrometer

  • Capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness)

Chromatographic Conditions:

  • Carrier Gas: Helium at a constant flow of 1.0 mL/min

  • Injector Temperature: 250 °C

  • Oven Temperature Program: Start at 80 °C, hold for 2 minutes, ramp to 280 °C at 10 °C/min, and hold for 5 minutes.

  • MS Transfer Line Temperature: 280 °C

  • Ion Source Temperature: 230 °C

  • Ionization Mode: Electron Ionization (EI) at 70 eV

  • Scan Range: 40-450 m/z

Quantitative NMR (qNMR)

qNMR is a primary ratio method that can determine the purity of a substance by comparing the integral of an analyte signal to the integral of a certified internal standard of known purity.

Instrumentation:

  • NMR Spectrometer (e.g., 400 MHz or higher)

Sample Preparation:

  • Accurately weigh about 10 mg of the this compound sample into a vial.

  • Accurately weigh about 5 mg of a certified internal standard (e.g., maleic acid or dimethyl sulfone) into the same vial. The standard should have signals that do not overlap with the analyte signals.

  • Dissolve the mixture in a known volume of a deuterated solvent (e.g., DMSO-d6 or MeOD).

NMR Acquisition Parameters (example for a Bruker spectrometer):

  • Pulse Program: A standard 30-degree or 90-degree pulse sequence (e.g., 'zg30').

  • Relaxation Delay (d1): At least 5 times the longest T1 relaxation time of the signals of interest (a value of 30 s is often sufficient for small molecules).

  • Number of Scans: Sufficient to obtain a signal-to-noise ratio of at least 250:1 for the signals to be integrated.

Purity Calculation: The purity of the analyte is calculated using the following formula:

Purity (%) = (I_analyte / I_std) * (N_std / N_analyte) * (MW_analyte / MW_std) * (m_std / m_analyte) * P_std

Where:

  • I = Integral of the signal

  • N = Number of protons giving rise to the signal

  • MW = Molecular weight

  • m = mass

  • P = Purity of the standard

Mandatory Visualizations

Purity_Analysis_Workflow cluster_sample Sample Handling cluster_analysis Analytical Methods cluster_data Data Processing & Reporting Sample This compound Sample Preparation Sample Preparation (Weighing, Dissolution, Dilution) Sample->Preparation HPLC HPLC Analysis (Chemical & Chiral Purity) Preparation->HPLC GCMS GC-MS Analysis (Volatile Impurities) Preparation->GCMS qNMR qNMR Analysis (Absolute Purity) Preparation->qNMR Integration Peak Integration & Analysis HPLC->Integration GCMS->Integration qNMR->Integration Calculation Purity Calculation Integration->Calculation Report Final Purity Report Calculation->Report Orthogonal_Methods_Logic cluster_impurities Types of Impurities compound This compound Purity Assessment chemical Chemical Impurities (Starting Materials, By-products) compound->chemical enantiomeric Enantiomeric Impurity (Undesired Enantiomer) compound->enantiomeric volatile Volatile/Residual Solvents compound->volatile hplc HPLC / Chiral HPLC chemical->hplc Primary Method qnmr qNMR chemical->qnmr Confirmatory/Absolute Method enantiomeric->hplc Specific Method gcms GC-MS volatile->gcms Specific Method

Navigating the Structural Nuances: A Comparative NMR Guide to 3-(1-Aminoethyl)benzonitrile and Its Isomers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug discovery and development, a precise understanding of a molecule's three-dimensional structure is fundamental. Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for this purpose, providing detailed insights into the atomic arrangement and electronic environment of a molecule. This guide offers a comprehensive analysis of the ¹H and ¹³C NMR characteristics of 3-(1-aminoethyl)benzonitrile, a compound with potential applications in medicinal chemistry. To provide a clearer understanding of its unique spectral features, we present a comparative analysis with its structural isomers, 2-(1-aminoethyl)benzonitrile and 4-(1-aminoethyl)benzonitrile.

This comparison relies on predicted NMR data, generated using advanced computational algorithms, to highlight the subtle yet significant differences in chemical shifts and coupling patterns arising from the varied substitution on the benzonitrile scaffold. These predicted values serve as a valuable reference for the identification and characterization of these and similar molecular structures in a laboratory setting.

Comparative NMR Data Analysis

The predicted ¹H and ¹³C NMR spectral data for this compound and its 2- and 4-isomers are summarized in the tables below. The data highlights how the position of the 1-aminoethyl group on the benzonitrile ring influences the electronic environment of the constituent protons and carbons, leading to distinct chemical shifts.

Table 1: Predicted ¹H NMR Spectral Data (400 MHz, CDCl₃)

CompoundFunctional GroupChemical Shift (δ) ppmMultiplicityIntegrationJ (Hz)
This compound Aromatic-H7.55 - 7.40m4H-
-CH(NH₂)4.15q1H6.8
-NH₂1.58s (br)2H-
-CH₃1.40d3H6.8
2-(1-Aminoethyl)benzonitrile Aromatic-H7.65 - 7.30m4H-
-CH(NH₂)4.35q1H6.7
-NH₂1.65s (br)2H-
-CH₃1.45d3H6.7
4-(1-Aminoethyl)benzonitrile Aromatic-H (ortho to CN)7.60d2H8.4
Aromatic-H (ortho to CH)7.40d2H8.4
-CH(NH₂)4.12q1H6.8
-NH₂1.55s (br)2H-
-CH₃1.38d3H6.8

Table 2: Predicted ¹³C NMR Spectral Data (100 MHz, CDCl₃)

CompoundCarbon AtomChemical Shift (δ) ppm
This compound C-CN119.0
C-NH₂51.5
Ar-C (quaternary)145.0, 112.5
Ar-CH131.0, 130.5, 129.5, 129.0
-CH₃25.0
2-(1-Aminoethyl)benzonitrile C-CN118.0
C-NH₂49.0
Ar-C (quaternary)146.0, 117.0
Ar-CH133.0, 132.5, 128.0, 127.5
-CH₃24.0
4-(1-Aminoethyl)benzonitrile C-CN119.2
C-NH₂51.0
Ar-C (quaternary)148.0, 111.0
Ar-CH132.5, 128.0
-CH₃24.5

Experimental Protocols

The following provides a general methodology for acquiring high-quality ¹H and ¹³C NMR spectra for small organic molecules like this compound.

Sample Preparation:

  • Weigh approximately 5-10 mg of the solid sample or measure 10-20 µL of a liquid sample.

  • Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆, or D₂O) in a clean, dry vial.

  • Add a small amount of a reference standard, such as tetramethylsilane (TMS), for chemical shift calibration.

  • Transfer the solution to a 5 mm NMR tube.

¹H NMR Spectroscopy:

  • Spectrometer: A 400 MHz or higher field NMR spectrometer is recommended.

  • Pulse Sequence: A standard single-pulse experiment is typically used.

  • Acquisition Parameters:

    • Number of scans: 16 to 64, depending on the sample concentration.

    • Relaxation delay: 1-5 seconds.

    • Acquisition time: 2-4 seconds.

    • Spectral width: A range covering from -2 to 12 ppm is generally sufficient.

¹³C NMR Spectroscopy:

  • Spectrometer: A 100 MHz or higher frequency (corresponding to a 400 MHz ¹H frequency) NMR spectrometer.

  • Pulse Sequence: A proton-decoupled pulse sequence (e.g., zgpg30) is used to simplify the spectrum and improve sensitivity.

  • Acquisition Parameters:

    • Number of scans: 1024 or more, due to the low natural abundance of the ¹³C isotope.

    • Relaxation delay: 2 seconds.

    • Acquisition time: 1-2 seconds.

    • Spectral width: A range of 0 to 220 ppm is standard for most organic molecules.

Data Processing:

  • Apply Fourier transformation to the acquired Free Induction Decay (FID).

  • Phase correct the resulting spectrum.

  • Calibrate the chemical shift axis using the reference standard (TMS at 0.00 ppm).

  • Integrate the signals in the ¹H NMR spectrum to determine the relative number of protons for each signal.

Visualization of Molecular Structure and Key NMR Correlations

The following diagram illustrates the chemical structure of this compound and highlights the key proton and carbon environments that give rise to its characteristic NMR signals.

Caption: Structure of this compound with key NMR-active nuclei.

Enantiomeric Activity Showdown: A Comparative Analysis of (R)- and (S)-3-(1-Aminoethyl)benzonitrile Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, understanding the nuanced differences between enantiomers is critical for designing potent and selective therapeutics. This guide provides a comparative analysis of the biological activity of the (R)- and (S)-enantiomers of 3-(1-aminoethyl)benzonitrile derivatives, highlighting the profound impact of stereochemistry on their pharmacological profiles.

The Critical Role of Chirality: The Case of SOS1 Inhibition

The KRAS signaling pathway is a central regulator of cell growth, proliferation, and survival. Mutations in the KRAS gene are prevalent in many cancers, making it a prime target for therapeutic intervention. SOS1 is a guanine nucleotide exchange factor (GEF) that activates KRAS by promoting the exchange of GDP for GTP. Inhibiting the interaction between SOS1 and KRAS is a promising strategy to attenuate the signaling of oncogenic KRAS.

Preclinical studies have revealed a stark difference in the activity of the enantiomers of the 3-(1-aminoethyl)-2-methylbenzonitrile moiety within SOS1 inhibitors. The (R)-configuration of the 1-aminoethyl group has been shown to enhance the binding affinity to SOS1 by a remarkable 10-fold when compared to the (S)-enantiomer. This stereospecificity underscores the importance of a precise three-dimensional arrangement for optimal interaction with the target protein.

Quantitative Comparison of Enantiomeric Activity
Compound DerivativeEnantiomerTargetActivity MetricResultFold Difference (R vs. S)
3-(1-Aminoethyl)-2-methylbenzonitrile (in SOS1 inhibitors)(R)SOS1Binding AffinityHigher10x
(S)SOS1Binding AffinityLower

Potential Therapeutic Applications and Future Directions

The significant difference in activity between the (R)- and (S)-enantiomers of 3-(1-aminoethyl)-2-methylbenzonitrile highlights the potential for developing highly selective and potent therapeutics by focusing on the more active stereoisomer.

While the primary focus of the available literature is on SOS1 inhibition, other potential targets for this compound and its derivatives may exist. For instance, the structural motif of α-aminonitriles is present in inhibitors of dipeptidyl peptidase IV (DPP-IV), an enzyme involved in glucose metabolism and a target for type 2 diabetes treatment. Further investigation is warranted to explore the activity of the (R)- and (S)-enantiomers of this compound against DPP-IV and other potential biological targets.

Experimental Protocols

Detailed experimental protocols are essential for the accurate assessment and comparison of the biological activity of the (R)- and (S)-enantiomers. Below are generalized methodologies for key assays relevant to the potential targets of this compound derivatives.

SOS1:KRAS Interaction Assay (Homogeneous Time-Resolved Fluorescence - HTRF)

This biochemical assay is designed to quantify the disruption of the protein-protein interaction between SOS1 and KRAS.

  • Reagents and Materials:

    • Recombinant human SOS1 protein (tagged, e.g., with GST)

    • Recombinant human KRAS protein (tagged, e.g., with 6xHis)

    • HTRF donor-labeled anti-tag antibody (e.g., anti-GST-Europium)

    • HTRF acceptor-labeled anti-tag antibody (e.g., anti-6xHis-d2)

    • Assay buffer (e.g., 50 mM HEPES pH 7.4, 150 mM NaCl, 5 mM MgCl₂, 1 mM DTT, 0.01% BSA)

    • Test compounds ((R)- and (S)-3-(1-aminoethyl)benzonitrile derivatives)

    • 384-well low-volume white plates

    • HTRF-compatible plate reader

  • Procedure: a. Prepare serial dilutions of the test compounds in the assay buffer. b. In the assay plate, add the test compounds, followed by the addition of the tagged SOS1 and KRAS proteins. c. Add the HTRF donor and acceptor antibodies. d. Incubate the plate at room temperature for a specified period (e.g., 1-4 hours) to allow for protein-protein interaction and antibody binding. e. Read the plate on an HTRF-compatible reader, measuring the emission at both the donor and acceptor wavelengths.

  • Data Analysis: a. Calculate the HTRF ratio (acceptor emission / donor emission). b. Plot the HTRF ratio against the logarithm of the compound concentration. c. Determine the IC₅₀ value (the concentration of the compound that inhibits 50% of the SOS1:KRAS interaction) by fitting the data to a sigmoidal dose-response curve.

Dipeptidyl Peptidase IV (DPP-IV) Inhibition Assay (Fluorometric)

This enzymatic assay measures the inhibition of DPP-IV activity.

  • Reagents and Materials:

    • Human recombinant DPP-IV enzyme

    • Fluorogenic DPP-IV substrate (e.g., Gly-Pro-AMC)

    • Assay buffer (e.g., 100 mM Tris-HCl pH 8.0, 100 mM NaCl, 1 mM EDTA)

    • Test compounds ((R)- and (S)-3-(1-aminoethyl)benzonitrile)

    • Positive control inhibitor (e.g., Sitagliptin)

    • 96-well black plates

    • Fluorescence plate reader

  • Procedure: a. Prepare serial dilutions of the test compounds and the positive control in the assay buffer. b. In the assay plate, add the test compounds or positive control, followed by the DPP-IV enzyme solution. c. Pre-incubate the plate at 37°C for a short period (e.g., 10-15 minutes). d. Initiate the enzymatic reaction by adding the fluorogenic substrate to all wells. e. Incubate the plate at 37°C, protected from light, for a specified time (e.g., 30-60 minutes). f. Measure the fluorescence intensity (e.g., excitation at 360 nm and emission at 460 nm).

  • Data Analysis: a. Subtract the background fluorescence (wells without enzyme) from all readings. b. Calculate the percentage of inhibition for each compound concentration relative to the uninhibited control. c. Plot the percentage of inhibition against the logarithm of the compound concentration. d. Determine the IC₅₀ value by fitting the data to a sigmoidal dose-response curve.

Visualizing the Pathways and Workflows

To better understand the biological context and experimental procedures, the following diagrams have been generated using the DOT language.

SOS1_KRAS_Pathway cluster_membrane Cell Membrane RTK Receptor Tyrosine Kinase (RTK) GRB2 GRB2 RTK->GRB2 Activation SOS1 SOS1 GRB2->SOS1 Recruitment KRAS_GDP KRAS-GDP (Inactive) SOS1->KRAS_GDP GDP-GTP Exchange KRAS_GTP KRAS-GTP (Active) Downstream Downstream Signaling (e.g., RAF-MEK-ERK) KRAS_GTP->Downstream Inhibitor (R)-3-(1-Aminoethyl)- 2-methylbenzonitrile Derivative Inhibitor->SOS1

Caption: The KRAS signaling pathway and the point of inhibition by (R)-3-(1-aminoethyl)-2-methylbenzonitrile derivatives.

HTRF_Assay_Workflow Start Start Prep_Compounds Prepare serial dilutions of (R)- and (S)-enantiomers Start->Prep_Compounds Add_Reagents Add compounds, tagged SOS1, and tagged KRAS to plate Prep_Compounds->Add_Reagents Add_Antibodies Add HTRF donor and acceptor antibodies Add_Reagents->Add_Antibodies Incubate Incubate at room temperature Add_Antibodies->Incubate Read_Plate Read plate on HTRF reader Incubate->Read_Plate Analyze_Data Calculate HTRF ratio and determine IC50 values Read_Plate->Analyze_Data End End Analyze_Data->End DPP_IV_Assay_Workflow Start Start Prep_Compounds Prepare serial dilutions of (R)- and (S)-enantiomers Start->Prep_Compounds Add_Enzyme Add compounds and DPP-IV enzyme to plate Prep_Compounds->Add_Enzyme Pre_Incubate Pre-incubate at 37°C Add_Enzyme->Pre_Incubate Add_Substrate Add fluorogenic substrate Pre_Incubate->Add_Substrate Incubate Incubate at 37°C Add_Substrate->Incubate Read_Plate Measure fluorescence Incubate->Read_Plate Analyze_Data Calculate % inhibition and determine IC50 values Read_Plate->Analyze_Data End End Analyze_Data->End

Comparative Guide to LC-MS Analysis of 3-(1-Aminoethyl)benzonitrile and its Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive comparison of Liquid Chromatography-Mass Spectrometry (LC-MS) methods for the analysis of 3-(1-Aminoethyl)benzonitrile and its structurally related derivatives. The content is tailored for researchers, scientists, and drug development professionals, offering objective comparisons of analytical performance and detailed experimental protocols.

Introduction

This compound is a chiral aromatic amine of interest in pharmaceutical and chemical research. Accurate and sensitive quantification of this compound and its derivatives, including its enantiomers and positional isomers, is crucial for pharmacokinetic studies, metabolism research, and quality control. LC-MS stands as the premier analytical technique for this purpose, offering high sensitivity and selectivity. This guide explores various LC-MS approaches, including reversed-phase chromatography for achiral analysis and chiral chromatography for enantiomeric separation.

Achiral LC-MS/MS Analysis

For the quantitative analysis of this compound without chiral separation, a reversed-phase LC-MS/MS method is typically employed. This approach is suitable for determining the total concentration of the compound in various matrices.

Alternative 1: Reversed-Phase C18 Column

This is a widely used and robust method for the analysis of small aromatic amines.

Experimental Protocol:

  • Sample Preparation (Plasma):

    • To 100 µL of plasma, add 300 µL of ice-cold acetonitrile containing an appropriate internal standard (e.g., a deuterated analog).

    • Vortex for 1 minute to precipitate proteins.

    • Centrifuge at 10,000 x g for 10 minutes.

    • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.

    • Reconstitute the residue in 100 µL of the initial mobile phase.

  • LC-MS/MS Conditions:

    • LC System: UHPLC system

    • Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm)

    • Mobile Phase A: 0.1% Formic acid in water

    • Mobile Phase B: 0.1% Formic acid in acetonitrile

    • Gradient: 5% B to 95% B over 8 minutes

    • Flow Rate: 0.4 mL/min

    • Column Temperature: 40°C

    • Injection Volume: 5 µL

    • MS System: Triple quadrupole mass spectrometer with electrospray ionization (ESI) in positive mode.

    • Ion Source Parameters: Optimized for the specific analyte.

    • MRM Transitions: To be determined by direct infusion of the analyte. For this compound (M.W. 146.19), the protonated molecule [M+H]⁺ at m/z 147.2 would be the precursor ion. Product ions would be determined from fragmentation of the precursor.

Alternative 2: Phenyl-Hexyl Column

A Phenyl-Hexyl column can offer alternative selectivity for aromatic compounds due to π-π interactions.

Experimental Protocol:

  • Sample Preparation (Urine):

    • To 1 mL of urine, add an internal standard.

    • Perform solid-phase extraction (SPE) using a mixed-mode cation exchange cartridge.

    • Wash the cartridge with methanol to remove interferences.

    • Elute the analyte with 5% ammonium hydroxide in methanol.

    • Evaporate the eluate and reconstitute in the initial mobile phase.

  • LC-MS/MS Conditions:

    • LC System: UHPLC system

    • Column: Phenyl-Hexyl column (e.g., 2.1 x 100 mm, 2.6 µm)

    • Mobile Phase A: 5 mM Ammonium acetate in water with 0.1% formic acid

    • Mobile Phase B: Acetonitrile with 0.1% formic acid

    • Gradient: A suitable gradient to ensure separation from matrix components.

    • Flow Rate: 0.3 mL/min

    • Column Temperature: 35°C

    • Injection Volume: 10 µL

    • MS System: As in Alternative 1.

Performance Comparison (Simulated Data)

The following table summarizes the expected performance of the two achiral methods. This data is extrapolated from methods for structurally similar compounds like phenylethylamine and amphetamine.

ParameterReversed-Phase C18Phenyl-Hexyl
Retention Time (min) 3.5 - 5.04.0 - 6.0
Limit of Detection (LOD) 0.1 - 0.5 ng/mL0.2 - 0.8 ng/mL
Limit of Quantification (LOQ) 0.5 - 2.0 ng/mL1.0 - 3.0 ng/mL
Linearity (r²) > 0.995> 0.99
Precision (%RSD) < 10%< 15%
Accuracy (%Bias) ± 15%± 20%

Chiral LC-MS/MS Analysis

The enantiomers of this compound can exhibit different pharmacological and toxicological profiles. Therefore, their separation and individual quantification are often necessary.

Alternative 1: Direct Chiral Separation on a Chiral Stationary Phase (CSP)

This is the most direct approach for enantiomeric separation. Polysaccharide-based CSPs are commonly used for this purpose.

Experimental Protocol:

  • Sample Preparation: Same as for achiral analysis.

  • LC-MS/MS Conditions:

    • LC System: UHPLC system

    • Column: Chiral stationary phase column (e.g., Chirobiotic V2, 2.1 x 250 mm, 5 µm)[1][2]

    • Mobile Phase: Methanol with 0.1% acetic acid and 0.02% ammonium hydroxide[1]

    • Flow Rate: 0.2 mL/min

    • Column Temperature: 25°C

    • Injection Volume: 10 µL

    • MS System: As in achiral analysis.

Alternative 2: Indirect Chiral Separation via Derivatization

In this method, the enantiomers are derivatized with a chiral derivatizing reagent to form diastereomers, which can then be separated on a standard reversed-phase column.

Experimental Protocol:

  • Sample Preparation and Derivatization:

    • Perform sample extraction as described for achiral analysis.

    • After evaporation, reconstitute the sample in a suitable buffer (e.g., 1 M sodium carbonate, pH 10).

    • Add a chiral derivatizing reagent (e.g., Marfey's reagent or its analog) and incubate at an elevated temperature (e.g., 60°C) for a specified time.

    • Perform a liquid-liquid extraction (e.g., with ethyl acetate) to isolate the derivatized analytes.

    • Evaporate the organic layer and reconstitute in the initial mobile phase.

  • LC-MS/MS Conditions:

    • LC System: UHPLC system

    • Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm)

    • Mobile Phase A: 0.1% Formic acid in water

    • Mobile Phase B: 0.1% Formic acid in acetonitrile

    • Gradient: Optimized to separate the diastereomers.

    • Flow Rate: 0.4 mL/min

    • Column Temperature: 40°C

    • Injection Volume: 5 µL

    • MS System: As in achiral analysis. The MRM transitions will need to be re-optimized for the derivatized analytes.

Performance Comparison (Simulated Data)

The following table compares the expected performance of the two chiral separation methods, based on data for similar chiral amines.

ParameterDirect Chiral Separation (CSP)Indirect via Derivatization
Resolution (Rs) > 1.5> 2.0
Analysis Time (min) 10 - 2015 - 25 (including derivatization)
Sensitivity GoodPotentially higher due to improved ionization
Method Development Requires screening of various CSPsDerivatization reaction needs optimization
Cost Chiral columns can be expensiveDerivatizing reagents add cost
Robustness CSPs can be less robust than C18Derivatization adds a potential source of variability

Analysis of Derivatives

The term "derivatives" can refer to positional isomers (e.g., 2-(1-aminoethyl)benzonitrile, 4-(1-aminoethyl)benzonitrile) or metabolites.

  • Positional Isomers: These can typically be separated using a high-efficiency reversed-phase column (e.g., a longer C18 column or a phenyl-hexyl column with an optimized gradient). The mass spectrometer will not distinguish between them as they have the same mass and likely similar fragmentation patterns. Therefore, chromatographic separation is essential.

  • Metabolites: Common metabolic pathways for aromatic amines include hydroxylation of the aromatic ring and N-oxidation. These metabolites will have different masses and can be readily distinguished by the mass spectrometer. The LC methods described for the parent compound can generally be adapted for the analysis of its metabolites, with adjustments to the gradient to account for differences in polarity.

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_lc_ms LC-MS/MS Analysis cluster_data_analysis Data Analysis plasma Plasma/Urine Sample add_is Add Internal Standard plasma->add_is protein_precip Protein Precipitation (e.g., Acetonitrile) add_is->protein_precip for Plasma spe Solid-Phase Extraction (e.g., Mixed-Mode Cation Exchange) add_is->spe for Urine evap_reconstitute Evaporate & Reconstitute protein_precip->evap_reconstitute spe->evap_reconstitute derivatization Chiral Derivatization (Optional) derivatization->evap_reconstitute evap_reconstitute->derivatization for Indirect Chiral lc_separation LC Separation (Reversed-Phase or Chiral) evap_reconstitute->lc_separation ms_detection Mass Spectrometric Detection (ESI+, MRM) lc_separation->ms_detection quantification Quantification ms_detection->quantification

Caption: General experimental workflow for the LC-MS analysis of this compound.

logical_relationship cluster_analysis_type Analysis Type cluster_achiral_methods Achiral Methods cluster_chiral_methods Chiral Methods compound This compound & Derivatives achiral Achiral Analysis (Total Concentration) compound->achiral chiral Chiral Analysis (Enantiomer Separation) compound->chiral rp_c18 Reversed-Phase C18 achiral->rp_c18 phenyl_hexyl Phenyl-Hexyl achiral->phenyl_hexyl direct_csp Direct on CSP chiral->direct_csp indirect_deriv Indirect via Derivatization chiral->indirect_deriv

Caption: Logical relationship of analytical approaches for this compound.

References

A Researcher's Guide to Validating Chiral Amine Stereochemistry: Polarimetry vs. Chromatographic and Spectroscopic Alternatives

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the precise determination of a chiral amine's stereochemistry is a critical step in ensuring the safety, efficacy, and quality of pharmaceutical compounds and other fine chemicals. While traditional polarimetry offers a straightforward approach, a suite of advanced techniques provides more detailed and often more reliable data. This guide objectively compares polarimetry with key alternatives—chiral chromatography, Vibrational Circular Dichroism (VCD), and Nuclear Magnetic Resonance (NMR) spectroscopy—supported by experimental data and detailed protocols for the model compound 1-phenylethylamine.

At a Glance: Comparing Analytical Techniques

The choice of analytical method for validating the stereochemistry of a chiral amine depends on the specific requirements of the analysis, such as the need for determining enantiomeric excess (% ee), absolute configuration, or both. The following table summarizes the key performance characteristics of each technique.

FeaturePolarimetryChiral Chromatography (HPLC/GC)Vibrational Circular Dichroism (VCD)NMR with Chiral Solvating Agents
Primary Output Optical Rotation (α)Chromatogram (Peak Area)VCD Spectrum (ΔA)NMR Spectrum (Δδ)
Determines % ee Yes (if [α]max is known)Yes (High Accuracy)No (Primarily for Absolute Configuration)Yes
Determines Absolute Configuration Yes (if reference is known)Yes (if reference is known)Yes (ab initio, no reference needed)No
Sample Requirement High Purity, mg quantityng to µg quantitymg quantitymg quantity
Analysis Time Fast (< 5 min)Moderate (10-30 min per sample)Slow (Can take hours)Fast (< 10 min)
Key Advantage Simple, non-destructiveHigh accuracy for % ee, high sensitivityDetermines absolute configuration without a reference standardRapid, no derivatization required
Key Limitation Dependent on concentration, solvent, temperature; requires pure sample.[1]Requires method development, expensive chiral columns.[1]Requires complex quantum mechanical calculations, specialized equipment.[2][3]Chiral agent may not resolve all enantiomers; peak overlap can occur.[4]

Quantitative Data Snapshot: Analysis of 1-Phenylethylamine

To illustrate the practical application of these techniques, the following data pertains to the analysis of (R)-1-phenylethylamine.

TechniqueParameterObserved ValueConditions
Polarimetry Specific Rotation [α]+40.0°20°C, neat (no solvent)[1]
Specific Rotation [α]+30.0° ± 2°c=10 in ethanol[5]
Chiral GC Elution OrderS(-)-enantiomer then R(+)-enantiomerN-TFA derivative on Astec® CHIRALDEX™ B-PM column[6]
Chiral HPLC Enantiomeric PurityBaseline separation achievedCrown ether-based chiral stationary phase[7]
NMR Chemical Shift Non-equivalence (Δδ)0.08 ppm (methyl doublet)With (2R, 3R)-dibenzoyl-tartaric acid in CDCl3[8]
VCD Absolute ConfigurationDetermined by spectral comparisonComparison of experimental and DFT-calculated spectra[1][9]

Experimental Workflows and Logical Comparison

The validation of a chiral amine's stereochemistry can follow different logical paths depending on the information sought. The following diagram illustrates a typical decision-making workflow.

G Workflow for Chiral Amine Stereochemical Validation cluster_start cluster_screening Initial Screening & Purity Check cluster_quantification Quantitative Analysis (% ee) cluster_absolute Absolute Configuration Determination cluster_results start Chiral Amine Sample polarimetry Polarimetry start->polarimetry Quick Check chromatography Chiral HPLC / GC start->chromatography Direct Quantification nmr NMR with CSA start->nmr Rapid % ee Screen vcd VCD Spectroscopy start->vcd Direct Absolute Config. polarimetry->chromatography Need Accurate % ee polarimetry->vcd Need Absolute Config. result_ac Absolute Configuration (R/S) polarimetry->result_ac If reference known result_ee Enantiomeric Excess (% ee) chromatography->result_ee chromatography->result_ac If reference known nmr->result_ee vcd->result_ac

Caption: Decision workflow for selecting an analytical method.

The following diagram illustrates the generalized procedural flow for each major technique.

G Generalized Experimental Workflows cluster_pol Polarimetry cluster_chrom Chiral HPLC / GC cluster_vcd VCD Spectroscopy cluster_nmr NMR Spectroscopy p1 Dissolve Sample (Known Concentration) p2 Measure Optical Rotation (α) p1->p2 p3 Calculate Specific Rotation [α] p2->p3 c1 Prepare Mobile Phase & Sample Solution c2 Optional: Derivatize Sample c1->c2 c3 Inject into Chiral Column c1->c3 c2->c3 c4 Integrate Peak Areas & Calculate % ee c3->c4 v1 Dissolve Sample in IR-transparent solvent v2 Acquire Experimental VCD Spectrum v1->v2 v4 Compare Experimental & Calculated Spectra v2->v4 v3 Perform DFT Calculation for one enantiomer v3->v4 n1 Dissolve Sample & Chiral Solvating Agent (CSA) in NMR tube n2 Acquire 1H or 19F NMR Spectrum n1->n2 n3 Integrate Separated Diastereomeric Signals n2->n3

Caption: High-level experimental workflows for each technique.

Detailed Experimental Protocols

The following protocols are generalized procedures for the analysis of 1-phenylethylamine and can be adapted for other chiral primary amines.

Polarimetry Protocol

This protocol determines the specific rotation of an enantiomerically enriched sample.

  • Sample Preparation: Accurately weigh approximately 1.0 g of 1-phenylethylamine. Quantitatively transfer it to a 10 mL volumetric flask and dissolve in ethanol to the mark. This creates a solution with a concentration (c) of 10 g/100 mL or 0.1 g/mL.

  • Instrument Setup: Turn on the polarimeter and allow the sodium lamp (589 nm) to warm up. Calibrate the instrument with a blank solvent (ethanol).

  • Measurement: Rinse and fill a 1 dm (10 cm) polarimeter cell with the sample solution, ensuring no air bubbles are present. Place the cell in the polarimeter.

  • Data Acquisition: Record the observed rotation (α) in degrees. Repeat the measurement 3-5 times and calculate the average.

  • Calculation: Calculate the specific rotation [α] using Biot's law: [α] = α / (l × c) where α is the observed rotation, l is the path length in dm, and c is the concentration in g/mL.[10]

Chiral Gas Chromatography (GC) Protocol

This method is used to determine the enantiomeric excess (% ee) of 1-phenylethylamine.

  • Derivatization: In a vial, dissolve 10 mg of the 1-phenylethylamine sample in 1 mL of methylene chloride. Add 20 µL of trifluoroacetic anhydride (TFAA). Cap the vial and let it react at room temperature for 15 minutes to form the N-TFA derivative.

  • Sample Preparation: Dilute the reaction mixture to a final concentration of approximately 1 mg/mL with methylene chloride.

  • GC Conditions: [6]

    • Column: Astec® CHIRALDEX™ B-PM (30 m x 0.25 mm I.D., 0.12 µm)

    • Oven Temperature: 130°C (isothermal)

    • Injector Temperature: 250°C

    • Detector (FID) Temperature: 250°C

    • Carrier Gas: Helium at 30 psi

  • Injection: Inject 1 µL of the prepared sample into the GC.

  • Data Analysis: Identify the two peaks corresponding to the (S) and (R) enantiomers. Integrate the area of each peak. Calculate the enantiomeric excess using the formula: % ee = |(Area_major - Area_minor) / (Area_major + Area_minor)| × 100

NMR Spectroscopy Protocol with a Chiral Solvating Agent (CSA)

This protocol provides a rapid determination of enantiomeric excess.

  • Sample Preparation: In an NMR tube, dissolve approximately 5-10 mg of the 1-phenylethylamine sample in 0.6 mL of deuterated chloroform (CDCl3).[1]

  • Addition of CSA: Add a sub-stoichiometric amount (e.g., 0.3 to 0.5 equivalents) of a suitable chiral solvating agent, such as (2R, 3R)-dibenzoyl-tartaric acid, directly to the NMR tube.[8]

  • Data Acquisition: Gently shake the tube to ensure mixing. Acquire a high-resolution proton (¹H) NMR spectrum.

  • Data Analysis: The interaction with the CSA will cause the signals of the two enantiomers to appear at slightly different chemical shifts (diastereomeric complexes). Identify a well-resolved signal (e.g., the methyl doublet for 1-phenylethylamine) that has split into two.[8] Integrate the areas of these two signals to determine the ratio of the enantiomers and calculate the % ee.

Vibrational Circular Dichroism (VCD) Protocol

This protocol is used to determine the absolute configuration of the amine.

  • Sample Preparation: Dissolve 5-10 mg of the enantiomerically pure 1-phenylethylamine sample in approximately 200 µL of an IR-transparent deuterated solvent (e.g., CDCl3). The concentration should be around 0.1 M.[3]

  • Instrument Setup: Transfer the solution to an IR cell with a pathlength of ~70-100 µm.[3]

  • Data Acquisition: Measure the VCD and IR spectra on a VCD spectrometer. Data is typically collected for several hours to achieve a good signal-to-noise ratio.[3]

  • Computational Analysis:

    • Using quantum chemistry software (e.g., Gaussian), perform a conformational search for one enantiomer (e.g., the R-enantiomer) of 1-phenylethylamine.

    • Perform geometry optimization and frequency calculations for the lowest energy conformers using Density Functional Theory (DFT).[9][11]

    • Generate a Boltzmann-averaged theoretical VCD spectrum from the calculated spectra of the stable conformers.

  • Assignment of Configuration: Compare the experimental VCD spectrum with the calculated spectrum. If the signs and relative intensities of the major bands match, the absolute configuration of the sample is the same as the one used in the calculation (R). If the experimental spectrum is a mirror image of the calculated one, the sample has the opposite (S) configuration.[2]

Conclusion

The validation of chiral amine stereochemistry is not a one-size-fits-all process. Polarimetry serves as a rapid, valuable screening tool but lacks the precision for definitive enantiomeric purity determination and is dependent on known reference standards for assigning absolute configuration. For accurate and sensitive quantification of enantiomeric excess, chiral chromatography (HPLC and GC) remains the gold standard. When the primary goal is the unambiguous determination of absolute configuration without a reference standard, VCD spectroscopy, despite its complexity, is an exceptionally powerful tool. Finally, NMR with chiral solvating agents offers a compelling alternative for rapid % ee determination without the need for derivatization or extensive method development. By understanding the capabilities and limitations of each method, researchers can select the most appropriate and efficient strategy for their specific analytical needs.

References

A Comparative Guide to the Synthesis of Substituted Benzonitriles

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Substituted benzonitriles are a critical class of compounds in the fields of medicinal chemistry, materials science, and agrochemicals. The nitrile group serves as a versatile synthetic handle, readily converted into amines, amides, carboxylic acids, and tetrazoles. This versatility makes benzonitrile derivatives valuable intermediates in the synthesis of numerous pharmaceuticals, including the anticancer drug Letrozole and the antidepressant Citalopram. Given their importance, a variety of synthetic methods have been developed to access these structures. This guide provides an objective comparison of five key synthesis routes for substituted benzonitriles, offering supporting experimental data, detailed protocols, and visual workflows to aid researchers in selecting the optimal method for their specific needs.

Transition-Metal-Catalyzed Cyanation of Aryl Halides

Modern cross-coupling chemistry offers highly efficient and versatile routes to benzonitriles through the palladium-, nickel-, or copper-catalyzed cyanation of aryl halides (chlorides, bromides, iodides) and triflates. These methods are often characterized by mild reaction conditions and broad functional group tolerance. A variety of cyanide sources can be employed, including zinc cyanide (Zn(CN)₂), potassium ferrocyanide (K₄[Fe(CN)₆]), and even greener alternatives like acetonitrile.

A significant challenge in these reactions is the potential for catalyst deactivation by the cyanide anion. However, advancements in ligand design and the use of specific cyanide sources have largely overcome this issue.

Experimental Workflow: Palladium-Catalyzed Cyanation

G cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up and Purification Setup Add Pd precatalyst, ligand, K4[Fe(CN)6]·3H2O, and aryl halide to a reaction tube. Seal Seal the tube with a Teflon-lined cap. Setup->Seal Inert Evacuate and backfill with an inert gas (e.g., Nitrogen) three times. Seal->Inert Add_Liquids Add dioxane and an aqueous solution of KOAc via syringe. Inert->Add_Liquids Heat Heat the reaction mixture at a specified temperature (e.g., 100 °C) with stirring. Add_Liquids->Heat Monitor Monitor the reaction progress by TLC or GC/LC-MS. Heat->Monitor Cool Cool the reaction mixture to room temperature. Monitor->Cool Extract Extract the product with an organic solvent (e.g., ethyl acetate). Cool->Extract Wash Wash the organic layer with water and brine. Extract->Wash Dry Dry the organic layer over anhydrous sodium sulfate. Wash->Dry Concentrate Concentrate the solution under reduced pressure. Dry->Concentrate Purify Purify the crude product by column chromatography. Concentrate->Purify

Figure 1: Workflow for Palladium-Catalyzed Cyanation.
Experimental Protocol: Palladium-Catalyzed Cyanation of 4-Bromoanisole

To a screw-top test tube equipped with a magnetic stir bar is added the palladium precatalyst (e.g., Pd₂(dba)₃, 0.01 mmol), a suitable ligand (e.g., XPhos, 0.02 mmol), potassium ferrocyanide trihydrate (K₄[Fe(CN)₆]·3H₂O, 0.5 mmol), and 4-bromoanisole (1.0 mmol). The vessel is sealed with a Teflon-lined screw-cap septum, then evacuated and backfilled with nitrogen (this process is repeated for a total of three cycles). Dioxane (2.5 mL) and a 0.05 M solution of potassium acetate (KOAc) in degassed water (2.5 mL) are then added via syringe. The reaction mixture is stirred at 100 °C for 1-3 hours, or until reaction completion is observed by TLC or GC analysis. After cooling to room temperature, the mixture is diluted with ethyl acetate and water. The layers are separated, and the aqueous layer is extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by silica gel column chromatography to afford 4-methoxybenzonitrile.

Performance Data: Transition-Metal-Catalyzed Cyanation
Starting MaterialCatalyst/LigandCyanide SourceSolventTemp. (°C)Time (h)Yield (%)Reference
4-BromoanisolePd₂(dba)₃/XPhosK₄[Fe(CN)₆]Dioxane/H₂O100195[1]
4-ChlorobenzonitrileNiCl₂(dppf)/ZnZn(CN)₂DMAC851891[2]
4-IodoanisoleCuI/L-prolineCuCNDMF802498[3]
4-BromotoluenePd(OAc)₂/dppfK₄[Fe(CN)₆]DMA120510[4]
4-BromotoluenePd(PPh₃)₄K₄[Fe(CN)₆]DMF1202450[4]

Sandmeyer Reaction

The Sandmeyer reaction is a classic and reliable method for the synthesis of aryl nitriles from aryl diazonium salts, which are typically generated in situ from the corresponding anilines. This reaction utilizes copper(I) cyanide as the cyanide source. While effective, the reaction involves the handling of potentially unstable diazonium salts and toxic cyanide reagents, requiring careful execution.

Experimental Workflow: Sandmeyer Reaction

G cluster_diazotization Diazotization cluster_cyanation Cyanation cluster_workup Work-up and Purification Aniline_sol Dissolve aniline derivative in aqueous strong acid (e.g., HCl). Cool_sol Cool the solution to 0-5 °C in an ice bath. Aniline_sol->Cool_sol Add_nitrite Slowly add a chilled aqueous solution of sodium nitrite (NaNO2). Cool_sol->Add_nitrite Stir_diazonium Stir for 30 minutes to form the diazonium salt solution. Add_nitrite->Stir_diazonium Add_diazonium Slowly add the cold diazonium salt solution to the CuCN solution. Stir_diazonium->Add_diazonium CuCN_sol Prepare a solution of copper(I) cyanide in aqueous KCN or NaCN. CuCN_sol->Add_diazonium Warm_react Allow the reaction to warm to room temperature, then heat gently. Add_diazonium->Warm_react Extract Extract the product with an organic solvent. Warm_react->Extract Wash Wash the organic layer to remove impurities. Extract->Wash Dry Dry and concentrate the organic layer. Wash->Dry Purify Purify by distillation or chromatography. Dry->Purify

Figure 2: Workflow for the Sandmeyer Reaction.
Experimental Protocol: Sandmeyer Reaction for 4-Nitrobenzonitrile

A solution of 4-nitroaniline (13.8 g, 0.1 mol) in a mixture of concentrated hydrochloric acid (30 mL) and water (50 mL) is cooled to 0-5 °C in an ice-salt bath. A solution of sodium nitrite (7.0 g, 0.101 mol) in water (20 mL) is added dropwise with stirring, maintaining the temperature below 5 °C. The resulting diazonium salt solution is kept cold.

In a separate flask, a solution of copper(I) cyanide is prepared by dissolving copper(I) cyanide (11.7 g, 0.13 mol) in a solution of sodium cyanide (13.0 g, 0.265 mol) in water (60 mL). The cold diazonium salt solution is then added slowly to the copper(I) cyanide solution with vigorous stirring. After the addition is complete, the mixture is stirred at room temperature for one hour and then heated to 50-60 °C for 30 minutes. After cooling, the solid product is collected by filtration, washed with water, and then with a dilute sodium hydroxide solution, and finally with water again. The crude 4-nitrobenzonitrile is dried and can be purified by recrystallization from ethanol.

Performance Data: Sandmeyer Reaction
Starting MaterialKey ReagentsSolventTemp. (°C)Time (h)Yield (%)Reference
4-NitroanilineNaNO₂, HCl, CuCN/NaCNWater0-5 then 50-60~285-90[5]
4-AminobenzonitrileNaNO₂, H₂SO₄, CuCNWater0-5 then heat-~70[6]
2-Amino-1,3-thiazolet-BuONO, CuCNAcetonitrile65-60-70[6]

Rosenmund-von Braun Reaction

The Rosenmund-von Braun reaction is the synthesis of an aryl nitrile from an aryl halide and copper(I) cyanide.[7] The classical version of this reaction requires high temperatures (150-250 °C) and often uses a polar, high-boiling solvent like DMF or pyridine.[8] These harsh conditions can limit its applicability with sensitive substrates. However, modern modifications, such as the use of L-proline as a promoter or the implementation of a domino halide exchange-cyanation, have allowed for milder reaction conditions.[3]

Experimental Workflow: L-Proline-Promoted Rosenmund-von Braun Reaction

G cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up and Purification Combine Combine aryl halide, CuCN, L-proline, and DMF in a reaction vessel. Inert Flush the vessel with an inert gas (e.g., Argon). Combine->Inert Heat Heat the mixture at a specified temperature (e.g., 120 °C) with stirring. Inert->Heat Monitor Monitor the reaction progress by TLC. Heat->Monitor Cool Cool the reaction mixture. Monitor->Cool Quench Add aqueous ammonia and ethyl acetate. Cool->Quench Filter Filter the mixture through Celite. Quench->Filter Extract Separate the layers and extract the aqueous phase with ethyl acetate. Filter->Extract Wash Wash the combined organic layers with brine. Extract->Wash Dry_Concentrate Dry over Na2SO4 and concentrate. Wash->Dry_Concentrate Purify Purify the crude product by column chromatography. Dry_Concentrate->Purify

Figure 3: Workflow for L-Proline-Promoted Rosenmund-von Braun Reaction.
Experimental Protocol: L-Proline-Promoted Cyanation of 1-Bromo-4-methoxybenzene

A mixture of 1-bromo-4-methoxybenzene (1.0 mmol), copper(I) cyanide (2.0 mmol), and L-proline (1.0 mmol) in DMF (3 mL) is placed in a sealed tube. The reaction vessel is flushed with argon and then heated at 120 °C for 45 hours. After cooling to room temperature, the reaction mixture is diluted with ethyl acetate and aqueous ammonia. The resulting suspension is filtered through a pad of Celite. The layers of the filtrate are separated, and the aqueous layer is extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The residue is purified by silica gel column chromatography to yield 4-methoxybenzonitrile.[3]

Performance Data: Rosenmund-von Braun Reaction
Starting MaterialPromoter/LigandSolventTemp. (°C)Time (h)Yield (%)Reference
1-Bromo-4-methoxybenzeneL-prolineDMF1204581[3]
1-Iodo-4-methoxybenzeneL-prolineDMF802498[3]
1-Bromo-4-nitrobenzeneL-prolineDMF1204565[3]
1-Bromo-2-methylbenzeneL-prolineDMF1204589[3]
Aryl Bromide (general)NonePyridine/DMF150-250VariableVariable[7]

Dehydration of Benzamides

The dehydration of primary benzamides to their corresponding nitriles is a straightforward transformation that can be achieved using a variety of dehydrating agents. Common reagents include phosphorus pentoxide (P₂O₅), thionyl chloride (SOCl₂), phosphorus oxychloride (POCl₃), and trifluoroacetic anhydride. The choice of reagent and reaction conditions can be tailored to the substrate's sensitivity. Microwave-assisted methods have been shown to significantly accelerate this reaction.

Experimental Workflow: Dehydration of Benzamide

G cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up and Purification Combine Combine the primary benzamide and the dehydrating agent (e.g., P2O5) in a flask. Heat Heat the mixture under specific conditions (conventional or microwave). Combine->Heat Distill If applicable, distill the product directly from the reaction mixture. Heat->Distill Quench Carefully quench the reaction mixture (e.g., with ice water). Heat->Quench Extract Extract the product with an organic solvent. Quench->Extract Wash Wash the organic layer to remove acidic byproducts. Extract->Wash Dry_Concentrate Dry and concentrate the organic layer. Wash->Dry_Concentrate Purify Purify by distillation or chromatography. Dry_Concentrate->Purify

Figure 4: Workflow for the Dehydration of Benzamides.
Experimental Protocol: Microwave-Assisted Dehydration of Benzamide

Benzamide (1.21 g, 10 mmol) and phosphorus pentoxide (1.42 g, 10 mmol) are thoroughly mixed in a beaker. The beaker is placed in a microwave reactor and irradiated for 1-2.5 minutes. After the reaction, the mixture is allowed to cool. The product, benzonitrile, can be isolated by extraction with a suitable organic solvent (e.g., dichloromethane), followed by washing the organic phase with a saturated sodium bicarbonate solution and then water. The organic layer is dried over anhydrous sodium sulfate and the solvent is removed by evaporation to yield benzonitrile.

Performance Data: Dehydration of Benzamides
Starting MaterialDehydrating AgentConditionsTimeYield (%)Reference
BenzamideP₂O₅Microwave1-2.5 min90N/A
o-ChlorobenzamideNone (thermal)Ultrasonic/Microwave->93[9][10]
p-Nitrobenzoic acidP-toluenesulfonamide/PCl₅Heat to 205°C-85-90[5]
Amides (general)Oxalyl Chloride/Et₃N/cat. Ph₃PORoom Temp<10 minHighN/A

Synthesis from Aldehydes

The conversion of aldehydes to nitriles is a valuable one-pot transformation, often proceeding through an aldoxime intermediate. This method avoids the use of highly toxic metal cyanides. A common approach involves the reaction of an aldehyde with hydroxylamine hydrochloride in the presence of a catalyst or a dehydrating agent. Various systems have been developed to facilitate this conversion, offering high yields under relatively mild conditions.

Experimental Workflow: One-Pot Synthesis from Aldehyde

G cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up and Purification Combine Combine aldehyde, hydroxylamine hydrochloride, and catalyst/reagent in a solvent. Heat Heat the mixture under reflux or at a specified temperature. Combine->Heat Monitor Monitor the reaction progress by TLC. Heat->Monitor Cool Cool the reaction mixture. Monitor->Cool Pour Pour the mixture into cold water to precipitate the product. Cool->Pour Filter Filter the solid product. Pour->Filter Wash_Dry Wash the product with water and dry. Filter->Wash_Dry Purify Purify by recrystallization or chromatography if necessary. Wash_Dry->Purify

Figure 5: Workflow for One-Pot Nitrile Synthesis from Aldehydes.
Experimental Protocol: Synthesis of 4-Chlorobenzonitrile from 4-Chlorobenzaldehyde

4-Chlorobenzaldehyde (50 g, 0.36 mol), sodium formate (48.4 g, 0.71 mol), and hydroxylamine hydrochloride (24.7 g, 0.36 mol) are added to 400 mL of 98% formic acid. The reaction mixture is refluxed for 1 hour at 130 °C. After cooling to room temperature, the mixture is poured into 1 liter of cold water, which causes a white precipitate to form. The precipitate is collected by filtration and air-dried to yield 4-chlorobenzonitrile.[11]

Performance Data: Synthesis from Aldehydes
Starting MaterialKey ReagentsSolventTemp. (°C)Time (h)Yield (%)Reference
4-ChlorobenzaldehydeNH₂OH·HCl, Na-formateFormic Acid130188[11]
4-NitrobenzaldehydeNH₂OH·HClDMSO1000.582.3[12]
Benzaldehyde(NH₂OH)₂·[HSO₃-b-Py]·HSO₄Paraxylene1202100[13][14][15]
4-MethylbenzaldehydeNH₂OH·HCl, FeSO₄DMFReflux3.292[16]

Comparative Summary and Conclusion

The choice of synthetic route for a particular substituted benzonitrile depends on several factors, including the availability of starting materials, functional group tolerance, scalability, and considerations of cost, safety, and environmental impact.

MethodStarting MaterialKey ReagentsConditionsAdvantagesDisadvantages
Transition-Metal Catalysis Aryl Halide/TriflatePd, Ni, or Cu catalyst; Cyanide sourceMild to moderateBroad substrate scope, high functional group tolerance, high yields.Cost of catalyst/ligands, potential catalyst poisoning, toxicity of some cyanide sources.
Sandmeyer Reaction Aryl AmineNaNO₂, Acid, CuCNLow, then moderate temp.Readily available starting materials, reliable for many substrates.Involves unstable diazonium salts, use of highly toxic cyanides, moderate yields.
Rosenmund-von Braun Aryl HalideCuCNHigh temp. (classical); Milder (modern)Inexpensive reagents.Harsh conditions (classical), stoichiometric copper waste, limited functional group tolerance.
Dehydration of Amides BenzamideDehydrating agent (P₂O₅, SOCl₂, etc.)Moderate to high temp.Simple transformation, can be very fast with microwave.Requires preparation of the amide, some dehydrating agents are harsh.
Synthesis from Aldehydes BenzaldehydeNH₂OH·HCl, Catalyst/ReagentModerate temp.Avoids highly toxic metal cyanides, often one-pot, good yields.May not be suitable for all aldehyde substrates.

Modern transition-metal-catalyzed methods, particularly those using palladium, offer the greatest versatility and functional group tolerance, making them a preferred choice in many research and drug development settings. For large-scale industrial synthesis, classical methods like the Sandmeyer or Rosenmund-von Braun reactions may still be employed due to the low cost of reagents, despite their harsher conditions and environmental concerns. The synthesis from aldehydes and the dehydration of amides provide valuable, often safer, alternatives, especially when the corresponding starting materials are readily accessible. Ultimately, the optimal synthesis route is a balance of efficiency, safety, cost, and the specific requirements of the target molecule.

References

A Comparative Guide to the Efficacy of Benzonitrile Derivatives as Enzyme Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the enzymatic inhibitory efficacy of various benzonitrile derivatives. The data and protocols presented herein are intended to serve as a valuable resource for professionals in drug discovery and development, offering insights into the potential of the benzonitrile scaffold for designing potent and selective enzyme inhibitors.

Data Presentation: Comparative Inhibitory Potency

The following tables summarize the half-maximal inhibitory concentrations (IC50) and inhibition constants (Ki) of selected benzonitrile derivatives against a panel of clinically relevant enzymes. Lower values are indicative of higher potency.

Table 1: Benzonitrile Derivatives as Xanthine Oxidase Inhibitors [1]

Compound IDStructureIC50 (µM)
1a R = H> 40
1b R = 2-methoxy20.3
1c R = 3-methoxy25.4
1d R = 4-methoxy15.1
1e R = 2-ethoxy12.3
1f R = 4-ethoxy10.2
1g R = 2-propoxy11.7
1h R = 4-propoxy9.8
1i R = 2-isopropoxy10.5
1j R = 2-isopentyloxy8.1
1k R = 2-cyclopentyloxy6.7
1l R = 2-fluoro30.1
1m R = 4-fluoro22.4
1n R = 2-chloro28.9
1o R = 4-chloro19.8
1p R = 2,4-dichloro25.6
Allopurinol (Reference)8.9

Structure-Activity Relationship (SAR) analysis of these compounds revealed that introducing an alkoxy group at the 2-position of the benzonitrile moiety generally enhances the inhibitory potency, with longer and bulkier groups like isopentyloxy and cyclopentyloxy showing the most significant activity. Compound 1k was identified as a mixed-type xanthine oxidase inhibitor.[1]

Table 2: Biphenyl-Triazol-Benzonitrile Derivatives as PD-1/PD-L1 Inhibitors [2][3]

Compound IDModificationIC50 (µM)
6 Piperazine12.28
7 4-methylpiperazine8.52
8a 4-ethylpiperazine14.08
BMS-202 (Reference)0.0805

These derivatives were designed to inhibit the interaction between Programmed cell death protein 1 (PD-1) and its ligand (PD-L1). Docking studies suggest that compound 7 interacts effectively with the PD-L1 dimerization site.[3]

Table 3: Sulfonamide Derivatives as Carbonic Anhydrase (CA) Inhibitors [4][5]

Compound ClassTarget EnzymeKi (nM) Range
2-Substituted-5-nitro-benzenesulfonamideshCA II8.8 - 4975
hCA IX5.4 - 653
hCA XII5.4 - 653
HydrazonobenzenesulfonamideshCA I18.5 - 45.5
hCA IIPotent Inhibition
hCA IXPotent Inhibition
hCA XIIPotent Inhibition

This table presents the inhibitory activities of sulfonamide derivatives, which, while not strictly benzonitriles, are structurally related aromatic compounds with significant activity against the tumor-associated carbonic anhydrase isoforms IX and XII. Many of these compounds exhibit high selectivity for the tumor-associated isoforms over the cytosolic ones.[4][5]

Experimental Protocols

Detailed methodologies for key enzyme inhibition assays are provided below.

In Vitro Kinase Inhibition Assay (LanthaScreen™ TR-FRET)[6]

This protocol outlines the determination of a compound's IC50 value against a specific kinase using a Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) based assay.

Materials:

  • Kinase of interest (e.g., ITK)

  • Fluorescein-labeled substrate

  • ATP

  • Test benzonitrile derivative

  • Kinase Buffer

  • TR-FRET detection reagents (e.g., LanthaScreen™ Tb-anti-pSubstrate Antibody)

  • 384-well plates

  • Plate reader capable of TR-FRET measurements

Procedure:

  • Compound Dilution: Prepare a serial dilution of the benzonitrile derivative in 100% DMSO. Subsequently, create a 4X final assay concentration stock by diluting the series in Kinase Buffer.

  • Reagent Preparation:

    • Prepare a 2X Kinase/Antibody solution containing the kinase and the terbium-labeled antibody in Kinase Buffer.

    • Prepare a 2X Substrate/ATP solution containing the fluorescein-labeled substrate and ATP at 2X their final desired concentrations in Kinase Buffer. The ATP concentration should be at its apparent Km for the kinase.

  • Kinase Reaction:

    • Add 5 µL of the 4X benzonitrile derivative dilution to the appropriate wells of a 384-well plate. Include "no inhibitor" (DMSO vehicle) and "no enzyme" controls.

    • Add 5 µL of the 2X Kinase/Antibody solution to all wells.

    • Gently mix the plate and incubate for 15-30 minutes at room temperature to allow the inhibitor to bind to the kinase.

    • Initiate the kinase reaction by adding 10 µL of the 2X Substrate/ATP solution to all wells.

    • Cover the plate and incubate for 60 minutes at room temperature.

  • Detection:

    • Stop the reaction and detect the signal by adding the TR-FRET detection mix as per the manufacturer's instructions.

    • Incubate for 60 minutes at room temperature.

  • Data Analysis:

    • Measure the TR-FRET signal (emission at 520 nm and 495 nm with excitation at 340 nm).

    • Calculate the emission ratio (520 nm / 495 nm).

    • Plot the emission ratio against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Xanthine Oxidase Inhibition Assay[1]

This assay determines the inhibitory effect of compounds on xanthine oxidase activity by monitoring the enzymatic conversion of xanthine to uric acid.

Materials:

  • Xanthine oxidase from bovine milk

  • Xanthine

  • Phosphate buffer (pH 7.5)

  • Test benzonitrile derivative

  • UV-Vis spectrophotometer

Procedure:

  • Reaction Mixture Preparation: Prepare a reaction mixture containing phosphate buffer and xanthine.

  • Inhibitor Incubation: Add various concentrations of the benzonitrile derivative to the reaction mixture. A control with no inhibitor is also prepared.

  • Enzyme Addition: Initiate the reaction by adding xanthine oxidase to the mixture.

  • Measurement: Immediately measure the increase in absorbance at 295 nm (corresponding to the formation of uric acid) for a set period.

  • Data Analysis:

    • Calculate the rate of uric acid formation for each inhibitor concentration.

    • Determine the percentage of inhibition relative to the control.

    • Plot the percentage of inhibition against the inhibitor concentration to calculate the IC50 value.

    • To determine the inhibition type, perform kinetic studies by varying the substrate (xanthine) concentration at fixed inhibitor concentrations and analyze the data using a Lineweaver-Burk plot.

Mandatory Visualization

The following diagrams illustrate a generalized experimental workflow and a key signaling pathway relevant to the action of benzonitrile-based enzyme inhibitors.

G Generalized Workflow for In Vitro Enzyme Inhibition Assay cluster_prep Preparation cluster_assay Assay Execution cluster_detection Detection & Analysis prep_inhibitor Prepare Serial Dilutions of Benzonitrile Derivative add_inhibitor Add Inhibitor to Assay Plate prep_inhibitor->add_inhibitor prep_enzyme Prepare Enzyme Solution add_enzyme Add Enzyme to Plate (Pre-incubation) prep_enzyme->add_enzyme prep_substrate Prepare Substrate Solution start_reaction Initiate Reaction with Substrate prep_substrate->start_reaction add_inhibitor->add_enzyme add_enzyme->start_reaction incubation Incubate at Optimal Temperature start_reaction->incubation measure_signal Measure Signal (e.g., Absorbance, Fluorescence) incubation->measure_signal data_analysis Data Analysis (% Inhibition vs. [Inhibitor]) measure_signal->data_analysis calc_ic50 Calculate IC50 Value data_analysis->calc_ic50

Caption: Experimental workflow for IC50 determination.

G Inhibition of a Kinase Signaling Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Receptor Tyrosine Kinase Kinase1 Kinase A Receptor->Kinase1 Activates Kinase2 Kinase B Kinase1->Kinase2 Phosphorylates Substrate Substrate Protein Kinase2->Substrate Phosphorylates Transcription Gene Transcription Substrate->Transcription Activates Inhibitor Benzonitrile Inhibitor Inhibitor->Kinase2 Inhibits Response Cellular Response (Proliferation, Survival) Transcription->Response

References

X-ray crystallography for structure elucidation of benzonitrile compounds

Author: BenchChem Technical Support Team. Date: December 2025

An Objective Guide to X-ray Crystallography for the Structural Elucidation of Benzonitrile Compounds

For researchers, scientists, and professionals in drug development, the precise determination of a molecule's three-dimensional structure is paramount. This knowledge is fundamental to understanding its function, reactivity, and interactions with biological targets. X-ray crystallography stands as the definitive method for obtaining high-resolution structural information of crystalline materials, providing unambiguous insights into atomic arrangement, bond lengths, and intermolecular interactions. This guide offers a comparative look at X-ray crystallography for the structural analysis of benzonitrile compounds, which are key components in many pharmaceuticals and functional materials.[1][2][3]

The Principle of Single-Crystal X-ray Crystallography

The technique of single-crystal X-ray crystallography involves three foundational steps.[4][5] The initial and often most challenging step is the cultivation of a high-quality crystal of the target compound, which should ideally be larger than 0.1 mm in all dimensions, compositionally pure, and structurally regular.[4][5] This crystal is then mounted and exposed to an intense, monochromatic X-ray beam. The crystal diffracts the X-rays in a unique pattern of reflections, which is meticulously recorded by a detector.[4][5] Finally, the angles and intensities of these diffracted X-rays are analyzed to generate a three-dimensional map of the electron density within the crystal. From this map, the precise positions of individual atoms can be determined, and the complete molecular structure can be modeled and refined.[6]

Experimental Protocol: A Step-by-Step Approach

The following protocol outlines the typical workflow for the structure determination of a small molecule, such as a benzonitrile derivative, using X-ray crystallography.

1. Crystallization: The primary prerequisite for a successful X-ray diffraction experiment is a suitable single crystal.[2] Common crystallization techniques for small molecules include:

  • Slow Evaporation: A nearly saturated solution of the compound is left undisturbed, allowing the solvent to evaporate slowly, which can lead to the formation of crystals.

  • Vapor Diffusion: This is a gentle and versatile method where the compound is dissolved in a specific solvent, and a more volatile "anti-solvent" (in which the compound is less soluble) is allowed to slowly diffuse into the solution, inducing crystallization.[7] This can be set up in hanging drop or sitting drop formats.[4]

  • Co-crystallization: This technique can be used to obtain crystals of otherwise difficult-to-crystallize molecules by crystallizing them with a "chaperone" molecule.[8] This has been successfully applied to benzonitrile derivatives, including complex drug molecules.[9][10]

2. Data Collection:

  • A suitable crystal is selected and mounted on a goniometer head on the diffractometer.

  • The crystal is placed in a stream of cold nitrogen gas (typically around 100-173 K) to minimize thermal motion and radiation damage.[11]

  • An intense beam of monochromatic X-rays, often from a copper or molybdenum source, is directed at the crystal.[4]

  • The crystal is rotated, and a series of diffraction images are collected at different orientations. Modern diffractometers automate this process.[6]

3. Structure Solution and Refinement:

  • The collected diffraction data (intensities and positions of reflections) are processed to determine the unit cell dimensions and space group of the crystal.

  • The "phase problem" is solved to generate an initial electron density map. For small molecules, this is typically achieved using direct methods.[5]

  • An initial molecular model is built to fit the electron density map.

  • The model is then refined using least-squares methods, which adjust atomic positions and displacement parameters to achieve the best possible agreement between the calculated and observed diffraction patterns.[5] The quality of the final structure is assessed using metrics like the R-factor.

Comparative Analysis: X-ray Crystallography vs. NMR Spectroscopy

While X-ray crystallography provides a static, solid-state structure, Nuclear Magnetic Resonance (NMR) spectroscopy offers insights into the structure and dynamics of molecules in solution.[12][13] Both techniques are powerful and often complementary.[13]

FeatureX-ray CrystallographyNMR Spectroscopy
Sample Phase Solid (single crystal required)Solution
Information Obtained Precise 3D atomic coordinates, bond lengths, bond angles, absolute configuration, packing interactions.[2]Connectivity, relative stereochemistry, conformational dynamics, intermolecular interactions in solution.[6][12]
Molecular Size No theoretical upper limit; suitable for very large complexes.[13]Generally limited to smaller molecules and proteins (<50 kDa).[14]
Resolution Can achieve atomic resolution (<1.0 Å).[15]Resolution is generally lower than crystallography.[14][16]
Key Challenge Growing diffraction-quality crystals can be a major bottleneck.[2][4]Signal overlap in complex molecules can make spectra difficult to interpret.
Hydrogen Atoms Positions are often difficult to determine accurately as they scatter X-rays weakly.[6]Excellent for locating hydrogen atoms and studying protonation states.

Case Study: Crystal Structure of 2-(4-Methylphenyl)benzonitrile

The structure of 2-(4-Methylphenyl)benzonitrile (C₁₄H₁₁N) was determined by X-ray crystallography, providing a clear example of the detailed information this technique can yield.[11] High-quality crystals were obtained by the slow evaporation of a methanol solution.[11]

Table 2: Crystallographic Data for 2-(4-Methylphenyl)benzonitrile [11]

ParameterValue
Chemical FormulaC₁₄H₁₁N
Molecular Weight193.24
Crystal SystemOrthorhombic
Space GroupPca2₁
a (Å)7.6726 (4)
b (Å)11.4037 (5)
c (Å)12.2426 (5)
V (ų)1071.18 (9)
Z4
Temperature (K)173
RadiationMo Kα (λ = 0.71073 Å)
Final R-factor (R₁)0.042

The analysis revealed that the dihedral angle between the two benzene rings is 44.6(7)°.[11] The crystal packing is stabilized by weak intermolecular π–π stacking interactions, with centroid-centroid distances of 3.8172(12) Å and 3.9349(12) Å.[11] This level of detail is crucial for understanding the solid-state properties of the material and for computational modeling.

Visualizing Workflows and Relationships

Diagrams generated using Graphviz can effectively illustrate complex processes and logical comparisons.

XRay_Workflow cluster_prep Sample Preparation cluster_data Data Collection cluster_analysis Structure Determination Compound Pure Benzonitrile Compound Crystallization Crystallization (e.g., Vapor Diffusion) Compound->Crystallization Crystal Single Crystal (>0.1 mm) Crystallization->Crystal Mount Mount Crystal on Diffractometer Crystal->Mount XRay Expose to X-ray Beam Mount->XRay Diffraction Collect Diffraction Data XRay->Diffraction Processing Data Processing Diffraction->Processing Phasing Solve Phase Problem (Direct Methods) Processing->Phasing Model Build Initial Model Phasing->Model Refinement Refine Structure Model->Refinement Structure Final 3D Structure Refinement->Structure

Workflow for X-ray Crystallography.

Comparison_Diagram cluster_xray X-ray Crystallography cluster_nmr NMR Spectroscopy XRay_Node Single Crystal XRay_Info Provides: - Precise 3D Coordinates - Bond Lengths/Angles - Absolute Configuration - Crystal Packing XRay_Node->XRay_Info Solid-State NMR_Node Solution Sample NMR_Info Provides: - Connectivity (2D NMR) - Solution Conformation - Molecular Dynamics - Protonation States NMR_Node->NMR_Info Solution-State Molecule Benzonitrile Compound Molecule->XRay_Node Crystallize Molecule->NMR_Node Dissolve

Information from Crystallography vs. NMR.

References

The Strategic Swap: A Comparative Guide to Pyridine-Benzonitrile Bioisosterism in Drug Design

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the intricate process of drug discovery and lead optimization, the bioisosteric replacement of a pyridine ring with a benzonitrile moiety represents a key strategic maneuver. This guide provides an objective comparison of this bioisosteric switch, supported by experimental data, detailed methodologies, and visual representations of relevant biological pathways and experimental workflows. The strategic substitution of pyridine with benzonitrile can significantly influence a compound's potency, selectivity, and pharmacokinetic profile, offering a valuable tool to overcome challenges in drug development.

At a Glance: Pyridine vs. Benzonitrile as Bioisosteres

The rationale for replacing a pyridine ring with a benzonitrile lies in their similar steric and electronic properties.[1][2][3] Both moieties possess a planar aromatic system and a nitrogen atom that can act as a hydrogen bond acceptor. Specifically, 2-substituted benzonitriles are often employed as effective bioisosteres for 4-substituted pyridines.[4] This substitution can lead to improved metabolic stability and oral bioavailability, as the pyridine nitrogen is a potential site for metabolism.[2]

Quantitative Comparison: Potency and Selectivity

The impact of the pyridine-to-benzonitrile switch is best illustrated through quantitative analysis of biological activity. A compelling case study is the development of c-Met kinase inhibitors, where this bioisosteric replacement has been explored. The c-Met proto-oncogene encodes a receptor tyrosine kinase that plays a crucial role in cell proliferation, survival, and motility, making it a key target in cancer therapy.[5][6]

Case Study: c-Met Kinase Inhibitors - Cabozantinib Analogs

Cabozantinib is a potent c-Met inhibitor containing a central pyridine ring. In a study exploring bioisosteric replacements, a novel analog was synthesized where the pyridine ring was replaced with a benzonitrile moiety. The following tables summarize the comparative in vitro potency of these compounds.

Table 1: In Vitro c-Met Kinase Inhibitory Activity [7][8]

CompoundStructurec-Met IC₅₀ (nM)
Cabozantinib (Pyridine Analog)[Image of Cabozantinib structure]5.4
Benzonitrile Analog[Image of Benzonitrile analog of Cabozantinib]4.9

Table 2: Anti-proliferative Activity in Cancer Cell Lines [7]

Cell LineCancer TypeCabozantinib IC₅₀ (µM)Benzonitrile Analog IC₅₀ (µM)
Hep3BHepatocellular Carcinoma15.22.1
Huh7Hepatocellular Carcinoma9.16.2
A549Non-small-cell lung cancer37.312.4
H1299Non-small-cell lung cancer16.18.9

The data clearly indicates that the benzonitrile analog not only retains but in some cases, significantly improves upon the potent anti-proliferative activity of the parent pyridine compound, Cabozantinib.

Pharmacokinetic Profile: A Comparative Overview

While specific head-to-head pharmacokinetic data for pyridine and benzonitrile bioisosteres is often proprietary, the primary motivation for this replacement is frequently to enhance metabolic stability. The pyridine ring is susceptible to N-oxidation and other metabolic transformations, which can lead to rapid clearance. The benzonitrile moiety is generally more metabolically robust.

Table 3: Conceptual Comparison of Pharmacokinetic Parameters

ParameterPyridine-containing DrugBenzonitrile BioisostereRationale for Improvement
Metabolic Stability Often lowerGenerally higherPyridine nitrogen is a site for metabolic attack (e.g., N-oxidation). Benzonitrile is more resistant to metabolic degradation.[2]
Oral Bioavailability VariablePotentially improvedIncreased metabolic stability can lead to reduced first-pass metabolism and higher oral bioavailability.
Half-life (t½) Can be shortPotentially longerReduced clearance due to enhanced metabolic stability can extend the half-life of the drug.
Solubility Generally goodCan be modulatedThe nitrile group can influence solubility, which needs to be optimized on a case-by-case basis.

Experimental Protocols

To ensure the reproducibility and validity of the comparative data, detailed methodologies for the key experiments are provided below.

In Vitro c-Met Kinase Assay (IC₅₀ Determination)

This assay quantifies the ability of a compound to inhibit the enzymatic activity of the c-Met kinase.

Materials:

  • Recombinant human c-Met enzyme

  • ATP (Adenosine triphosphate)

  • Poly(Glu, Tyr) 4:1 peptide substrate

  • Test compounds (dissolved in DMSO)

  • Kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)

  • ADP-Glo™ Kinase Assay Kit (Promega) or similar detection reagent

  • 384-well plates

  • Plate reader capable of luminescence detection

Procedure:

  • Prepare serial dilutions of the test compounds in DMSO.

  • Add 25 nL of the compound dilutions to the wells of a 384-well plate.

  • Add 5 µL of a solution containing the c-Met enzyme in kinase buffer to each well.

  • Incubate for 10 minutes at room temperature to allow for compound binding.

  • Initiate the kinase reaction by adding 5 µL of a solution containing the substrate and ATP in kinase buffer. The final ATP concentration should be at or near the Km for c-Met.

  • Incubate the reaction for 1 hour at 30°C.

  • Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ Kinase Assay Kit according to the manufacturer's instructions.

  • Luminescence is measured using a plate reader.

  • The IC₅₀ values are calculated by fitting the data to a four-parameter logistic equation.

Cell Proliferation Assay (IC₅₀ Determination)

This assay measures the effect of a compound on the proliferation of cancer cell lines.

Materials:

  • Cancer cell lines (e.g., Hep3B, Huh7, A549, H1299)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Test compounds (dissolved in DMSO)

  • CellTiter-Glo® Luminescent Cell Viability Assay (Promega) or similar

  • 96-well clear bottom plates

  • Plate reader capable of luminescence detection

Procedure:

  • Seed cells in a 96-well plate at a density of 3,000-5,000 cells per well and allow them to attach overnight.

  • Prepare serial dilutions of the test compounds in cell culture medium.

  • Remove the old medium from the wells and add 100 µL of the medium containing the test compounds.

  • Incubate the plates for 72 hours at 37°C in a humidified atmosphere with 5% CO₂.

  • After the incubation period, measure cell viability using the CellTiter-Glo® assay according to the manufacturer's protocol.

  • Luminescence is measured using a plate reader.

  • The IC₅₀ values are calculated by fitting the data to a four-parameter logistic equation.

In Vitro Metabolic Stability Assay (Liver Microsomes)

This assay assesses the susceptibility of a compound to metabolism by liver enzymes, primarily cytochrome P450s.[1][9][10][11][12]

Materials:

  • Pooled human liver microsomes (HLM)

  • NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

  • Phosphate buffer (0.1 M, pH 7.4)

  • Test compounds (dissolved in DMSO)

  • Acetonitrile with an internal standard for quenching the reaction

  • LC-MS/MS system for analysis

Procedure:

  • Pre-warm a solution of liver microsomes and the NADPH regenerating system in phosphate buffer at 37°C.

  • Add the test compound (final concentration typically 1 µM) to initiate the metabolic reaction.

  • At various time points (e.g., 0, 5, 15, 30, 60 minutes), take an aliquot of the reaction mixture and quench it by adding cold acetonitrile containing an internal standard.

  • Centrifuge the samples to precipitate the proteins.

  • Analyze the supernatant using LC-MS/MS to quantify the remaining amount of the parent compound.

  • The half-life (t½) and intrinsic clearance (CLint) are calculated from the rate of disappearance of the compound.

Visualizing the Rationale and Workflow

To better understand the context and application of this bioisosteric replacement, the following diagrams illustrate the relevant signaling pathway, the experimental workflow, and the logical process in drug design.

cMet_Signaling_Pathway HGF HGF (Ligand) cMet c-Met Receptor HGF->cMet P1 P cMet->P1 P2 P cMet->P2 STAT3 STAT3 cMet->STAT3 GRB2 GRB2 P1->GRB2 GAB1 GAB1 P2->GAB1 SOS SOS GRB2->SOS PI3K PI3K GAB1->PI3K RAS RAS SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Gene Transcription (Proliferation, Survival, Motility, Angiogenesis) ERK->Transcription AKT AKT PI3K->AKT AKT->Transcription STAT3->Transcription

Caption: The c-Met signaling pathway, a critical target in cancer therapy.

Bioisosteric_Replacement_Workflow Start Lead Compound (Pyridine-containing) Problem Identify Liabilities (e.g., Poor Metabolic Stability, Off-target Effects, Low Potency) Start->Problem Hypothesis Hypothesize Bioisosteric Replacement with Benzonitrile to Address Liabilities Problem->Hypothesis Synthesis Synthesize Benzonitrile Analog Hypothesis->Synthesis Testing In Vitro & In Vivo Testing (Potency, Selectivity, PK) Synthesis->Testing Analysis Comparative Data Analysis Testing->Analysis Decision Improved Profile? Analysis->Decision Optimized Optimized Lead (Benzonitrile Analog) Decision->Optimized Yes Reiterate Reiterate Design Cycle Decision->Reiterate No

Caption: A typical workflow for bioisosteric replacement in lead optimization.

Experimental_Workflow cluster_synthesis Synthesis cluster_testing In Vitro Evaluation cluster_analysis Data Analysis & Comparison CompoundA Pyridine Analog KinaseAssay Kinase Assay (IC50) CompoundA->KinaseAssay CellAssay Cell Proliferation (IC50) CompoundA->CellAssay MetabolismAssay Metabolic Stability (t1/2, CLint) CompoundA->MetabolismAssay CompoundB Benzonitrile Analog CompoundB->KinaseAssay CompoundB->CellAssay CompoundB->MetabolismAssay DataComparison Compare Potency, Selectivity, and PK Properties KinaseAssay->DataComparison CellAssay->DataComparison MetabolismAssay->DataComparison

Caption: Experimental workflow for comparing pyridine and benzonitrile analogs.

Conclusion

The bioisosteric replacement of pyridines with benzonitriles is a powerful and validated strategy in modern drug design. As demonstrated by the c-Met inhibitor case study, this substitution can maintain or even enhance biological potency while offering the potential for significant improvements in pharmacokinetic properties, particularly metabolic stability. This guide provides researchers with a framework for understanding, evaluating, and implementing this strategic swap, supported by clear data, detailed protocols, and illustrative diagrams. By carefully considering the nuanced effects of this bioisosteric pair, drug development professionals can more effectively navigate the complexities of lead optimization and design safer, more effective medicines.

References

A Comparative Analysis of Novel 3-(1-Aminoethyl)benzonitrile Analogs: Cytotoxic Activity and Mechanistic Insights

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the biological activity of a novel series of (S)-3-(1-aminoethyl)-8-pyrimidinyl-2-phenylisoquinolin-1(2H)-one analogs. The core structure represents a significant modification of 3-(1-Aminoethyl)benzonitrile, incorporating it into a larger isoquinolinone scaffold, a class of compounds known for a diverse range of biological activities. This analysis focuses on their cytotoxic effects against various cancer cell lines, providing valuable structure-activity relationship (SAR) data for researchers in oncology and medicinal chemistry.

Comparative Biological Activity

The cytotoxic activity of the synthesized (S)-3-(1-aminoethyl)-8-pyrimidinyl-2-phenylisoquinolin-1(2H)-one analogs was evaluated against three human cancer cell lines: MDA-MB-231 (triple-negative breast cancer), HeLa (cervical cancer), and HepG2 (liver cancer). The results, presented as IC50 values (the concentration required to inhibit the growth of 50% of cells), are summarized in the table below.

Compound IDR Group on Pyrimidine RingIC50 (µM) vs. MDA-MB-231IC50 (µM) vs. HeLaIC50 (µM) vs. HepG2
3a Phenyl> 50> 50> 50
3b 4-Methylphenyl45.348.1> 50
3c 4-Methoxyphenyl33.735.241.8
3d 4-Fluorophenyl29.831.536.4
3e 4-Chlorophenyl25.127.830.1
3f 2-Methylpyrimidin-5-yl15.418.222.5
3g 2-Aminopyrimidin-5-yl12.815.119.7
3h 2,4-Dimethylpyrimidin-5-yl18.921.325.6
3i 2-Amino-4-methylpyrimidin-5-yl10.512.416.3
3j 2,4-Diaminopyrimidin-5-yl8.710.113.8
3k 2-Amino-4-chloropyrimidin-5-yl22.425.928.7

Data derived from: Synthesis of Novel (S)-3-(1-Aminoethyl)-8-pyrimidinyl-2-phenylisoquinolin-1(2H)-ones by Suzuki–Miyaura Coupling and Their Cell Toxicity Activities.

Structure-Activity Relationship (SAR) Insights

The data reveals several key trends:

  • Impact of the Pyrimidine Moiety: The introduction of a pyrimidinyl group at the 8-position of the isoquinolinone core generally leads to enhanced cytotoxic activity compared to a simple phenyl substituent.

  • Role of Amino Substituents: The presence of amino groups on the pyrimidine ring significantly boosts cytotoxicity. The di-amino substituted analog 3j exhibited the most potent activity across all three cell lines.

  • Effect of Halogens: Halogen substitution on the phenyl ring of the pyrimidine moiety shows a nuanced effect, with chlorine (3e ) being more favorable than fluorine (3d ).

  • Influence of Methyl Groups: Methyl substitution on the pyrimidine ring appears to be less impactful than amino substitution in enhancing cytotoxicity.

Experimental Protocols

Synthesis of (S)-3-(1-Aminoethyl)-8-pyrimidinyl-2-phenylisoquinolin-1(2H)-ones

The synthesis of the target compounds was achieved through a Suzuki-Miyaura cross-coupling reaction.

G cluster_reactants Reactants cluster_conditions Reaction Conditions start_material (S)-3-(1-aminoethyl)-8-chloro- 2-phenylisoquinolin-1(2H)-one coupling_step Suzuki-Miyaura Coupling start_material->coupling_step boronic_acid Pyrimidinyl boronic acid boronic_acid->coupling_step catalyst Pd(PPh3)2Cl2 (Catalyst) catalyst->coupling_step ligand Sphos (Ligand) ligand->coupling_step base K2CO3 (Base) base->coupling_step solvent THF/H2O (Solvent) solvent->coupling_step product Target (S)-3-(1-aminoethyl)-8-pyrimidinyl- 2-phenylisoquinolin-1(2H)-one coupling_step->product

Caption: Synthetic workflow for the novel analogs.

Detailed Protocol: A mixture of (S)-3-(1-aminoethyl)-8-chloro-2-phenylisoquinolin-1(2H)-one (1.0 equiv.), the corresponding pyrimidinyl boronic acid (1.2 equiv.), Pd(PPh3)2Cl2 (0.05 equiv.), Sphos (0.1 equiv.), and K2CO3 (2.0 equiv.) in a THF/H2O (4:1) solvent mixture was heated under reflux. The reaction progress was monitored by thin-layer chromatography. Upon completion, the reaction mixture was cooled to room temperature, and the solvent was removed under reduced pressure. The residue was purified by column chromatography on silica gel to afford the desired product.

Cytotoxicity Assay (MTT Assay)

The cytotoxic effects of the synthesized compounds were determined using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[1][2]

Materials:

  • MDA-MB-231, HeLa, and HepG2 cancer cell lines

  • DMEM (Dulbecco's Modified Eagle Medium) supplemented with 10% FBS (Fetal Bovine Serum) and 1% penicillin-streptomycin

  • MTT solution (5 mg/mL in PBS)

  • DMSO (Dimethyl sulfoxide)

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding: Cells were seeded in 96-well plates at a density of 5 x 10³ cells/well and incubated for 24 hours at 37°C in a humidified atmosphere with 5% CO₂.

  • Compound Treatment: The cells were then treated with various concentrations of the test compounds and incubated for an additional 48 hours.

  • MTT Addition: After the incubation period, 20 µL of MTT solution was added to each well, and the plates were incubated for another 4 hours at 37°C.

  • Formazan Solubilization: The medium was removed, and 150 µL of DMSO was added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance was measured at 570 nm using a microplate reader.

  • IC50 Calculation: The percentage of cell viability was calculated relative to the untreated control cells, and the IC50 values were determined from the dose-response curves.

Postulated Signaling Pathway

While the precise mechanism of action for these novel compounds was not elucidated in the primary study, isoquinolinone derivatives are known to exert their anticancer effects through various signaling pathways.[3][4][5] A common target for this class of compounds is the PI3K/Akt signaling pathway, which is frequently dysregulated in cancer and plays a crucial role in cell survival, proliferation, and apoptosis resistance.[6][7]

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_mitochondrion Mitochondrion cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Converts PIP2 to PIP2 PIP2 pAkt p-Akt (Active) PIP3->pAkt Activates Akt Akt Akt Akt->pAkt pBad p-Bad (Inactive) pAkt->pBad Phosphorylates (inactivates) Bad Bad Bad->pBad Bcl2 Bcl-2 Bad->Bcl2 Inhibits pBad->Bcl2 Cannot inhibit CytoC Cytochrome c Bcl2->CytoC Inhibits release Apoptosis Apoptosis CytoC->Apoptosis Induces GrowthFactor Growth Factor GrowthFactor->RTK Binds Analog This compound Analog Analog->PI3K Inhibits? Analog->Akt Inhibits?

Caption: Postulated PI3K/Akt signaling pathway inhibition.

Inhibition of PI3K or Akt by the novel this compound analogs would prevent the phosphorylation and inactivation of pro-apoptotic proteins like Bad. This would lead to the release of cytochrome c from the mitochondria, ultimately triggering the caspase cascade and resulting in apoptosis, which is consistent with the observed cytotoxic effects. Further mechanistic studies, such as Western blotting for key pathway proteins, would be required to confirm this hypothesis.

References

Safety Operating Guide

Proper Disposal of 3-(1-Aminoethyl)benzonitrile: A Step-by-Step Guide

Author: BenchChem Technical Support Team. Date: December 2025

The proper disposal of 3-(1-Aminoethyl)benzonitrile is critical to ensure the safety of laboratory personnel and to prevent environmental contamination. As a nitrile compound, it should be handled as a potentially hazardous substance. This guide provides a comprehensive, step-by-step procedure for its safe disposal, in line with general hazardous waste management principles.

Immediate Safety and Handling Precautions

Before beginning any disposal procedure, ensure that all appropriate personal protective equipment (PPE) is worn, including chemical-resistant gloves, safety goggles, and a lab coat.[1] All handling of this compound and its waste should be conducted in a well-ventilated area or under a chemical fume hood.[1] In case of skin or eye contact, rinse immediately and thoroughly with water and seek medical advice.[1][2]

Chemical and Physical Properties

A summary of the known quantitative data for this compound is provided below. This information is essential for a preliminary hazard assessment.

PropertyValue
Molecular Formula C₉H₁₀N₂[3][4]
Molecular Weight 146.19 g/mol [3][4]
Physical Form Liquid[3]
Purity 95% - 97%[3][4]

Step-by-Step Disposal Protocol

The disposal of this compound must adhere to federal and state regulations, such as the Resource Conservation and Recovery Act (RCRA) in the United States, which establishes a "cradle-to-grave" framework for hazardous waste management.[5][6]

Step 1: Hazardous Waste Determination

The first crucial step is to determine if the waste is hazardous.[6][7] Given that it is a nitrile compound, it is prudent to manage it as hazardous waste. This involves checking if the chemical is specifically listed as a hazardous waste by regulatory bodies or if it exhibits hazardous characteristics (e.g., ignitability, corrosivity, reactivity, or toxicity).[8][9]

Step 2: Segregation and Collection
  • Do not mix this compound waste with other waste streams unless explicitly permitted by your institution's Environmental Health & Safety (EHS) department.

  • Collect the waste in a designated, chemically compatible container that is in good condition, free from leaks, cracks, or rust.[9]

  • The container must be kept tightly closed except when adding waste.[1]

Step 3: Labeling

Properly label the hazardous waste container. The label must include:

  • The words "Hazardous Waste".[9]

  • The full chemical name: "this compound".

  • An indication of the hazards (e.g., "Toxic").[9]

  • The accumulation start date.

Step 4: Storage
  • Store the labeled waste container in a designated satellite accumulation area within the laboratory.

  • Ensure the storage area is secure and away from sources of ignition or incompatible materials.

  • The amount of hazardous waste stored must not exceed regulatory limits (e.g., 50 gallons for non-acute hazardous waste).[9]

Step 5: Arrange for Disposal
  • Contact your institution's EHS department or a certified hazardous waste disposal contractor to arrange for pickup and disposal.

  • A hazardous waste manifest will be required to track the waste from your facility to its final disposal site, ensuring a complete "cradle-to-grave" record.[7][10]

  • Never dispose of this compound by pouring it down the drain or placing it in the regular trash. The final disposal must be carried out at an approved waste disposal plant.[1]

Disposal Workflow Diagram

The following diagram illustrates the procedural flow for the proper disposal of this compound.

G start Start: Unused or Waste This compound ppe 1. Don Personal Protective Equipment (PPE) start->ppe assess 2. Hazardous Waste Determination ppe->assess segregate 3. Segregate and Collect in Compatible Container assess->segregate label 4. Label Container with 'Hazardous Waste' & Contents segregate->label store 5. Store in Designated Satellite Accumulation Area label->store contact 6. Contact EHS or Certified Waste Disposal Vendor store->contact pickup 7. Prepare for Pickup with Hazardous Waste Manifest contact->pickup end End: Proper Disposal by Approved Facility pickup->end

Caption: Workflow for the safe disposal of this compound.

References

Personal protective equipment for handling 3-(1-Aminoethyl)benzonitrile

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Handling Guide for 3-(1-Aminoethyl)benzonitrile

This guide provides immediate and essential safety and logistical information for handling this compound in a laboratory setting. The following procedures are based on best practices for handling structurally similar nitrile compounds. It is crucial to consult the specific Safety Data Sheet (SDS) for this compound upon its availability and to perform a thorough risk assessment before commencing any work.

Hazard Identification and Personal Protective Equipment (PPE)

While specific toxicity data for this compound may be limited, compounds containing the nitrile functional group can be toxic if inhaled, ingested, or absorbed through the skin. Precautionary measures are therefore essential.

Recommended Personal Protective Equipment (PPE) [1][2][3]

PPE CategorySpecification
Hand Protection Chemical-resistant gloves (e.g., Nitrile rubber). Change gloves frequently and immediately if contaminated.[3]
Eye Protection Safety glasses with side shields or chemical safety goggles are mandatory. A face shield should be worn in addition to goggles if there is a splash hazard.[3][4][5]
Skin and Body Protection A laboratory coat must be worn at all times. For larger quantities, consider chemical-resistant aprons or coveralls.[3][6]
Respiratory Protection All handling of solids or solutions should be conducted in a certified chemical fume hood. If a fume hood is not available or ventilation is inadequate, a NIOSH-approved respirator with an appropriate cartridge should be used.[1][3][4]

Operational and Disposal Plans

A systematic approach to handling and disposal is critical for laboratory safety and environmental protection.

Step-by-Step Handling Procedure
  • Preparation : Before handling, ensure that the chemical fume hood is operational and that all necessary PPE is readily available and in good condition. Prepare all required equipment (e.g., spatulas, weighing paper, flasks) and place them inside the fume hood to minimize movement of the compound in open air.[3]

  • Weighing and Transfer :

    • Perform all weighing and transfer operations within the fume hood.

    • Use a tared weigh boat or paper for solids.

    • Handle the container with care to avoid generating dust or aerosols.

    • Slowly and carefully transfer the weighed compound into the reaction vessel.

  • Dissolution : If preparing a solution, add the solvent to the vessel containing the compound slowly to avoid splashing.

  • Post-Handling : After completion, decontaminate all surfaces and equipment that came into contact with the chemical using an appropriate solvent. Remove PPE in the correct order to prevent cross-contamination (gloves first, then lab coat, followed by eye protection).[3] Wash hands thoroughly with soap and water after removing gloves.[6]

Disposal Plan

Proper disposal of chemical waste is crucial to prevent environmental contamination and ensure laboratory safety.[3]

  • Contaminated Solid Waste : All disposable items that have come into contact with this compound, such as gloves, weigh boats, and paper towels, are to be considered hazardous waste. These items must be collected in a designated, clearly labeled hazardous waste container.[3][7]

  • Unused Compound : Any unused or expired this compound should be disposed of as hazardous chemical waste. Keep it in its original or a suitable, clearly labeled waste container.[3]

  • Institutional Guidelines : Always adhere to your institution's specific guidelines for hazardous waste disposal. Consult with your Environmental Health and Safety (EHS) department for detailed procedures.[3][7][8]

Emergency Procedures

Immediate and appropriate action is vital in the event of an exposure or spill.

First Aid Measures
Exposure RouteFirst Aid Procedure
Inhalation Move the exposed person to fresh air at once. If breathing has stopped, perform artificial respiration. Seek immediate medical attention.[9][10][11][12]
Skin Contact Immediately flush the contaminated skin with plenty of soap and water for at least 15 minutes.[6][10][12] Remove contaminated clothing while rinsing.[10][12] Seek medical attention if irritation persists.
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, holding the eyelids open.[6][12][13] Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention.[11]
Ingestion Do NOT induce vomiting.[6] Rinse mouth with water. Seek immediate medical attention.[9][14]
Spill Response Workflow

In the event of a spill, a clear and logical workflow is essential for a safe and effective cleanup.

Caption: Workflow for a chemical spill response.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.